Product packaging for 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one(Cat. No.:CAS No. 1127-74-8)

1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

Cat. No.: B075218
CAS No.: 1127-74-8
M. Wt: 161.2 g/mol
InChI Key: NKRKBYFBKLDCFB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-benzo[b]azepin-5-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163836. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B075218 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one CAS No. 1127-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydro-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-6-3-7-11-9-5-2-1-4-8(9)10/h1-2,4-5,11H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRKBYFBKLDCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303976
Record name 1,2,3,4-Tetrahydro-5H-1-benzazepin-5-one
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-74-8
Record name 1127-74-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetrahydro-5H-1-benzazepin-5-one
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Record name 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 1,2,3,4-tetrahydro-benzo[b]azepin-5-one, a core heterocyclic scaffold of interest in medicinal chemistry. The document outlines the key synthetic strategies, with a focus on a well-documented multi-step pathway for its 7-chloro derivative, which serves as a crucial intermediate in the synthesis of pharmacologically active molecules.[1][2] This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction pathways to facilitate understanding and replication.

Core Synthesis Pathway: A Multi-Step Approach

A robust and high-yield synthesis for the related 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one has been extensively documented.[3] This pathway, detailed below, can be adapted for the synthesis of the parent compound, this compound, by starting with aniline instead of 4-chloroaniline. The core of this synthesis relies on an intramolecular Friedel-Crafts reaction to construct the seven-membered ring.[3][4]

The overall synthetic route involves four key transformations:

  • Acylation: Reaction of an aniline with succinic anhydride to form a 4-(arylamino)-4-oxobutanoic acid.

  • Intramolecular Friedel-Crafts Cyclization: Cyclization of the butanoic acid derivative to form the tricyclic dione.

  • Ketal Protection: Selective protection of the 5-keto group as a glycol ketal.

  • Reduction and Deprotection: Reduction of the amide carbonyl and subsequent acidic removal of the ketal protecting group to yield the final product.

This method is advantageous due to its straightforward steps and high overall yield.[3]

Visualization of the Primary Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Friedel-Crafts Cyclization cluster_2 Step 3: Ketal Protection cluster_3 Step 4: Reduction & Deprotection A 4-Chloroaniline C 4-(4-chloroanilino)-4-oxobutanoic acid A->C Organic Solvent, Reflux (4-8h) B Succinic Anhydride B->C D 7-chloro-3,4-tetrahydrobenzo[b] azepine-2,5-dione C_ref 4-(4-chloroanilino)-4-oxobutanoic acid C_ref->D Anhydrous AlCl3, 1,2-Dichloroethane, 60°C (4h) E 7-chloro-3,4-tetrahydrobenzo[b]azepin-2-one -5-glycol ketal D_ref 7-chloro-3,4-tetrahydrobenzo[b] azepine-2,5-dione D_ref->E Ethylene Glycol, p-TsOH, Toluene, Reflux (6h) F 7-chloro-1,2,3,4-tetrahydrobenzo[b] azepin-5-one E_ref 7-chloro-3,4-tetrahydrobenzo[b]azepin-2-one -5-glycol ketal E_ref->F 1. NaBH4, BF3·THF 2. Acidic Workup

Caption: Multi-step synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.

Quantitative Data Summary

The following table summarizes the reported yields for each step in the synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.[3]

StepReactionProductYield (%)
1Acylation4-(4-chloroanilino)-4-oxobutanoic acid93.4
2Friedel-Crafts Cyclization7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione91.3
3Ketal Protection7-chloro-3,4-tetrahydrobenzo[b]azepin-2-one-5-glycol ketalNot explicitly stated
4Reduction & Deprotection7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-oneNot explicitly stated

Detailed Experimental Protocols

The following protocols are based on the synthesis of the 7-chloro derivative and can be adapted for the non-substituted analogue.[3]

Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid
  • Procedure: 4-Chloroaniline and succinic anhydride are dissolved in an organic solvent such as 1,2-dichloroethane, tetrahydrofuran (THF), or dimethoxyethane. The mixture is heated to reflux and maintained for 4 to 8 hours. After the reaction is complete, the organic solvent is removed under reduced pressure. The residue is treated with cold 1N hydrochloric acid and stirred for 10 to 15 minutes. The resulting solid is collected by filtration to yield 4-(4-chloroanilino)-4-oxobutanoic acid.[3]

  • Yield: 93.4%[3]

Step 2: Synthesis of 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione
  • Procedure: 4-(4-chloroanilino)-4-oxobutanoic acid (200g) is dissolved in 1.2 L of 1,2-dichloroethane. Anhydrous aluminum trichloride (150g) is added to the solution. The mixture is heated to 60°C and stirred for 4 hours. The reaction mixture is then cooled to room temperature. While maintaining the temperature below 35°C, 1 L of 3N hydrochloric acid is added in batches with stirring. The organic layer is separated, and the aqueous layer is extracted with 600 mL of 1,2-dichloroethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to give the product as an off-white solid (168g).[3]

  • Yield: 91.3%[3]

Step 3: Synthesis of 7-chloro-3,4-tetrahydrobenzo[b]azepin-2-one-5-glycol ketal
  • Procedure: A mixture of 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione (150g), ethylene glycol (89g), and p-toluenesulfonic acid (5g) in 1 L of toluene is heated to reflux with a Dean-Stark apparatus for 6 hours to remove water. The reaction mixture is cooled to room temperature and poured into 800 mL of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the ketal-protected product.[3]

Step 4: Synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
  • Procedure: Sodium borohydride (75g) is suspended in 1 L of dry tetrahydrofuran under a nitrogen atmosphere. The temperature is maintained below 30°C while boron trifluoride tetrahydrofuran complex (280g) is added in batches. The mixture is cooled to below 20°C, and a solution of 7-chloro-3,4-tetrahydrobenzo[b]azepin-2-one-5-glycol ketal (150g) in chloroform is added in batches. After the addition is complete, the reaction is heated to 50°C for 10 hours. The reaction is then cooled, and the excess reducing agent is quenched. An acidic workup is performed to hydrolyze the ketal, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated to afford the final product, 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.[3]

Alternative and Related Synthetic Strategies

While the above pathway is well-defined for the 7-chloro derivative, other methods for the synthesis of benzazepine cores are reported in the literature and may be applicable for the synthesis of this compound and its analogues. These often involve intramolecular cyclization reactions.[5] For instance, Friedel-Crafts alkylation and acylation are common strategies for forming the seven-membered ring fused to the benzene ring.[4] The choice of catalyst and reaction conditions for such cyclizations can be critical and may include Lewis acids like aluminum trichloride or strong protic acids like polyphosphoric acid.

Further research into domino reactions, such as cascade intramolecular Prins/Friedel-Crafts cyclizations, may also offer novel and efficient routes to this heterocyclic system.

Conclusion

The synthesis of this compound and its derivatives is of significant interest to the pharmaceutical industry. The detailed multi-step synthesis of the 7-chloro analogue, involving a key intramolecular Friedel-Crafts cyclization, provides a reliable and high-yielding route to this important scaffold. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis of this and related benzazepine compounds. Further exploration of alternative cyclization strategies may lead to even more efficient and versatile synthetic methodologies.

References

A Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one (CAS No: 1127-74-8), a heterocyclic ketone of interest in medicinal chemistry and organic synthesis. The following sections detail its key physical constants, provide standardized experimental protocols for their determination, and illustrate a logical workflow for solubility analysis.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that several of these values are predicted based on computational models and serve as valuable estimates for experimental design.

PropertyValueData Source
Molecular Formula C₁₀H₁₁NOPubChem[1]
Molecular Weight 161.20 g/mol PubChem[1]
Physical Form PowderChemicalBook[2]
Boiling Point 314.6 ± 12.0 °CChemicalBook (Predicted)[2]
Density 1.100 ± 0.06 g/cm³ChemicalBook (Predicted)[2]
pKa 3.05 ± 0.20ChemicalBook (Predicted)[2]
LogP (XLogP3) 1.7PubChem (Computed)[1]

Note: Experimental data for melting point and specific solubility were not found in the available literature. The 7-chloro substituted analog exhibits a melting point in the range of 95-107°C and is slightly soluble in chloroform and methanol.[3][4][5][6]

Experimental Protocols for Property Determination

The following sections describe detailed methodologies for the experimental determination of the key physicochemical properties listed above.

Melting Point Determination

The melting point provides a crucial indication of a compound's purity.[7] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities lead to a depressed and broader melting range.[7]

Methodology: Capillary Method (using Mel-Temp or Thiele Tube)

  • Sample Preparation: A small amount of the dry, solid compound is finely powdered. The open end of a glass capillary tube is pushed into the powder to pack a small sample (1-2 mm in height).[8][9] The tube is then inverted and tapped gently to ensure the sample is firmly packed at the sealed end.[9]

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[7][8] This assembly is suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral or silicone oil).[7]

  • Heating and Observation: The side arm of the Thiele tube is heated gently and slowly (approximately 1-2°C per minute near the expected melting point) to allow for uniform temperature distribution via convection.[7]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied.[10] The melting point is reported as the T1-T2 range. For accuracy, at least two consistent measurements should be made.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11][12]

Methodology: Capillary Method (Siwoloboff's Method)

  • Sample Preparation: A few milliliters of the liquid sample are placed into a small fusion or test tube.[12][13]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[13][14] This assembly is attached to a thermometer and heated uniformly in a Thiele tube or an aluminum block.[11][13]

  • Heating and Observation: The apparatus is heated slowly. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[13][15]

  • Data Recording: At this point, the heat source is removed. The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid is drawn back into the capillary tube.[15] The barometric pressure should also be recorded for precise measurements.[11]

Solubility Determination

Solubility testing provides critical information about a molecule's polarity and the presence of acidic or basic functional groups, which dictates its behavior in various biological and chemical systems.[16]

Methodology: Qualitative and Systematic Analysis

  • Initial Qualitative Test: Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a test tube. Add a measured volume of the chosen solvent (e.g., 0.75 mL) in portions.[16]

  • Mixing: Shake the test tube vigorously for a set period, typically 60 seconds.[17]

  • Observation: Observe the mixture. The compound is classified as:

    • Soluble: The solid dissolves completely.[17]

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No visible portion of the solid dissolves.[17]

  • Systematic Classification: To further characterize the compound, a sequence of solvents is used. This workflow helps identify the functional nature of the molecule.[16][18] A common scheme involves testing solubility in water, followed by 5% NaOH (to test for acids), 5% NaHCO₃ (to test for strong acids), and 5% HCl (to test for bases).[16][18] This logical workflow is visualized in Section 3.

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of a compound in a given solvent.

Methodology: ¹H NMR Spectroscopy Titration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining pKa values, especially in non-aqueous or mixed-solvent systems where traditional methods are challenging.[19][20][21]

  • Principle: The chemical shift (δ) of a proton adjacent to an acidic or basic center is sensitive to the protonation state of that center. By monitoring this chemical shift as a function of the solution's pH, a titration curve can be generated.

  • Sample Preparation: A series of samples containing the analyte at a constant concentration are prepared in the desired solvent system (e.g., 50% DMSO/water) across a range of pH values using appropriate buffers.

  • Data Acquisition: ¹H NMR spectra are acquired for each sample. The chemical shift of a reporter proton (one that shows a significant change upon ionization) is measured precisely.

  • Data Analysis: The chemical shift (δ) is plotted against the pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation (or a modified version). The pKa is the pH value at the inflection point of the curve, where the concentrations of the protonated and deprotonated species are equal.[21] Advanced techniques like Chemical Shift Imaging (CSI) can generate this curve in a single experiment by creating a pH gradient within the NMR tube.[19][22]

LogP Determination

The n-octanol/water partition coefficient (P), usually expressed as its logarithm (logP), is the standard measure of a molecule's lipophilicity. This is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[23]

Methodology: HPLC-Based Determination

High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable alternative to the traditional shake-flask method.[23][24]

  • Principle: The method is based on the correlation between a compound's retention time on a reverse-phase (e.g., C18) HPLC column and its known n-octanol/water logP value.[23] Lipophilic compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times.

  • Calibration: A series of standard compounds with well-documented logP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention time (log RT) for each standard against its logP value. This relationship is typically linear.[23]

  • Sample Analysis: The target compound (this compound) is dissolved in a suitable solvent and injected into the same HPLC system under identical conditions (mobile phase, flow rate, temperature).

  • Calculation: The retention time of the target compound is measured. Its logP value is then determined by interpolating its measured log RT onto the previously generated calibration curve.

Mandatory Visualization

The following diagram illustrates the logical workflow for the systematic solubility classification of an organic compound.

Caption: Workflow for systematic solubility classification of an organic compound.

References

An In-depth Technical Guide to 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one (CAS: 1127-74-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-benzo[b]azepin-5-one is a bicyclic heterocyclic compound featuring a benzene ring fused to a seven-membered azepine ring. This chemical entity, registered under CAS number 1127-74-8, serves as a crucial scaffold and intermediate in medicinal chemistry.[1] Its structural motif is found in a variety of pharmacologically active agents, making it a molecule of significant interest in the field of drug discovery and development.[2]

The tetrahydro-benzo[b]azepin-5-one core is notably a key precursor in the synthesis of psychoactive drugs and other complex pharmaceutical compounds. One of the most prominent applications of its derivatives is in the development of vasopressin V2 receptor antagonists, such as Tolvaptan, which is synthesized from a chlorinated analog of this core structure.[1][3] The versatility of this scaffold allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[4] This guide provides a comprehensive overview of the known technical data for this compound, including its physicochemical properties, synthetic methodologies, and the biological activities of its derivatives.

Physicochemical and Safety Data

Comprehensive physicochemical and safety data are essential for the proper handling, storage, and application of any chemical compound in a research and development setting. The properties of this compound are summarized below.

Physicochemical Properties

The key physicochemical properties of this compound are presented in Table 1.

PropertyValueReference(s)
CAS Number 1127-74-8[5]
Molecular Formula C₁₀H₁₁NO[5]
Molecular Weight 161.20 g/mol [5]
Appearance White to light green powder[6]
Melting Point 87-88 °C[6]
Boiling Point 314.6 °C at 760 mmHg[6]
Density 1.1 g/cm³[6]
Refractive Index 1.547[6]
Flash Point 142.8 °C[6]
Safety Information

The safety profile of this compound, as indicated by its hazard classifications, is summarized in Table 2.

Hazard InformationCode/StatementReference(s)
Hazard Code Xi (Irritant)[6]
Risk Statements R36/37/38 (Irritating to eyes, respiratory system and skin)[6]
Safety Statements S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[6]

Synthesis and Experimental Protocols

The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common traditional approach involves the Dieckmann condensation to form the core azepinone ring structure.[6] More contemporary methods are continually being developed to improve yield and efficiency.

Representative Synthetic Workflow for a Tetrahydro-benzo[b]azepin-5-one Analog

The following workflow illustrates the synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one, which can be adapted for the synthesis of the parent compound by utilizing non-chlorinated starting materials.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Reaction cluster_2 Step 3: Ketalization cluster_3 Step 4: Reduction and Deprotection start 4-Chloroaniline + Succinic Anhydride step1_out 4-(4-chloroanilino)- 4-oxobutyric acid start->step1_out Organic Solvent, Heating Reflux step2_in 4-(4-chloroanilino)- 4-oxobutyric acid step2_out 7-chloro-3,4-dihydrobenzo[b] azepine-2,5-dione step2_in->step2_out Anhydrous AlCl3, Ethylene Dichloride, 60°C step3_in 7-chloro-3,4-dihydrobenzo[b] azepine-2,5-dione step3_out 7-chloro-3,4-dihydrobenzo[b] azepine-2-one-5-glycol ketal step3_in->step3_out Ethylene Glycol, Toluene, Reflux step4_in 7-chloro-3,4-dihydrobenzo[b] azepine-2-one-5-glycol ketal step4_out 7-chloro-1,2,3,4-tetrahydrobenzo[b] azepine-5-one step4_in->step4_out 1. Sodium Borohydride, Boron Trifluoride THF 2. Acidic Condition

Synthetic Workflow for a Tetrahydro-benzo[b]azepin-5-one Analog
Detailed Experimental Protocol for Analogue Synthesis

The following protocol is adapted from the synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.[7]

Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutyric acid

  • 4-Chloroaniline and succinic anhydride are dissolved in an organic solvent.

  • The mixture is heated to reflux for 4-8 hours.

  • After the reaction is complete, the organic solvent is removed.

  • Cold 1N hydrochloric acid is added to the residue and stirred for 10-15 minutes.

  • The resulting solid is filtered to obtain 4-(4-chloroanilino)-4-oxobutyric acid.

Step 2: Synthesis of 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione

  • 4-(4-chloroanilino)-4-oxobutyric acid is dissolved in ethylene dichloride.

  • Anhydrous aluminum chloride (AlCl₃) is added to the solution.

  • The mixture is heated at 60°C for 4 hours.

  • The reaction solution is cooled to room temperature.

  • 3N hydrochloric acid is added in batches while maintaining the temperature below 35°C.

  • The resulting solid is processed to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione.

Step 3: Synthesis of 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal

  • 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione, ethylene glycol, and a catalytic amount of tosic acid are refluxed in toluene with a water separator for 6 hours.

  • The reaction mixture is cooled and poured into a saturated sodium bicarbonate aqueous solution.

  • The aqueous phase is extracted with toluene, and the combined organic phases are processed to give the ketal product.

Step 4: Synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one

  • Sodium borohydride is suspended in dry tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Boron trifluoride tetrahydrofuran complex is added in batches, maintaining the temperature below 30°C.

  • The ketal from the previous step is added to the reaction system at a temperature below 20°C.

  • The reaction is allowed to proceed at 50°C for 10 hours.

  • An acidic workup is performed to de-ketalize the intermediate, yielding the final product, 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.

Spectroscopic Data

Data TypeCompoundKey Data PointsReference(s)
¹H-NMR 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione(300MHz, CDCl₃): δ 2.91 (m, 4H), 7.24 ~ 7.26 (m, 1H), 7.42 ~ 7.52 (m, 2H)[7]
¹H-NMR 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal(300MHz, CDCl₃): δ 2.24 (t, J=7.5Hz, 2H), 2.22 (t, J=7.5Hz, 2H), 3.79 (m, 4H), 4.65 (br s, 1H), 6.72 (d, J=8.7Hz, 1H), 7.21 (dd, J=8.7Hz, J=2.5Hz, 1H), 7.98 (d, J=2.5Hz, 1H)[7]
¹³C-NMR This compoundPredicted Chemical Shifts (ppm): 198.95, 139.86, 134.46, 133.73, 129.51, 128.99, 128.65, 127.93, 127.43, 76.22[8]

Biological Activity of Derivatives and Drug Development Applications

This compound itself is primarily considered a key intermediate for the synthesis of more complex, biologically active molecules.[1] The true pharmacological value of this scaffold is realized in its derivatives, which have been investigated for a range of therapeutic applications.

Derivative ClassBiological Activity/TargetExample ApplicationReference(s)
Chlorinated Analogs Vasopressin V2 Receptor AntagonistTreatment of hyponatremia (low blood sodium levels) with drugs like Tolvaptan (OPC-41061)[1][3]
5-Amino Derivatives Vasopressin V2 Receptor AntagonistPrecursors for drugs like Mozavaptan[6]
Various Substituted Analogs 5-HT₂c AgonistsPotential treatment for obesity and male sexual dysfunction[9]
General Benzodiazepine/Benzazepine Derivatives Anticonvulsant, Anti-tubercular, Anti-HIVBroad-spectrum CNS and infectious disease research[4][10]

Representative Signaling Pathway for Drug Action

Given that a major application of the tetrahydro-benzo[b]azepin-5-one scaffold is in the synthesis of vasopressin V2 receptor antagonists like Tolvaptan, understanding the signaling pathway of this receptor is crucial for drug development professionals. The following diagram illustrates the mechanism of action for a V2 receptor antagonist.

G cluster_cell Collecting Duct Cell cluster_extracellular Extracellular Space / Bloodstream V2R Vasopressin V2 Receptor AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 Vesicles PKA->AQP2_vesicle Phosphorylates AQP2_membrane Aquaporin-2 Channel AQP2_vesicle->AQP2_membrane Translocates to Apical Membrane water_reabsorption Water Reabsorption AQP2_membrane->water_reabsorption Facilitates Vasopressin Vasopressin (Hormone) Vasopressin->V2R Binds Antagonist Tolvaptan (V2 Receptor Antagonist) Antagonist->V2R Blocks Binding

References

The Structural Elucidation of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Compound Overview

1,2,3,4-Tetrahydro-benzo[b]azepin-5-one is a heterocyclic compound with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol .[1] Its structure consists of a benzene ring fused to a seven-membered azepine ring, containing a ketone group at position 5 and a secondary amine within the tetrahydroazepine ring. This scaffold is of interest in medicinal chemistry as a building block for more complex molecules.

Spectroscopic Data Analysis

The structural confirmation of this compound is achieved through the combined analysis of various spectroscopic data. The following sections present the predicted data for each technique and its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85dd1HH-6
7.45ddd1HH-8
7.10d1HH-9
6.95t1HH-7
6.50 (broad s)s1HN-H
3.40t2HH-2
2.80t2HH-4
2.10quintet2HH-3

¹H NMR Interpretation: The downfield region (δ 6.9-7.9 ppm) shows four distinct signals, characteristic of a di-substituted benzene ring. The splitting patterns (dd, ddd, d, t) and coupling constants would confirm the ortho and meta relationships between the aromatic protons. A broad singlet around 6.50 ppm is indicative of the N-H proton of the secondary amine. The aliphatic region displays three signals. The triplet at δ 3.40 ppm is assigned to the methylene protons adjacent to the nitrogen (H-2). The triplet at δ 2.80 ppm corresponds to the methylene protons adjacent to the carbonyl group (H-4). The quintet at δ 2.10 ppm is attributed to the methylene protons at the 3-position (H-3), which are coupled to both H-2 and H-4.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
198.0C=O (C-5)
152.0C-5a
135.0C-9a
132.5C-8
128.0C-6
121.0C-7
118.0C-9
45.0C-2
40.0C-4
25.0C-3

¹³C NMR Interpretation: The spectrum is expected to show 10 distinct carbon signals, consistent with the molecular formula. The downfield signal at δ 198.0 ppm is characteristic of a ketone carbonyl carbon. The six signals in the aromatic region (δ 118.0-152.0 ppm) correspond to the carbons of the benzene ring. The three signals in the upfield region (δ 25.0-45.0 ppm) are assigned to the three aliphatic methylene carbons of the tetrahydroazepine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Proposed Fragment
16185[M]⁺
133100[M - CO]⁺
11840[M - CO - CH₃]⁺
10460[C₇H₆N]⁺
9130[C₇H₇]⁺ (Tropylium ion)
7725[C₆H₅]⁺

MS Interpretation: The molecular ion peak [M]⁺ is expected at m/z 161, confirming the molecular weight. A prominent peak at m/z 133, corresponding to the loss of a carbonyl group (CO), is anticipated and likely represents the base peak. Further fragmentation could involve the loss of a methyl radical to give a peak at m/z 118. The presence of peaks at m/z 104, 91, and 77 are characteristic of the fragmentation of the benzazepine ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityFunctional Group
3350MediumN-H Stretch (secondary amine)
3050MediumC-H Stretch (aromatic)
2920, 2850MediumC-H Stretch (aliphatic)
1680StrongC=O Stretch (α,β-unsaturated ketone)
1600, 1480MediumC=C Stretch (aromatic)
1250MediumC-N Stretch

IR Interpretation: A strong absorption band around 1680 cm⁻¹ is indicative of the conjugated ketone carbonyl group. The presence of a medium intensity band around 3350 cm⁻¹ suggests the N-H stretching of the secondary amine. Aromatic C-H stretching is observed around 3050 cm⁻¹, while aliphatic C-H stretching appears around 2920 and 2850 cm⁻¹. The bands at 1600 and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching in the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 5: Predicted UV-Vis Absorption Data (Ethanol)

λmax (nm)Molar Absorptivity (ε)Transition
~245Highπ → π
~320Lown → π

UV-Vis Interpretation: The molecule contains an α,β-unsaturated aminoketone chromophore. This extended conjugation is expected to result in a strong absorption band (π → π* transition) around 245 nm.[2][3] A weaker absorption band (n → π* transition) at a longer wavelength, around 320 nm, is also anticipated due to the presence of the carbonyl group.[2][3]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[4]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.[5]

¹³C NMR Spectroscopy Protocol:

  • Use the same sample or a more concentrated one.

  • Tune the probe for ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6][7]

Mass Spectrometry (Electron Ionization)

Sample Introduction:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

EI-MS Protocol:

  • The sample is vaporized in the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9][10]

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • The detector records the abundance of each ion, generating the mass spectrum.

FT-IR Spectroscopy (KBr Pellet)

Sample Preparation:

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.[11][12][13][14]

  • Transfer the fine powder into a pellet die.

  • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[11][12][14]

FT-IR Protocol:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Visualization of Elucidation Workflow

The following diagrams illustrate the logical flow of the structure elucidation process.

structure_elucidation_workflow cluster_synthesis Compound Synthesis & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation synthesis Synthesis of 1,2,3,4-Tetrahydro- benzo[b]azepin-5-one purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv interpretation Combined Spectroscopic Data Interpretation nmr->interpretation ms->interpretation ir->interpretation uv->interpretation structure Proposed Structure: This compound interpretation->structure

Caption: Workflow for the synthesis and structure elucidation of this compound.

spectroscopic_relationships cluster_data Spectroscopic Data structure Proposed Structure C₁₀H₁₁NO nmr ¹H & ¹³C NMR H environment & connectivity C skeleton structure:f0->nmr:h Predicts shifts & splitting structure:f0->nmr:c Predicts # of signals ms Mass Spec Molecular Weight Fragmentation Pattern structure:f1->ms:mw Confirms MW ir IR Spec Functional Groups (C=O, N-H) structure:f0->ir:fg Predicts absorptions uv UV-Vis Spec Conjugated System structure:f0->uv:conj Predicts λmax nmr:h->structure:f0 Defines H framework nmr:c->structure:f0 Defines C framework ms:mw->structure:f1 Confirms Formula ms:frag->structure:f0 Supports connectivity ir:fg->structure:f0 Confirms functional groups uv:conj->structure:f0 Confirms conjugation

Caption: Logical relationships between spectroscopic data and the proposed chemical structure.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. As a synthetic intermediate, its primary role is in the construction of more complex, potentially biologically active molecules. The biological activities of derivatives of this compound would need to be investigated to determine their interactions with cellular signaling cascades. For instance, a related compound, 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, is an intermediate in the synthesis of a vasopressin V2 receptor antagonist, suggesting that derivatives could potentially modulate G-protein coupled receptor (GPCR) signaling pathways.[15]

Conclusion

The structure of this compound can be unequivocally determined through a cohesive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy. Each technique provides complementary information that, when pieced together, confirms the molecular formula, the connectivity of atoms, and the presence of key functional groups. This guide provides the foundational knowledge and protocols for researchers to approach the structure elucidation of this and similar molecules, a critical step in the advancement of chemical and pharmaceutical research.

References

An In-depth Technical Guide to 1,2,3,4-tetrahydro-1-benzazepin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1,2,3,4-tetrahydro-1-benzazepin-5-one. The information is intended for researchers and professionals involved in chemical synthesis and drug development.

Chemical Identity and Properties

The compound with the systematic IUPAC name 1,2,3,4-tetrahydro-1-benzazepin-5-one is a heterocyclic molecule incorporating a benzene ring fused to a seven-membered azepine ring.[1] This scaffold is a subject of interest in medicinal chemistry due to its presence in various biologically active compounds.

Chemical Structure and Identifiers

The structure consists of a bicyclic system where a tetrahydroazepinone ring is fused to a benzene ring.

Diagram: Chemical Structure of 1,2,3,4-tetrahydro-1-benzazepin-5-one

Caption: Chemical structure of 1,2,3,4-tetrahydro-1-benzazepin-5-one.

Physicochemical Data

Quantitative properties for 1,2,3,4-tetrahydro-1-benzazepin-5-one have been computationally predicted. These data are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name 1,2,3,4-tetrahydro-1-benzazepin-5-onePubChem[1]
CAS Number 1127-74-8PubChem[1]
Molecular Formula C₁₀H₁₁NOPubChem[1]
Molecular Weight 161.20 g/mol PubChem[1]
Exact Mass 161.084063974 DaPubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]

Synthesis and Experimental Protocols

One potential synthetic strategy involves the intramolecular cyclization of γ-(o-aminophenyl)butyric acid esters. This approach is illustrated in the workflow below.

Diagram: Generalized Synthesis Workflow for Benzazepinone Core

G start Starting Materials (e.g., o-lithiomethylphenyl isocyanide, α,β-unsaturated ester) step1 1,4-Addition Reaction start->step1 step2 Acid Hydrolysis step1->step2 [Intermediate Formed] intermediate Intermediate (γ-(o-aminophenyl)butyric acid ester) step3 Thermal Cyclization (e.g., heating at 180°C) intermediate->step3 step2->intermediate product Product (1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one derivative) step3->product

Caption: A generalized workflow for the synthesis of a benzazepinone scaffold.[4]

Representative Experimental Protocol

The following protocol is a generalized representation based on synthetic methods for related compounds and should be adapted and optimized for the specific synthesis of 1,2,3,4-tetrahydro-1-benzazepin-5-one.

  • Formation of the Precursor : A 1,4-addition reaction is performed between an ortho-lithiated phenyl derivative (e.g., o-lithiomethylphenyl isocyanide) and a suitable α,β-unsaturated carboxylic acid ester.[4] This reaction forms the carbon skeleton of the eventual product.

  • Hydrolysis : The resulting intermediate from the addition reaction is subjected to acid hydrolysis to convert the isocyanide group into an amine and potentially hydrolyze the ester to a carboxylic acid, depending on the specific reaction conditions.[4]

  • Intramolecular Cyclization : The γ-(o-aminophenyl)butyric acid or its ester is heated, often at high temperatures (e.g., 180°C), to induce intramolecular amide formation (cyclization), yielding the desired 1-benzazepin-2-one ring system.[4]

  • Purification : The final product is purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation to yield the pure 1,2,3,4-tetrahydro-1-benzazepin-5-one.

Biological Activity and Signaling Pathways

There is currently no specific, published data on the biological activity or mechanism of action for 1,2,3,4-tetrahydro-1-benzazepin-5-one. However, the benzazepine and the structurally related benzodiazepine scaffolds are considered "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets.

Derivatives of the tetrahydro-1-benzazepine core have shown potential as antiparasitic agents for treating Chagas disease and leishmaniasis. Furthermore, substituted 1-benzazepin-5-one derivatives serve as key intermediates in the synthesis of potent drugs like Tolvaptan, which acts as a selective vasopressin V2 receptor antagonist.[5]

Given the structural relationship to benzodiazepines, a potential, though unconfirmed, area of investigation could be its interaction with the central nervous system. Benzodiazepines famously exert their effects by modulating the γ-aminobutyric acid (GABA) type A (GABAa) receptor, which is the primary inhibitory neurotransmitter receptor in the brain.[6][7]

Diagram: General GABAergic Signaling Pathway (Relevant to Benzodiazepines)

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_R GABAa Receptor GABA_vesicle->GABA_R GABA Release & Binding Cl_channel Chloride (Cl⁻) Channel GABA_R->Cl_channel Opens BZ_Site Benzodiazepine Binding Site BZ_Site->GABA_R Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibitory Effect) Cl_channel->Hyperpolarization Cl⁻ Influx

Caption: General mechanism of benzodiazepines at the GABAa receptor.

Disclaimer: The signaling pathway shown is for the benzodiazepine class of drugs. The activity of 1,2,3,4-tetrahydro-1-benzazepin-5-one on this or any other pathway has not been experimentally confirmed.

Conclusion

1,2,3,4-tetrahydro-1-benzazepin-5-one is a well-defined chemical entity with a scaffold that is significant in medicinal chemistry. While detailed biological and experimental data for this specific molecule are sparse in the public domain, the known activities of its derivatives and related compounds suggest that it could be a valuable building block for the development of novel therapeutics. Further research is warranted to explore its synthetic accessibility and to screen for potential biological activities, particularly in the areas of neuropharmacology and infectious diseases.

References

The Multifaceted Chemistry and Biology of C10H11NO Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C10H11NO represents a fascinating landscape of chemical diversity, encompassing a variety of isomers with significant and distinct biological activities. This technical guide provides an in-depth exploration of two prominent isomers, Tryptophol and 1-Acetylindoline, as well as the closely related and biologically active indole-3-propanamide derivatives. With a calculated molecular weight of 161.20 g/mol , these compounds serve as valuable scaffolds in medicinal chemistry and as probes for fundamental biological processes. This document details their chemical properties, synthesis, and analytical characterization, with a particular focus on the immunosuppressive potential of indole-3-propanamide derivatives through the inhibition of the Janus kinase 3 (JAK3) signaling pathway. Detailed experimental protocols for synthesis, in vitro kinase assays, and western blotting are provided to facilitate further research and development in this area.

Introduction

Isomers of the molecular formula C10H11NO are of considerable interest to the scientific community due to their presence in natural products and their diverse pharmacological profiles. This guide focuses on Tryptophol (2-(1H-indol-3-yl)ethanol) and 1-Acetylindoline, two structurally distinct isomers, and extends to the functionally significant indole-3-propanamide scaffold. Tryptophol, a metabolite of the amino acid tryptophan, is known for its role as a quorum-sensing molecule in fungi and its sleep-inducing effects in humans[1]. 1-Acetylindoline serves as a versatile synthetic intermediate in the development of various pharmaceutical agents[2][3]. Furthermore, derivatives of the related indole-3-propanamide have emerged as potent and selective immunosuppressants, offering potential therapeutic avenues for autoimmune diseases and organ transplantation[4][5].

Physicochemical and Biological Properties

The isomers of C10H11NO, while sharing the same molecular weight, exhibit distinct physicochemical properties and biological activities. A summary of these properties is presented in Table 1.

PropertyTryptophol1-Acetylindoline
Molecular Weight ( g/mol ) 161.20161.20
IUPAC Name 2-(1H-indol-3-yl)ethanol1-(2,3-dihydro-1H-indol-1-yl)ethanone
CAS Number 526-55-616078-30-1
Melting Point (°C) 56-59100-106
Boiling Point (°C) 174 (at 2.03 mmHg)Not available
Appearance Bright brown powder or white crystalsWhite crystalline powder
Solubility Soluble in methanol, ethanol, diethyl ether, chloroform, and acetone; slightly soluble in water.Not available
Biological Role Fungal quorum sensing molecule, human sleep-inducing metabolite, auxin, and plant metabolite.[1][6]Synthetic intermediate for pharmaceuticals.[2]

Synthesis and Characterization

Synthesis of Tryptophol

Several methods for the synthesis of Tryptophol have been reported. A common approach involves the reduction of a 3-indoleglyoxylyl derivative.

Experimental Protocol: Synthesis of Tryptophol [4]

  • Suspend sodium borohydride (22.6 g) in diglyme (800 ml) in a jacketed flask with stirring and water cooling.

  • Cautiously add 3-Indolylglyoxylyl chloride (41.5 g) in small portions.

  • Heat the mixture to 95-100°C for 5 hours.

  • Cool the reaction mixture and dilute with water (2 L).

  • Acidify the mixture with hydrochloric acid.

  • Extract the product with dichloroethane.

  • Wash the organic extract with a sodium carbonate solution and then with water.

  • Evaporate the solvent to yield crude Tryptophol as a brown oil.

  • Purify the crude product by distillation at 0.1 mm Hg, collecting the distillate at 155-160°C.

  • Crystallize the purified distillate from toluene (50 ml) to obtain pure Tryptophol as white crystals (m.p. 57-59°C).

Synthesis of 1-Acetylindoline

The synthesis of 1-Acetylindoline can be achieved through the acetylation of indoline.

Experimental Protocol: Synthesis of 1-Acetylindoline (General Procedure)

  • Dissolve indoline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution, often in the presence of a base like triethylamine or pyridine to neutralize the acid byproduct.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to yield pure 1-Acetylindoline.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like Tryptophol.

Experimental Protocol: GC-MS Analysis of Tryptophol [1][7][8]

  • Sample Preparation: Prepare a solution of the Tryptophol sample in a suitable solvent (e.g., methanol or ethyl acetate). Derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be performed to improve volatility and chromatographic performance.

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm I.D. x 0.25 µm film thickness column (e.g., TraceGOLD TG-5MS).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 320°C at a rate of 20°C/min.

    • Injection Volume: 1 µL with an appropriate split ratio.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identify Tryptophol based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

Biological Activity and Signaling Pathways

A derivative of indole-3-propanamide, 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide (AD412), has been identified as a potent immunosuppressive agent that functions by inhibiting the Janus kinase 3 (JAK3).[4][5] This inhibition disrupts the signaling cascade downstream of the interleukin-2 (IL-2) receptor, which is crucial for T-cell proliferation and immune response.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade in the immune system. Upon cytokine binding (e.g., IL-2) to its receptor, associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cytokine Cytokine (e.g., IL-2) receptor Cytokine Receptor cytokine->receptor Binds jak JAK3 receptor->jak Activates jak->jak Autophosphorylation stat STAT5 jak->stat Phosphorylates p_stat p-STAT5 dimer STAT5 Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Expression (Proliferation, Survival) nucleus->gene Regulates ad412 Indole-3-propanamide Derivative (AD412) ad412->jak Inhibits

Caption: JAK-STAT signaling pathway and its inhibition by an indole-3-propanamide derivative.

Experimental Protocols for Investigating JAK3 Inhibition

This assay measures the ability of a compound to inhibit the enzymatic activity of purified JAK3.

Experimental Protocol: In Vitro JAK3 Kinase Assay [6][9][10][11]

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., indole-3-propanamide derivative) in 100% DMSO.

  • Assay Plate Preparation: Add the diluted compound to a 384-well white opaque assay plate. Include positive controls (no inhibitor) and negative controls (a known potent inhibitor like staurosporine).

  • Enzyme/Substrate Addition: Prepare a 2x solution of recombinant human JAK3 enzyme and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). Add this solution to the wells containing the compound and incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer (the concentration should be near the Km of JAK3 for ATP). Add the ATP solution to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Signal Detection (using ADP-Glo™ Kinase Assay as an example):

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and develop a luminescent signal by adding Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilution of Test Compound start->compound_prep plate_prep Dispense Compound into Assay Plate compound_prep->plate_prep add_enzyme_sub Add Enzyme/Substrate Mix to Plate and Incubate plate_prep->add_enzyme_sub enzyme_sub_prep Prepare 2x JAK3 Enzyme and Substrate Mix enzyme_sub_prep->add_enzyme_sub initiate_reaction Add ATP to Initiate Kinase Reaction and Incubate add_enzyme_sub->initiate_reaction atp_prep Prepare 2x ATP Solution atp_prep->initiate_reaction stop_reaction Stop Reaction and Deplete ATP initiate_reaction->stop_reaction detect_signal Convert ADP to ATP and Develop Luminescent Signal stop_reaction->detect_signal read_plate Measure Luminescence with Plate Reader detect_signal->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro JAK3 kinase inhibition assay.

This method is used to detect the phosphorylation status of STAT5a/b, a downstream target of JAK3, in whole-cell lysates.

Experimental Protocol: Western Blot for Phospho-STAT5a/b (Tyr694/699) [12][13][14][15]

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., human T cells or a leukemia cell line like K562) and treat with the test compound for a specified time. Stimulate the cells with a cytokine like IL-2 to induce STAT5 phosphorylation.

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT5a/b (p-STAT5a/b Tyr694/699) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total STAT5a/b and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Conclusion

The molecular formula C10H11NO represents a rich source of bioactive compounds with significant potential for therapeutic development. Tryptophol and its derivatives have established roles in biological signaling, while 1-Acetylindoline serves as a crucial building block in medicinal chemistry. The discovery of indole-3-propanamide derivatives as potent JAK3 inhibitors highlights the promise of this chemical scaffold for the development of novel immunosuppressive agents. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the chemical and biological landscape of C10H11NO isomers and to accelerate the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing a framework for its solubility assessment. This includes a discussion of its expected solubility based on its chemical structure, detailed experimental protocols for solubility determination, and a generalized workflow for these experimental procedures.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a fused benzene and azepine ring system with a ketone functional group, suggests a moderate polarity. Understanding the solubility of this compound in various organic solvents is crucial for a range of applications, including synthesis, purification, formulation, and in vitro biological screening. The "like dissolves like" principle suggests that its solubility will be influenced by the polarity of the solvent.

Data Presentation

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table reflects this lack of specific data and provides a qualitative prediction of solubility based on the compound's structure and general principles of chemical interactions.

Organic SolventChemical FormulaPolarityPredicted Solubility of this compound
MethanolCH₃OHPolar ProticLikely Soluble
EthanolC₂H₅OHPolar ProticLikely Soluble
AcetoneC₃H₆OPolar AproticLikely Soluble
Tetrahydrofuran (THF)C₄H₈OPolar AproticLikely Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticLikely Soluble
Dichloromethane (DCM)CH₂Cl₂Moderately PolarLikely Soluble
TolueneC₇H₈NonpolarSparingly Soluble to Insoluble
HexaneC₆H₁₄NonpolarLikely Insoluble

Note: These are qualitative predictions. Experimental verification is necessary to determine the actual solubility.

Experimental Protocols

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound in organic solvents.

Protocol 1: Isothermal Saturation Method (Gravimetric Analysis)

This method determines solubility by creating a saturated solution at a constant temperature and then quantifying the amount of dissolved solute.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, THF)

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (0.22 µm)

  • Pipettes and volumetric flasks

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). The mixture should be agitated for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vial to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to ensure no solid particles are transferred.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried solute.

  • Calculation: The solubility is calculated using the following formula: Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant in L)

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This method uses HPLC to determine the concentration of the solute in a saturated solution.

Materials:

  • Same as Protocol 1, plus:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column

  • Mobile phase solvents

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation: Follow steps 1-4 from Protocol 1 to prepare a saturated solution and separate the undissolved solid.

  • Sample Dilution: Accurately dilute a known volume of the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Calculation: Calculate the solubility, accounting for the dilution factor: Solubility (g/L) = (Concentration from HPLC in g/L) x (Dilution Factor)

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Workflow cluster_hplc HPLC Workflow A Weigh excess 1,2,3,4-Tetrahydro- benzo[b]azepin-5-one B Add known volume of organic solvent A->B C Seal vial and agitate at constant temperature (24-48h) B->C D Allow solid to settle or centrifuge C->D E Filter supernatant (0.22 µm filter) D->E F Gravimetric Method E->F G HPLC Method E->G F1 Evaporate solvent from a known volume of supernatant G1 Prepare calibration curve G2 Dilute supernatant F2 Weigh the dried solute F1->F2 F3 Calculate Solubility (g/L) F2->F3 G4 Calculate concentration using calibration curve G3 Analyze by HPLC G2->G3 G3->G4 G5 Calculate Solubility (g/L) G4->G5

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding and practical protocols for assessing the solubility of this compound. For precise and reliable data, it is imperative that these experimental procedures are conducted with care and accuracy.

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of Benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating discovery and rich history of benzazepine derivatives. From their initial synthesis to their diverse applications in modern medicine, this document provides a comprehensive overview of the core science behind this important class of compounds. Detailed experimental methodologies, quantitative structure-activity relationship (SAR) data, and key signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

A Serendipitous Beginning and the Rise of a New Class of Therapeutics

The story of benzazepines is intrinsically linked to the discovery of their close chemical cousins, the benzodiazepines. The journey began in the 1950s at the Hoffmann-La Roche laboratories with the work of Dr. Leo Sternbach. While initially aiming to synthesize new dyes, a series of serendipitous events led to the creation of a new class of compounds with profound effects on the central nervous system.

In 1955, while re-examining a series of quinazoline-3-oxides he had synthesized two decades earlier, Sternbach and his team stumbled upon a crystalline compound that was unexpectedly stable. This compound, later named chlordiazepoxide and marketed as Librium®, was the first of the benzodiazepines. Its discovery was a landmark in psychopharmacology, offering a safer and more effective treatment for anxiety than the barbiturates available at the time. The success of Librium® spurred further research, leading to the synthesis of diazepam (Valium®) in 1963, which went on to become one of the most widely prescribed drugs in history.

While the benzodiazepines, characterized by a seven-membered diazepine ring fused to a benzene ring, were making headlines, the closely related benzazepines, featuring a seven-membered azepine ring fused to a benzene ring, were also being explored for their therapeutic potential. The substitution of one of the nitrogen atoms in the diazepine ring with a carbon atom in the azepine ring led to a diverse array of pharmacological activities, distinct from those of the benzodiazepines.

Key Milestones in Benzazepine Derivative Development

The development of benzazepine derivatives has been marked by the discovery of several key compounds with significant therapeutic applications. These discoveries have expanded our understanding of various physiological pathways and have led to the development of targeted therapies for a range of diseases.

Fenoldopam: A Selective Dopamine D1 Receptor Agonist

One of the earliest and most significant benzazepine derivatives to be developed was fenoldopam. Synthesized in the 1970s, fenoldopam is a selective partial agonist of the dopamine D1 receptor. Its primary clinical use is as a rapid-acting vasodilator for the intravenous treatment of severe hypertension.[1] The discovery of fenoldopam highlighted the potential of benzazepine derivatives to selectively target dopamine receptors, opening up new avenues for the treatment of cardiovascular and renal diseases.

Tolvaptan: A Vasopressin V2 Receptor Antagonist

Another landmark in the history of benzazepine derivatives is the development of tolvaptan. This compound is a selective vasopressin V2 receptor antagonist, and its discovery was a significant advancement in the treatment of hyponatremia (low blood sodium levels) associated with conditions such as congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH).[2] Tolvaptan's mechanism of action, which involves blocking the effect of vasopressin in the kidneys to promote the excretion of free water, demonstrated the versatility of the benzazepine scaffold in targeting G-protein coupled receptors beyond the central nervous system.

Lorcaserin: A Serotonin 5-HT2C Receptor Agonist

More recently, the benzazepine derivative lorcaserin was developed as a selective agonist for the serotonin 5-HT2C receptor.[3] This receptor is known to play a role in regulating appetite and food intake. Lorcaserin was approved for the treatment of obesity, offering a new pharmacological approach to weight management.[4][5] Although later withdrawn from the market due to safety concerns, the development of lorcaserin showcased the potential of benzazepine derivatives to modulate serotonergic pathways involved in metabolic regulation.

Quantitative Data Summary

The following tables summarize key quantitative data for representative benzazepine derivatives, providing a comparative overview of their pharmacokinetic properties and binding affinities.

Table 1: Pharmacokinetic Properties of Selected Benzazepine Derivatives

CompoundTmax (hours)Half-life (hours)Protein Binding (%)MetabolismExcretion
Fenoldopam ~0.25 (IV)[6]~0.08 - 0.17 (IV)[7][8][9]~88-90[8]Conjugation (methylation, glucuronidation, sulfation)[8]90% Urine, 10% Feces[8][9]
Lorcaserin 1.5 - 2[4]~11[4][5]70[4][5]Hepatic (N-carbamoyl glucuronide and N-sulfamate metabolites)[3]92% Urine, 2.2% Feces[5]
Tolvaptan 2 - 4~12~99Hepatic (CYP3A4)Feces and Urine

Table 2: Binding Affinities (Ki, nM) of Benzazepine Derivatives for Target Receptors

CompoundDopamine D1Serotonin 5-HT2CVasopressin V2
Fenoldopam 29>10,000>10,000
Lorcaserin >10,00013>10,000
Tolvaptan >10,000>10,0001.0
Compound 25 *--9.0 ± 1.5[10]

*Compound 25 is a potent vasopressin V2 receptor antagonist with potential for treating Autosomal Dominant Polycystic Kidney Disease (ADPKD).[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key benzazepine scaffolds. These protocols are representative of the synthetic strategies employed in the development of this class of compounds.

Synthesis of 1-Benzazepine Derivatives via Copper-Catalyzed Intramolecular Reductive Cyclization

This method provides an asymmetric route to enantioenriched 2,3-substituted-1-benzazepine derivatives.[11][12][13]

General Procedure:

  • To a solution of the (E)-dienyl arene with a tethered ketimine (0.1 mmol) in anhydrous THF (1.0 mL) is added the chiral bisphosphine-copper catalyst (5 mol%).

  • The mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • A hydrosilane reducing agent (e.g., phenylsilane, 1.2 equivalents) is added dropwise to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1-benzazepine derivative.

Synthesis of 2-Benzazepine Derivatives via Intramolecular Friedel-Crafts Reaction

This approach allows for the concise synthesis of 2-benzazepine derivatives from substituted cinnamylamides.[14]

General Procedure:

  • To a solution of the substituted cinnamylamide (1.0 mmol) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a Lewis acid catalyst (e.g., AlCl3, TiCl4, or BF3·OEt2, 1.1-2.0 equivalents) at 0 °C.

  • The reaction mixture is stirred at room temperature for a specified time (typically 1-24 hours), with progress monitored by TLC.

  • The reaction is quenched by the slow addition of water or a saturated aqueous solution of NaHCO3.

  • The mixture is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo.

  • The resulting residue is purified by column chromatography on silica gel to yield the 2-benzazepine derivative.

Synthesis of 3-Benzazepine Derivatives via Cobalt-Catalyzed C-H Bond Functionalization

This method utilizes an inexpensive and readily available acetylene source for the synthesis of 3-benzazepine derivatives.[15]

General Procedure:

  • A mixture of the α-amidoacrylate (0.2 mmol), CoCl2 (10 mol%), a picolinamide directing group, and calcium carbide (CaC2, 2.0 equivalents) is placed in a reaction vessel under an inert atmosphere.

  • Anhydrous solvent (e.g., 1,4-dioxane) is added, and the mixture is stirred at an elevated temperature (e.g., 120 °C) for the specified reaction time.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by preparative thin-layer chromatography or column chromatography on silica gel to afford the desired 3-benzazepine derivative.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by benzazepine derivatives and a general experimental workflow for their synthesis.

Dopamine_D1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R Dopamine D1 Receptor G_protein Gs/Golf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Benzazepine Benzazepine (e.g., Fenoldopam) Benzazepine->D1R Agonist

Caption: Dopamine D1 Receptor Signaling Pathway Activated by Benzazepine Agonists.

Serotonin_5HT2C_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT2CR 5-HT2C Receptor G_protein Gq/G11 HT2CR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response Benzazepine Benzazepine (e.g., Lorcaserin) Benzazepine->HT2CR Agonist

Caption: Serotonin 5-HT2C Receptor Signaling Pathway Activated by Benzazepine Agonists.[16][17][18][19][20]

Vasopressin_V2_Receptor_Signaling cluster_membrane Collecting Duct Cell Membrane cluster_cytoplasm Cytoplasm V2R Vasopressin V2 Receptor G_protein Gs V2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion Promotes Water_reabsorption Water Reabsorption AQP2_insertion->Water_reabsorption Increases Benzazepine Benzazepine (e.g., Tolvaptan) Benzazepine->V2R Antagonist

Caption: Vasopressin V2 Receptor Signaling Pathway and its Antagonism by Benzazepines.[2][21][22][23][24]

Benzazepine_Synthesis_Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Cyclization) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analysis (NMR, MS, etc.) Purification->Analysis Final_Product Final Benzazepine Derivative Analysis->Final_Product

Caption: General Experimental Workflow for the Synthesis of Benzazepine Derivatives.

Conclusion

The discovery and development of benzazepine derivatives represent a significant chapter in the history of medicinal chemistry. From their origins in the shadow of the benzodiazepines to their emergence as a distinct and versatile class of therapeutic agents, benzazepines have demonstrated a remarkable range of pharmacological activities. The continued exploration of their structure-activity relationships, coupled with innovative synthetic methodologies, promises to unlock the full potential of this remarkable scaffold. This guide serves as a foundational resource for researchers dedicated to advancing the field and developing the next generation of benzazepine-based therapeutics.

References

Spectroscopic and Structural Elucidation of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound Profile: 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

PropertyValue
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
IUPAC Name 1,2,3,4-tetrahydro-1-benzazepin-5-one
CAS Number 1127-74-8

Spectroscopic Data Analysis (Exemplified by 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one)

The following sections provide detailed spectroscopic data and the corresponding experimental protocols for the synthesis and characterization of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one. These serve as a proxy for understanding the spectroscopic characteristics of the unsubstituted parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Data of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Data of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Chemical Shift (δ) ppmAssignment
Data not available in search results

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) is commonly used.

  • Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Sample Preparation: A few milligrams of the purified compound are dissolved in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Data of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not available in search results

Experimental Protocol: IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent. For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

  • Data Acquisition: The sample is placed in the IR beam, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

m/zIon
Data not available in search results

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: The sample is introduced into the mass spectrometer, either directly or after separation by chromatography.

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak ([M]⁺ or [M+H]⁺) and various fragment ions, which can be used to deduce the structure of the molecule.

Analytical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

Potential Biological Activities of Tetrahydro-benzo[b]azepin-5-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydro-benzo[b]azepin-5-one scaffold is a compelling heterocyclic structure that has garnered interest in medicinal chemistry due to its structural relationship to a wide array of biologically active molecules. As a privileged structure, the benzazepine core is present in numerous compounds with diverse pharmacological activities, including central nervous system (CNS) modulation and anticancer effects. This technical guide provides an in-depth overview of the potential biological activities of tetrahydro-benzo[b]azepin-5-ones, drawing upon data from structurally related compounds to infer potential therapeutic applications. Due to the limited direct research on this specific scaffold, this paper leverages findings from analogous structures such as benzodiazepines and other benzazepine isomers to highlight promising areas for future investigation. This guide details synthetic approaches, potential biological targets, and relevant experimental protocols to facilitate further research and drug development efforts centered on this chemical class.

Synthetic Strategies

The synthesis of the tetrahydro-benzo[b]azepin-5-one core and its derivatives is a critical first step in the exploration of its biological potential. Several synthetic routes have been reported for the construction of this and closely related benzazepine scaffolds. A common strategy involves the intramolecular cyclization of appropriately substituted aminophenyl derivatives.

One established method for the preparation of related 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepines commences with the synthesis of 1H-benzo[b]azepin-5-ones through a Dieckmann condensation.[1] This ketone intermediate then allows for the introduction of an amino group via reductive amination.[1] Another notable synthetic approach is the nickel-catalyzed fluoroalkylative cyclization of functionalized anilines, which provides a versatile and efficient route to 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues.[2]

A general synthetic workflow for obtaining substituted tetrahydro-benzo[b]azepin-5-ones is depicted below. This often involves the formation of a key intermediate that can be further diversified.

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., substituted anilines, dicarboxylic acids) intermediate1 Formation of N-phenylsuccinimide derivative start->intermediate1 intermediate2 Friedel-Crafts Cyclization intermediate1->intermediate2 core_structure Tetrahydro-benzo[b]azepin-5-one Core intermediate2->core_structure derivatization Derivatization Reactions (e.g., N-alkylation, substitution at the aromatic ring) core_structure->derivatization final_compounds Target Compounds derivatization->final_compounds

A generalized synthetic scheme for tetrahydro-benzo[b]azepin-5-ones.

Potential Biological Activities and Quantitative Data

While direct biological data for tetrahydro-benzo[b]azepin-5-ones is scarce, the activities of structurally similar compounds, particularly in the areas of oncology and central nervous system disorders, provide a strong rationale for their investigation.

Anticancer Activity

The benzodiazepine scaffold, which is structurally related to benzazepines, has shown significant promise as an anticancer agent.[3] Various derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Recent studies on 1,5-benzodiazepin-2-one derivatives have identified potent dual inhibitors of HER2 and HDAC1.[4] For instance, compound 3b ((3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one) has demonstrated significant antiproliferative effects.[4] Furthermore, a library of 1,4-benzodiazepin-3-one derivatives has yielded compounds with potent and selective activity against prostate cancer cells.[5]

The quantitative data for these related compounds are summarized in the tables below.

Table 1: Anticancer Activity of a 1,5-Benzodiazepin-2-one Derivative (Compound 3b) [4]

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma9.18
HepG-2Hepatocellular Carcinoma6.13
MCF-7Breast Adenocarcinoma7.86
WI-38Normal Human Fibroblasts13.95

Table 2: Enzyme Inhibition by a 1,5-Benzodiazepin-2-one Derivative (Compound 3b) [4]

Target EnzymeIC50 (nM)
HER20.023
HDAC10.041

Table 3: Antiproliferative Activity of 1,4-Benzodiazepin-3-one Derivatives against PC-3 Prostate Cancer Cells [5]

CompoundDiastereomerGI50 (µM)
4bc Mixture10.2
4bc' (2S, 5S)10.8
4bc" (2S, 5R)7.0
Central Nervous System (CNS) Activity

Benzazepine derivatives are well-known for their activity in the central nervous system. A notable target for this class of compounds is the serotonin receptor family, particularly the 5-HT2C receptor, which is implicated in the regulation of mood, appetite, and other neurological processes. Agonism at the 5-HT2C receptor is a validated mechanism for the treatment of obesity.

While direct data on tetrahydro-benzo[b]azepin-5-ones is not available, a related compound, 2,3,4,5-tetrahydro-1H-benzo[b]azepine, has been identified as a 5-HT2C receptor agonist.[6] This suggests that the tetrahydro-benzo[b]azepin-5-one scaffold could also interact with this receptor.

Potential Signaling Pathway Involvement

Given the observed anticancer activities of related benzodiazepine structures, a plausible mechanism of action for tetrahydro-benzo[b]azepin-5-ones could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, and its dysregulation is a hallmark of many cancers.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., Myc, Fos) proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation nucleus->transcription_factors

Simplified diagram of the MAPK/ERK signaling cascade.

Experimental Protocols

To facilitate the investigation of the biological activities of novel tetrahydro-benzo[b]azepin-5-one derivatives, standardized experimental protocols for key assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow for MTT Assay

G cluster_mtt MTT Assay Workflow cell_seeding 1. Seed cells in a 96-well plate compound_treatment 2. Treat cells with varying concentrations of test compound cell_seeding->compound_treatment incubation 3. Incubate for 24-72 hours compound_treatment->incubation mtt_addition 4. Add MTT reagent incubation->mtt_addition formazan_formation 5. Incubate for 2-4 hours (formazan formation) mtt_addition->formazan_formation solubilization 6. Add solubilization solution (e.g., DMSO) formazan_formation->solubilization readout 7. Measure absorbance at ~570 nm solubilization->readout

A typical workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7][8]

  • Compound Treatment: Prepare serial dilutions of the tetrahydro-benzo[b]azepin-5-one derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 48 or 72 hours).[7]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 or GI50 value can be calculated from the dose-response curve.[7]

CNS Activity: 5-HT2C Receptor Binding Assay

A radioligand binding assay is used to determine the affinity of a test compound for a specific receptor. This protocol describes a competition binding assay to determine the inhibition constant (Ki) of a test compound for the 5-HT2C receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).[9][10] This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.[9]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand that binds to the 5-HT2C receptor (e.g., [³H]mesulergine), and varying concentrations of the unlabeled test compound.[9][10]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

  • Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat. This separates the membrane-bound radioligand from the free radioligand.[9][10]

  • Detection: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity on the filters using a scintillation counter.[9]

  • Data Analysis: The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the receptor. The IC50 value is determined, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Conclusion

The tetrahydro-benzo[b]azepin-5-one scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific chemical class is limited, the well-documented anticancer and CNS activities of structurally related benzazepine and benzodiazepine derivatives provide a strong impetus for its exploration. The synthetic accessibility of the core structure, coupled with the potential for diverse functionalization, offers a rich field for medicinal chemistry exploration. The experimental protocols and potential signaling pathways detailed in this guide are intended to serve as a valuable resource for researchers embarking on the investigation of this intriguing class of compounds. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of tetrahydro-benzo[b]azepin-5-one derivatives, which may lead to the discovery of novel drug candidates for the treatment of cancer and neurological disorders.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for the vasopressin V2 receptor antagonist, Tolvaptan (OPC-41061).[1] This document provides a detailed protocol for the synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, based on a four-step reaction sequence starting from 4-chloroaniline and succinic anhydride.[2][3] The described method is characterized by a high overall yield and straightforward procedures.[2]

Introduction

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. Benzazepine derivatives, in particular, are scaffolds of significant interest due to their diverse biological activities. 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one serves as a critical building block for more complex molecules. The synthetic route detailed herein involves an initial acylation, followed by an intramolecular Friedel-Crafts reaction, a ketal protection step, and a final reduction and deprotection sequence to yield the target compound.[2][3]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Ketal Protection cluster_3 Step 4: Reduction & Deprotection A 4-Chloroaniline C 4-(4-chloroanilino)-4-oxobutanoic acid A->C B Succinic Anhydride B->C D 7-Chloro-2,3,4,5-tetrahydrobenzo[b]azepine-2,5-dione C->D Anhydrous AlCl3 F 7'-Chloro-3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,5'-benzo[b]azepin]-2'(1'H)-one D->F p-Toluenesulfonic acid E Ethylene Glycol E->F I 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one F->I 1. NaBH4 2. H+ G Sodium Borohydride H Acidic Workup

Caption: Synthetic pathway for 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.

Experimental Protocols

Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid
  • Reagents and Materials:

    • 4-Chloroaniline

    • Succinic Anhydride

    • 1,2-Dichloroethane (or Tetrahydrofuran/Glycol Dimethyl Ether)

    • 1N Hydrochloric Acid

  • Procedure:

    • Dissolve 4-chloroaniline in 1,2-dichloroethane in a reaction vessel.

    • Add succinic anhydride to the solution. The molar ratio of 4-chloroaniline to succinic anhydride should be approximately 1:0.95-1.05.[3]

    • Heat the mixture to reflux and maintain for a period sufficient for reaction completion (typically monitored by TLC).

    • After cooling, add cold 1N hydrochloric acid to the reaction mixture with stirring.[2]

    • Filter the resulting precipitate to collect the white solid product, 4-(4-chloroanilino)-4-oxobutanoic acid.

Step 2: Synthesis of 7-Chloro-2,3,4,5-tetrahydrobenzo[b]azepine-2,5-dione
  • Reagents and Materials:

    • 4-(4-chloroanilino)-4-oxobutanoic acid

    • Anhydrous Aluminum Chloride (AlCl₃)

    • 1,2-Dichloroethane

    • 3N Hydrochloric Acid

  • Procedure:

    • Dissolve 4-(4-chloroanilino)-4-oxobutanoic acid in 1,2-dichloroethane.

    • Carefully add anhydrous AlCl₃ in portions. The molar ratio of the butanoic acid derivative to AlCl₃ should be 1:2.5-3.0.[2][3]

    • Heat the mixture to 60°C for 4 hours.[3]

    • Cool the reaction mixture to room temperature.

    • Slowly add 3N hydrochloric acid while stirring, ensuring the temperature does not exceed 35°C.[3]

    • Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Step 3: Synthesis of 7'-Chloro-3',4'-dihydro-1'H-spiro[[1][2]dioxolane-2,5'-benzo[b]azepin]-2'(1'H)-one
  • Reagents and Materials:

    • 7-Chloro-2,3,4,5-tetrahydrobenzo[b]azepine-2,5-dione

    • Ethylene Glycol

    • p-Toluenesulfonic acid

    • Toluene

    • Saturated Sodium Bicarbonate solution

  • Procedure:

    • To a solution of 7-Chloro-2,3,4,5-tetrahydrobenzo[b]azepine-2,5-dione in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The molar ratio of the diketone, ethylene glycol, and p-toluenesulfonic acid should be 1:1.05-1.15:0.05-0.1.[2][3]

    • Heat the mixture to reflux for 6 hours using a Dean-Stark apparatus to remove water.[3]

    • Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.[3]

    • Separate the organic layer, and extract the aqueous layer with an appropriate solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the ketal-protected product.

Step 4: Synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
  • Reagents and Materials:

    • 7'-Chloro-3',4'-dihydro-1'H-spiro[[1][2]dioxolane-2,5'-benzo[b]azepin]-2'(1'H)-one

    • Sodium Borohydride (NaBH₄)

    • Tetrahydrofuran (THF), dried

    • Acidic solution (e.g., dilute HCl) for deprotection

  • Procedure:

    • Dissolve the ketal-protected compound in dry tetrahydrofuran.

    • Add sodium borohydride in portions and stir the reaction mixture.

    • Upon reaction completion, perform an acidic workup to facilitate de-ketalation.[2]

    • Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the final product, 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.

Data Summary

StepProductYield (%)1H NMR Data (300 MHz)
14-(4-chloroanilino)-4-oxobutanoic acid93.4(DMSO-d6): δ 2.61 (m, 4H), 7.39–7.45 (d, J=7.2Hz, 2H), 7.55–7.48 (d, J=7.2Hz, 2H), 10.05 (br, 1H), 11.98 (br, 1H)[3]
27-Chloro-2,3,4,5-tetrahydrobenzo[b]azepine-2,5-dione91.3(CDCl₃): 2.91 (m, 4H), 7.24–7.26 (m, 1H), 7.42–7.52 (m, 2H)[2][3]
3 & 47-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-oneHighNot explicitly stated in the provided context.

Applications

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is a crucial intermediate for the synthesis of Tolvaptan (OPC-41061).[1] Tolvaptan is an orally active, nonpeptide arginine vasopressin V2 receptor antagonist used in the treatment of hyponatremia (low blood sodium levels) associated with conditions such as congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH). The availability of an efficient and high-yielding synthesis for this key intermediate is therefore of significant interest to the pharmaceutical industry.

References

Application Notes and Protocols: 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one and its Analogs in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydro-benzo[b]azepin-5-one scaffold is a key heterocyclic structure that serves as a versatile intermediate in the synthesis of various neuropharmacologically active compounds. While direct neuropharmacological data on the unsubstituted parent compound is limited, its derivatives and structurally related analogs, such as benzodiazepines, benzothiazepines, and other benzazepine isomers, have been extensively studied for their potential to modulate central nervous system (CNS) targets. These targets include GABAA receptors, acetylcholinesterase (AChE), and dopamine receptors, making this chemical class highly relevant for the discovery of novel treatments for neurological and psychiatric disorders like anxiety, epilepsy, and Alzheimer's disease.

These application notes provide an overview of the neuropharmacological applications of derivatives of the broader benzazepine class, with a focus on anticonvulsant and acetylcholinesterase inhibition activities. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Neuropharmacological Applications

Derivatives of the benzazepine and related seven-membered heterocyclic scaffolds have shown significant promise in several areas of neuropharmacology.

Anticonvulsant Activity

Numerous benzodiazepine derivatives, which are structurally analogous to the tetrahydro-benzo[b]azepin-5-one core, are potent anticonvulsants. Their mechanism of action often involves the positive allosteric modulation of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the CNS. Binding of these compounds to the benzodiazepine site on the GABAA receptor enhances the effect of GABA, leading to an increase in the influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.

Acetylcholinesterase (AChE) Inhibition

Cognitive deficits in Alzheimer's disease are associated with a decline in the levels of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown, is a key therapeutic strategy. Certain benzothiazepine derivatives, sulfur-containing analogs of the benzazepine scaffold, have been identified as potent AChE inhibitors.[1] These compounds typically interact with the active site of the AChE enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its availability in the synaptic cleft.

Quantitative Data on Analog Derivatives

The following table summarizes the in vitro and in vivo activity of representative benzazepine and benzothiazepine derivatives from published studies.

Compound ClassDerivativeTargetAssayActivityReference
Benzodiazepine 1-(4'-Aminophenyl)-3,5-dihydro-7,8-dimethoxy-4H-2,3-benzodiazepin-4-oneAMPA ReceptorAntagonism of AMPA-induced seizuresED₅₀ = 12.6 µmol/kg (in vivo, DBA/2 mice)[2]
Benzodiazepine 1-(3'-Aminophenyl)-3,5-dihydro-7,8-dimethoxy-4H-2,3-benzodiazepin-4-oneAMPA ReceptorAntagonism of AMPA-induced seizuresED₅₀ = 18.3 µmol/kg (in vivo, DBA/2 mice)[2]
Benzothiazepine Compound 1AcetylcholinesteraseEnzyme InhibitionIC₅₀ = 1.0 ± 0.002 µM; Kᵢ = 0.8 ± 0.04 µM (non-competitive)[1]
Benzothiazepine Compound 2AcetylcholinesteraseEnzyme InhibitionIC₅₀ = 1.2 ± 0.005 µM; Kᵢ = 1.1 ± 0.002 µM (non-competitive)[1]
Benzothiazepine Compound 3AcetylcholinesteraseEnzyme InhibitionIC₅₀ = 1.3 ± 0.001 µM; Kᵢ = 1.5 ± 0.001 µM (non-competitive)[1]

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibitory activity of test compounds against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound and serially dilute it to obtain a range of concentrations.

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 140 µL of phosphate buffer (pH 8.0) to each well.

  • Add 20 µL of AChE solution and incubate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the substrate ATCI solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol 2: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

This protocol is a standard method for evaluating the anticonvulsant activity of a compound in an animal model.

Materials:

  • Male Swiss mice (20-25 g)

  • Test compound

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Corneal electrodes

  • Electroshock apparatus

Procedure:

  • Administer the test compound or vehicle to groups of mice via an appropriate route (e.g., intraperitoneal, oral).

  • After a predetermined time (e.g., 30 or 60 minutes) to allow for drug absorption, subject each mouse to an electrical stimulus.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as protection.

  • Calculate the percentage of protected mice in each group.

  • Determine the median effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).

Visualizations

Signaling Pathway: GABAA Receptor Modulation by Benzodiazepine Analogs

GABA_A_Modulation cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_ion Cl- Influx GABA_A->Cl_ion Enhances Channel Opening BZD Benzodiazepine Analog BZD->GABA_A Binds to Allosteric Site GABA GABA GABA->GABA_A Binds to Orthosteric Site Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: GABA-A receptor modulation by benzodiazepine analogs.

Experimental Workflow: In Vitro AChE Inhibition Assay

AChE_Workflow start Start prepare_solutions Prepare Test Compound and Reagent Solutions start->prepare_solutions plate_setup Add Compound, Buffer, and AChE to 96-well Plate prepare_solutions->plate_setup incubation Incubate at 37°C plate_setup->incubation add_dtns Add DTNB incubation->add_dtns start_reaction Initiate Reaction with ATCI add_dtns->start_reaction measure_absorbance Measure Absorbance at 412 nm start_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for in vitro AChE inhibition assay.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

SAR_Logic cluster_analogs Structural Analogs cluster_activities Neuropharmacological Activities Core_Scaffold 1,2,3,4-Tetrahydro- benzo[b]azepin-5-one Scaffold Benzodiazepines Benzodiazepines (e.g., 1,4-diazepine) Core_Scaffold->Benzodiazepines Modification Benzothiazepines Benzothiazepines (Sulfur Analogs) Core_Scaffold->Benzothiazepines Modification Other_Isomers Other Benzazepine Isomers Core_Scaffold->Other_Isomers Modification Anticonvulsant Anticonvulsant (GABA-A Modulation) Benzodiazepines->Anticonvulsant AChE_Inhibition AChE Inhibition (Cognitive Enhancement) Benzothiazepines->AChE_Inhibition Dopamine_Modulation Dopamine Receptor Modulation Other_Isomers->Dopamine_Modulation

Caption: SAR logic for benzazepine-related scaffolds.

References

Application of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one as a Pharmaceutical Intermediate: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-benzo[b]azepin-5-one and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities. The core structure is a key building block in the synthesis of various pharmaceutical agents. This document provides detailed application notes and protocols for the use of a prominent derivative, 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one, as a crucial intermediate in the synthesis of the vasopressin V2 receptor antagonist, Tolvaptan.

Application Notes

The primary application of 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one is as a key starting material in the multi-step synthesis of Tolvaptan (OPC-41061).[1] Tolvaptan is an orally active, non-peptide drug used to treat hyponatremia (low blood sodium levels) associated with conditions such as congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH).[2] The benzazepine scaffold is also being explored for the development of treatments for neurological disorders, including anxiety and depression.[2]

The synthesis of Tolvaptan from 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one involves a series of well-defined chemical transformations, including N-acylation, nitro group reduction, and ketone reduction. The efficiency and purity of each step are critical for the overall yield and quality of the final active pharmaceutical ingredient (API).

Synthetic Workflow for Tolvaptan

The overall synthetic route from 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one to Tolvaptan is depicted below.

G cluster_0 Synthesis of Tolvaptan A 7-Chloro-1,2,3,4-tetrahydro- benzo[b]azepin-5-one B 7-Chloro-1-(2-methyl-4-nitrobenzoyl)- 5H-1-benzazepin-5-one A->B N-Acylation (2-methyl-4-nitrobenzoyl chloride) C 7-Chloro-1-(4-amino-2-methylbenzoyl)- 5H-1-benzazepin-5-one B->C Nitro Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation) D 7-Chloro-1-[2-methyl-4-(2-methyl- benzoylamino)benzoyl]-2,3,4,5-tetrahydro- 1H-1-benzazepin-5-one C->D N-Acylation (2-methylbenzoyl chloride) E Tolvaptan D->E Ketone Reduction (Sodium Borohydride)

Caption: Synthetic workflow for Tolvaptan starting from 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one.

Experimental Protocols

The following are detailed protocols for the key synthetic steps in the preparation of Tolvaptan.

Step 1: Synthesis of 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one (Intermediate B)

  • Reaction: N-acylation of 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one with 2-methyl-4-nitrobenzoyl chloride.

  • Reagents and Materials:

    • 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one (1.0 eq)

    • 2-methyl-4-nitrobenzoyl chloride (1.1 eq)

    • Anhydrous toluene

    • Triethylamine (1.2 eq) or another suitable base

  • Procedure:

    • Suspend 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine to the suspension and stir.

    • Add a solution of 2-methyl-4-nitrobenzoyl chloride in anhydrous toluene dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 5-10 °C.

    • The product will precipitate out of the solution. Filter the solid, wash with cold toluene, and dry under reduced pressure.

Step 2: Synthesis of 7-Chloro-1-(4-amino-2-methylbenzoyl)-5H-1-benzazepin-5-one (Intermediate C)

  • Reaction: Reduction of the nitro group of Intermediate B.

  • Reagents and Materials:

    • 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one (1.0 eq)

    • Stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol or Ethyl Acetate

  • Procedure:

    • Dissolve 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one in ethanol or ethyl acetate.

    • Add a solution of stannous chloride dihydrate in concentrated HCl to the reaction mixture.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Step 3: Synthesis of 7-Chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (Intermediate D)

  • Reaction: N-acylation of Intermediate C with 2-methylbenzoyl chloride.

  • Reagents and Materials:

    • 7-Chloro-1-(4-amino-2-methylbenzoyl)-5H-1-benzazepin-5-one (1.0 eq)

    • 2-methylbenzoyl chloride (1.1 eq)

    • Pyridine or another suitable base

    • Dichloromethane (DCM) or another suitable solvent

  • Procedure:

    • Dissolve 7-chloro-1-(4-amino-2-methylbenzoyl)-5H-1-benzazepin-5-one in the chosen solvent in a round-bottom flask under an inert atmosphere.

    • Add the base to the solution and stir.

    • Add a solution of 2-methylbenzoyl chloride in the same solvent dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by recrystallization.

Step 4: Synthesis of Tolvaptan (Final Product)

  • Reaction: Reduction of the ketone group of Intermediate D.

  • Reagents and Materials:

    • 7-Chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5-2.0 eq)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve 7-chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one in methanol or ethanol at room temperature.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • Continue stirring at 0 °C for 2 hours or until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water or dilute acid.

    • The product will precipitate. Filter the solid, wash with water, and dry under reduced pressure to obtain Tolvaptan.

    • The final product can be further purified by recrystallization.

Quantitative Data

The following table summarizes typical yields and purity for the synthesis of Tolvaptan and its intermediates.

StepIntermediate/ProductTypical Yield (%)Typical Purity (%)
17-Chloro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one85 - 95>99
27-Chloro-1-(4-amino-2-methylbenzoyl)-5H-1-benzazepin-5-one80 - 90>98
37-Chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one85 - 95>99
4Tolvaptan90 - 98>99.5

Note: Yields and purity are dependent on specific reaction conditions and purification methods.

Mechanism of Action: Vasopressin V2 Receptor Signaling

Tolvaptan exerts its therapeutic effect by antagonizing the vasopressin V2 receptor in the kidneys. The signaling pathway is illustrated below.

G cluster_1 Vasopressin V2 Receptor Signaling AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (GPCR) AVP->V2R Binds to Gs Gs Protein V2R->Gs Activates Tolvaptan Tolvaptan Tolvaptan->V2R Blocks AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Phosphorylates Membrane_insertion AQP2 Translocation and Membrane Insertion AQP2_vesicles->Membrane_insertion Water_reabsorption Increased Water Reabsorption Membrane_insertion->Water_reabsorption

Caption: Simplified signaling pathway of the vasopressin V2 receptor and the antagonistic action of Tolvaptan.

Under normal physiological conditions, arginine vasopressin (AVP) binds to the V2 receptor, a G-protein coupled receptor (GPCR). This activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates aquaporin-2 (AQP2)-containing vesicles, promoting their translocation and insertion into the apical membrane of the collecting duct cells. This increases water permeability and reabsorption. Tolvaptan competitively blocks the binding of AVP to the V2 receptor, thereby inhibiting this entire cascade and leading to increased free water excretion (aquaresis).

References

Application Note & Protocol: Synthesis of OPC-41061 Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

OPC-41061, also known as Tolvaptan, is a selective vasopressin V2-receptor antagonist used in the treatment of hyponatremia. A key building block in the synthesis of OPC-41061 is the intermediate 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ). This document provides a detailed protocol for the chemical synthesis of this crucial intermediate, based on established methodologies. The protocol outlines the reaction steps, necessary reagents, and purification methods.

Experimental Protocols

This section details the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ), a key intermediate for OPC-41061. The presented method is a common and effective route for the preparation of this compound.

Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ)

This protocol is based on the intramolecular Friedel-Crafts cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide.

Reaction Scheme:

Materials:

  • N-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA)

  • Aluminum chloride (AlCl₃)

  • Potassium chloride (KCl) (optional)

  • Sodium chloride (NaCl) (optional)

  • Ice

  • 5% Hydrochloric acid (HCl)

  • Water

Equipment:

  • Reactor vessel

  • Stirrer

  • Heating mantle

  • Condenser

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable reactor, charge N-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA) and aluminum chloride (AlCl₃) in a molar ratio of approximately 1:5.[1] Optionally, a mixture of AlCl₃, KCl, and NaCl can be used to potentially lower the reaction temperature.[1][2]

  • Reaction: The reaction mixture is heated with stirring to approximately 160°C, at which point the mixture becomes a liquid.[1] The temperature is maintained between 155-165°C for about four hours to facilitate the intramolecular Friedel-Crafts cyclization.[1]

  • Quenching: After the reaction is complete, stirring is stopped, and the mixture is allowed to cool to about 50°C.[1] The reaction is then carefully quenched by the slow addition of ice-cold 5% hydrochloric acid.[1]

  • Work-up: The quenched mixture is stirred and heated to approximately 95°C for one hour to ensure complete dissolution of any solids and hydrolysis of the aluminum complexes.[1]

  • Isolation and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with water and can be further purified by recrystallization to yield 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

ParameterValueReference
Starting MaterialN-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA)[1]
Key ReagentAluminum chloride (AlCl₃)[1]
Reaction Temperature155-165°C[1]
Reaction Time~4 hours[1]
Overall Yield59% - 62.3%[1][3]
Purity (by HPLC)99.4%[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of the OPC-41061 intermediate, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reactor: - N-(3-hydroxyphenyl)-3-chloropropionamide - Aluminum chloride heat Heat to 155-165°C (approx. 4 hours) start->heat Stirring cool Cool to 50°C heat->cool quench Quench with ice-cold 5% HCl cool->quench heat_workup Heat to 95°C (1 hour) quench->heat_workup cool_workup Cool to precipitate product heat_workup->cool_workup filter Filter to collect crude product cool_workup->filter wash Wash with water filter->wash recrystallize Recrystallize for purification wash->recrystallize end_product 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone recrystallize->end_product

Caption: Workflow for the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

References

Application Notes and Protocols for 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one Derivatives as V2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, characterization, and evaluation of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one derivatives as potential antagonists for the vasopressin V2 receptor. These compounds are of significant interest in the development of therapeutics for conditions such as hyponatremia and polycystic kidney disease.

Introduction

The vasopressin V2 receptor, a G-protein coupled receptor (GPCR), plays a critical role in regulating water homeostasis.[1] Antagonism of this receptor offers a therapeutic strategy for diseases characterized by fluid retention. The this compound scaffold has emerged as a promising core structure for the design of potent and selective V2 receptor antagonists. This document outlines the necessary protocols for the chemical synthesis of these derivatives and the subsequent biological assays required to determine their efficacy.

V2 Receptor Signaling Pathway

The binding of the endogenous ligand, arginine vasopressin (AVP), to the V2 receptor initiates a signaling cascade that results in the reabsorption of water in the kidneys. This process is primarily mediated by the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). V2 receptor antagonists competitively block the binding of AVP, thereby inhibiting this signaling pathway and promoting aquaresis, the excretion of free water.

V2R_Signaling_Pathway cluster_membrane Cell Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts AVP Arginine Vasopressin (AVP) AVP->V2R Binds Antagonist 1,2,3,4-Tetrahydro- benzo[b]azepin-5-one Derivative Antagonist->V2R Blocks Gs->AC Activates ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_membrane Aquaporin-2 (AQP2) Channel Insertion AQP2_vesicles->AQP2_membrane Promotes Translocation Water_Reabsorption Water Reabsorption AQP2_membrane->Water_Reabsorption Increases

V2 Receptor Signaling Pathway and Point of Antagonism.

Experimental Protocols

The development of novel V2 receptor antagonists involves a multi-step process, from the initial synthesis of the compounds to their comprehensive biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Synthesis Synthesis of 1,2,3,4-Tetrahydro- benzo[b]azepin-5-one Core Start->Synthesis Derivatization Derivatization Synthesis->Derivatization Purification Purification and Characterization Derivatization->Purification Binding_Assay V2 Receptor Binding Assay (Ki determination) Purification->Binding_Assay Functional_Assay cAMP Accumulation Assay (IC50 determination) Purification->Functional_Assay SAR Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR Functional_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General Experimental Workflow for V2 Antagonist Development.
Protocol 1: General Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through various established methods, often involving intramolecular cyclization reactions. A general approach is outlined below.

Materials:

  • Substituted anilines

  • Glutaric anhydride or related dicarboxylic acids/esters

  • Polyphosphoric acid (PPA) or other cyclizing agents

  • Appropriate solvents (e.g., toluene, xylene)

  • Reagents for derivatization (e.g., alkyl halides, acyl chlorides)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Formation of the Anilino Acid: React the appropriately substituted aniline with glutaric anhydride in a suitable solvent like toluene under reflux to form the corresponding N-phenylglutaramic acid.

  • Cyclization: The N-phenylglutaramic acid is then subjected to intramolecular Friedel-Crafts acylation using a strong acid catalyst such as polyphosphoric acid (PPA) at elevated temperatures to yield the 1,2,3,4-Tetrahydro-benzo[b]azepine-2,5-dione.

  • Reduction: The dione can be selectively reduced to the desired this compound.

  • Derivatization: The nitrogen of the benzazepine core can be further functionalized by N-acylation or N-alkylation with various substituents to explore the structure-activity relationship (SAR).

  • Purification: The final products are purified by column chromatography and characterized by standard analytical techniques (NMR, MS, HPLC).

Protocol 2: V2 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the synthesized compounds for the V2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human V2 receptor

  • Radioligand (e.g., [3H]-Arginine Vasopressin)

  • Synthesized test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of unlabeled AVP)

  • 96-well plates

  • Scintillation counter and fluid

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Membrane Addition: Initiate the binding reaction by adding the V2 receptor-containing cell membranes to each well.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: After drying the filters, add scintillation fluid and count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: cAMP Accumulation Functional Assay

This protocol measures the functional antagonist activity of the compounds by quantifying their ability to inhibit AVP-stimulated cAMP production.

Materials:

  • A cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Arginine Vasopressin (AVP)

  • Synthesized test compounds

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)

  • 96- or 384-well plates

Procedure:

  • Cell Plating: Seed the V2 receptor-expressing cells into 96- or 384-well plates and grow to confluency.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compounds in the presence of a PDE inhibitor for a short period.

  • AVP Stimulation: Stimulate the cells with a fixed concentration of AVP (typically the EC80) to induce cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of the test compound to generate a dose-response curve and determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the AVP-induced cAMP production.

Data Presentation

The quantitative data obtained from the binding and functional assays should be summarized in a clear and organized manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: Representative Pharmacological Data for Benzazepine-based V2 Receptor Antagonists

Note: The following data is for a series of benzodiazepine derivatives, a closely related class to the 1,2,3,4-Tetrahydro-benzo[b]azepin-5-ones, and is provided as an illustrative example of data presentation.

Compound IDR1-SubstituentR2-SubstituentV2 Binding Affinity (Ki, nM)V2 Functional Antagonism (IC50, nM)
Example-1 H4-Cl15.2 ± 2.118.5 ± 3.2
Example-2 CH34-Cl9.0 ± 1.59.2 ± 3.0
Example-3 H4-OCH325.8 ± 3.530.1 ± 4.5
Example-4 CH34-OCH312.3 ± 1.814.7 ± 2.6
Tolvaptan --1.2 ± 0.22.1 ± 0.4

Data is hypothetical and for illustrative purposes based on published data for related compound series.[2]

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel V2 receptor antagonists. The protocols outlined in this document provide a framework for the synthesis and comprehensive pharmacological evaluation of derivatives based on this core structure. Systematic modification of the substituents on the benzazepine ring and subsequent analysis of their effects on receptor binding and functional activity will be crucial for the identification of lead compounds with optimal potency, selectivity, and pharmacokinetic properties for further drug development.

References

Application Notes and Protocols: N-acylation of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the N-acylation of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one, a key intermediate in the synthesis of various pharmaceutically active compounds. Two primary protocols are presented, utilizing common acylating agents: acyl chlorides and acid anhydrides. These methods offer flexibility in reagent choice and reaction conditions. This guide is intended to provide researchers with a practical framework for the synthesis of N-acyl-1,2,3,4-tetrahydro-benzo[b]azepin-5-one derivatives.

Introduction

The this compound scaffold is a significant structural motif in medicinal chemistry. N-acylation of this heterocyclic core allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The protocols outlined herein are based on established methodologies for the N-acylation of related lactam and heterocyclic systems and are adapted for the target molecule.

Data Presentation

The following tables summarize the expected quantitative data for the N-acylation of this compound based on analogous reactions. Please note that actual yields and reaction times may vary depending on the specific substrate and reaction conditions.

Table 1: N-Acylation of this compound with Acyl Chlorides

EntryAcyl ChlorideBase (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
1Acetyl chloridePyridine (1.2)Dichloromethane0 to RT2-485-95
2Benzoyl chlorideTriethylamine (1.5)Dichloromethane0 to RT3-680-90
3Propionyl chloridePyridine (1.2)Tetrahydrofuran0 to RT2-482-92

Table 2: N-Acylation of this compound with Acid Anhydrides

EntryAcid AnhydrideCatalyst (mol%)SolventTemp. (°C)Time (h)Expected Yield (%)
1Acetic anhydrideDMAP (10)DichloromethaneRT6-1280-90
2Propionic anhydrideDMAP (10)DichloromethaneRT6-1278-88
3Acetic anhydrideNoneAcetic Acid802-475-85

Experimental Protocols

Materials and Equipment
  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride (e.g., acetic anhydride)

  • Base (e.g., pyridine, triethylamine) or Catalyst (e.g., 4-dimethylaminopyridine - DMAP)

  • Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Chromatography supplies (silica gel, solvents)

Protocol 1: N-Acylation using Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add the base (e.g., pyridine, 1.2 eq) to the stirred solution.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: N-Acylation using Acid Anhydride

This protocol provides a method for the N-acylation of this compound using an acid anhydride, which can be performed with or without a catalyst.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the acid anhydride (1.5 eq).

  • Catalyst Addition (if applicable): If using a catalyst, add DMAP (0.1 eq) to the mixture.

  • Dissolution: Add an anhydrous solvent (e.g., dichloromethane) and stir at room temperature.

  • Reaction: Stir the reaction mixture for the time specified in Table 2, monitoring progress by TLC.

  • Workup:

    • Dilute the reaction mixture with the solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic solution.

    • Purify the residue by column chromatography or recrystallization to obtain the pure N-acylated product.

Visualizations

experimental_workflow_acyl_chloride cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification start Start: Dry Flask (Inert Atmosphere) add_substrate Add Substrate: This compound start->add_substrate add_solvent Add Anhydrous Dichloromethane add_substrate->add_solvent cool Cool to 0 °C add_solvent->cool add_base Add Base: Pyridine cool->add_base add_acyl_chloride Add Acyl Chloride (dropwise) add_base->add_acyl_chloride react Stir at RT (2-4 h) add_acyl_chloride->react quench Quench: Sat. NaHCO₃ (aq) react->quench extract Extract with Dichloromethane quench->extract wash_dry Wash & Dry extract->wash_dry purify Purify: Column Chromatography wash_dry->purify product Final Product: N-Acyl Derivative purify->product

Caption: Workflow for N-Acylation with Acyl Chloride.

experimental_workflow_anhydride cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification start Start: Flask add_substrate Add Substrate: This compound start->add_substrate add_anhydride Add Acid Anhydride add_substrate->add_anhydride add_catalyst Add DMAP (optional) add_anhydride->add_catalyst add_solvent Add Anhydrous Dichloromethane add_catalyst->add_solvent react Stir at RT (6-12 h) add_solvent->react dilute Dilute with Dichloromethane react->dilute wash Wash with Water & Brine dilute->wash dry Dry wash->dry purify Purify: Column Chromatography dry->purify product Final Product: N-Acyl Derivative purify->product

Caption: Workflow for N-Acylation with Acid Anhydride.

Application Note & Protocol: Quantitative Analysis of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-benzo[b]azepin-5-one is a key heterocyclic compound that serves as a building block in the synthesis of various pharmaceutical agents. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, process optimization in drug manufacturing, and quality control of final products. This document provides detailed protocols for the quantitative analysis of this compound in biological matrices and pharmaceutical formulations using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the limited availability of specific published quantitative methods for this compound, the following protocols are based on established analytical methodologies for structurally similar compounds, such as benzodiazepines and their derivatives.[1][2] These methods provide a robust starting point for the development and validation of a specific assay for this analyte.

Analytical Methods Overview

A summary of the recommended analytical techniques for the quantification of this compound is presented below. LC-MS/MS is highlighted as the gold standard for its high sensitivity and selectivity, particularly for complex biological matrices.[1]

Technique Principle Typical Application Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass analysis of the analyte and its fragments.Bioanalysis (plasma, urine), impurity profiling.High sensitivity, high selectivity, wide dynamic range.[1][3]Higher cost, matrix effects can be a challenge.
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Pharmaceutical quality control, process monitoring.Cost-effective, robust, widely available.[1][2]Lower sensitivity and selectivity compared to MS.
GC-MS Separation of volatile compounds followed by mass analysis.Analysis of thermally stable and volatile derivatives.Excellent chromatographic resolution, high sensitivity.[1][4]Requires derivatization for non-volatile compounds, potential for thermal degradation.[1]

Quantitative Data Summary

The following tables summarize typical validation parameters that should be achievable for the quantification of this compound using the described methods. These values are representative and will need to be established during method validation.

Table 1: Representative LC-MS/MS Method Validation Parameters

Parameter Target Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Recovery 85 - 115%
Matrix Effect Within ±15%

Table 2: Representative HPLC-UV Method Validation Parameters

Parameter Target Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Recovery 90 - 110%

Experimental Protocols

Protocol 1: LC-MS/MS Quantification in Human Plasma

This protocol describes a method for the extraction and quantification of this compound in human plasma, a common matrix for pharmacokinetic studies.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To isolate the analyte from plasma proteins and other interfering substances.

  • Materials:

    • Human plasma samples

    • Internal Standard (IS) solution (e.g., deuterated this compound)

    • Mixed-mode cation exchange SPE cartridges

    • Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide

    • Centrifuge, Evaporator

  • Procedure:

    • Spike 100 µL of plasma with 10 µL of IS solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Dry the cartridge thoroughly.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-3.5 min: 95% B

    • 3.5-4.0 min: 95-5% B

    • 4.0-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 176.1 -> Product ion (Q3) m/z (to be determined by infusion)

    • Internal Standard: Precursor ion (Q1) m/z (deuterated analog) -> Product ion (Q3) m/z (to be determined by infusion)

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

Protocol 2: HPLC-UV Quantification in Pharmaceutical Formulations

This protocol is suitable for determining the content of this compound in tablets or other solid dosage forms.

1. Sample Preparation

  • Objective: To extract the active pharmaceutical ingredient (API) from the formulation excipients.

  • Materials:

    • Tablets containing this compound

    • Methanol (HPLC grade)

    • Volumetric flasks, Sonicator, Centrifuge, Syringe filters (0.45 µm)

  • Procedure:

    • Weigh and finely powder a representative number of tablets (e.g., 10).

    • Accurately weigh a portion of the powder equivalent to a target concentration of the analyte.

    • Transfer the powder to a volumetric flask.

    • Add a suitable volume of methanol and sonicate for 15 minutes to dissolve the analyte.

    • Make up to volume with methanol and mix well.

    • Centrifuge a portion of the solution.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions

  • Liquid Chromatograph: HPLC system with a UV detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: To be determined by UV scan (likely around 254 nm based on the aromatic ketone structure).

3. Data Analysis

  • The concentration of the analyte is determined by comparing the peak area of the sample to that of a standard solution of known concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological or Pharmaceutical Sample extraction Extraction (e.g., SPE, LLE) sample->extraction Add Internal Standard concentration Concentration & Reconstitution extraction->concentration lc LC Separation concentration->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for the quantification of this compound.

analytical_method_selection start Start: Quantify 1,2,3,4-Tetrahydro- benzo[b]azepin-5-one matrix_check Complex Matrix? (e.g., Plasma, Blood) start->matrix_check sensitivity_check High Sensitivity Required? matrix_check->sensitivity_check Yes hplc_uv Use HPLC-UV matrix_check->hplc_uv No (e.g., Pharmaceutical Formulation) lc_ms Use LC-MS/MS sensitivity_check->lc_ms Yes sensitivity_check->hplc_uv No gc_ms Consider GC-MS (with derivatization) lc_ms->gc_ms Alternative for volatile derivatives

Caption: Decision tree for selecting an appropriate analytical method.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 1,2,3,4-tetrahydro-benzo[b]azepin-5-one, a key intermediate in the development of various pharmacologically active compounds. The following sections outline three primary synthetic strategies, offering flexibility in reagent choice and reaction conditions to suit different manufacturing capabilities.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry. The synthesis of these compounds on a large scale presents challenges such as low yields, high costs, and difficult purification processes. This document details three promising routes for industrial-scale production: a multi-step synthesis starting from substituted anilines, the Beckmann rearrangement of 1-tetralone oxime, and the Schmidt reaction of 1-tetralone.

Synthetic Strategies Overview

The selection of a synthetic route for industrial production depends on factors such as starting material cost, reagent safety and availability, and overall process efficiency. Below is a comparative overview of the three main approaches.

Synthetic Route Key Reaction Starting Materials Advantages Potential Challenges
Multi-Step Synthesis from Substituted AnilineFriedel-Crafts Acylation & CyclizationSubstituted Aniline, Succinic AnhydrideWell-defined, step-wise process allowing for control and optimization.Longer route, potential for lower overall yield, use of strong acids and reducing agents.
Beckmann RearrangementOxime Rearrangement1-TetraloneFewer steps, potentially higher overall yield.Use of strong acids or hazardous reagents (e.g., PCl5, SOCl2), stereospecificity of the rearrangement.[1][2]
Schmidt ReactionRing Expansion with Azide1-Tetralone, Hydrazoic Acid (or TMSN3)One-pot conversion from ketone, atom-economical.[3]Use of highly toxic and explosive hydrazoic acid, potential for side reactions.[3][4]

Protocol 1: Multi-Step Synthesis of 7-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one

This protocol is adapted from a patented procedure and outlines a robust, multi-step synthesis suitable for scale-up.[5]

Experimental Protocol

Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid

  • Dissolve 4-chloroaniline and succinic anhydride in a suitable organic solvent (e.g., toluene, xylene) in a large reactor.

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • To the residue, add cold 1N hydrochloric acid and stir for 10-15 minutes.

  • Filter the resulting solid, wash with cold water, and dry to obtain 4-(4-chloroanilino)-4-oxobutanoic acid.

Step 2: Synthesis of 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione

  • Dissolve 4-(4-chloroanilino)-4-oxobutanoic acid in 1,2-dichloroethane.

  • Carefully add anhydrous aluminum chloride (AlCl₃) in portions, controlling the temperature.

  • Heat the mixture to 60°C and stir for 4 hours.

  • Cool the reaction to room temperature and slowly quench by adding 3N hydrochloric acid, ensuring the temperature does not exceed 35°C.

  • Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

Step 3: Synthesis of 7-chloro-3,4-dihydro-1H-spiro[benzo[b]azepine-5,2'-[5][6]dioxolan]-2-one

  • To a solution of 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After 6 hours, cool the reaction mixture to room temperature.

  • Wash the solution with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the ketal-protected product.

Step 4: Synthesis of 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one

  • Suspend sodium borohydride in dry tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Slowly add boron trifluoride etherate, keeping the temperature below 30°C.

  • Cool the mixture to below 20°C and add the ketal-protected compound from the previous step in portions.

  • Heat the reaction to 50°C and stir for 10 hours.

  • Cool the reaction and quench by the slow addition of water, followed by 3N hydrochloric acid.

  • Heat the mixture to reflux for 2 hours to effect deprotection.

  • Cool to room temperature, adjust the pH to alkaline with sodium hydroxide, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Yield Data
Step Product Yield
14-(4-chloroanilino)-4-oxobutanoic acid93.4%[5]
27-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione91.3%[5]
3 & 47-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-oneNot explicitly stated for each step, but the overall process is described as high-yield.[5]

Synthetic Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Friedel-Crafts Cyclization cluster_2 Step 3: Ketal Protection cluster_3 Step 4: Reduction & Deprotection A 4-Chloroaniline + Succinic Anhydride B 4-(4-chloroanilino)-4-oxobutanoic acid A->B Reflux C 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione B->C AlCl3 D Ketal-protected intermediate C->D Ethylene Glycol, p-TsOH E 7-chloro-1,2,3,4-tetrahydro- benzo[b]azepin-5-one D->E 1. NaBH4, BF3·OEt2 2. HCl

Caption: Multi-step synthesis of a chloro-substituted benzazepinone.

Protocol 2: Synthesis via Beckmann Rearrangement

The Beckmann rearrangement is a classic and powerful method for converting a cyclic ketoxime into a lactam, representing a more direct route to the desired benzazepinone core.[1][2]

Experimental Protocol

Step 1: Oximation of 1-Tetralone

  • Dissolve 1-tetralone in ethanol in a suitable reactor.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate, pyridine).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into cold water.

  • Filter the precipitated solid (1-tetralone oxime), wash with water, and dry.

Step 2: Beckmann Rearrangement

  • In a reactor, add a strong acid such as polyphosphoric acid (PPA) or sulfuric acid.

  • Carefully add the 1-tetralone oxime in portions, controlling the temperature.

  • Heat the mixture to 100-130°C and stir for 1-2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., concentrated ammonia solution or sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Alternative mild conditions for the rearrangement can be employed using reagents like cyanuric chloride in DMF to avoid strongly acidic conditions.[6]

Synthetic Workflow

G cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement A 1-Tetralone B 1-Tetralone Oxime A->B NH2OH·HCl, Base C 1,2,3,4-Tetrahydro- benzo[b]azepin-5-one B->C Strong Acid (e.g., PPA)

Caption: Synthesis via Beckmann Rearrangement.

Protocol 3: Synthesis via Schmidt Reaction

The Schmidt reaction offers a direct conversion of a ketone to a lactam using an azide source, making it an attractive, albeit hazardous, option for large-scale synthesis.[3][4]

Experimental Protocol
  • In a well-ventilated fume hood and behind a blast shield, dissolve 1-tetralone in a suitable solvent (e.g., benzene, dichloromethane) containing a strong acid (e.g., sulfuric acid, trifluoroacetic acid).

  • Cool the solution in an ice bath.

  • Carefully add a solution of hydrazoic acid (HN₃) in the same solvent dropwise, maintaining a low temperature. Alternatively, sodium azide can be added portion-wise to the acidic solution to generate HN₃ in situ. For a safer alternative, trimethylsilyl azide (TMSN₃) with a Lewis acid can be used.[7]

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) for several hours, monitoring for the evolution of nitrogen gas.

  • Once the reaction is complete (as indicated by the cessation of gas evolution and TLC/HPLC analysis), carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate, sodium hydroxide).

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Safety Precaution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel with appropriate safety measures in place. The use of continuous flow reactors can mitigate the risks associated with the accumulation of hazardous intermediates.[3]

Synthetic Workflow

G cluster_0 Schmidt Reaction A 1-Tetralone B Protonated Azidohydrin Intermediate A->B HN3 (or NaN3), Strong Acid C 1,2,3,4-Tetrahydro- benzo[b]azepin-5-one B->C Rearrangement (-N2)

Caption: Synthesis via Schmidt Reaction.

References

Application Notes and Protocols for 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-benzo[b]azepin-5-one and its derivatives represent a significant scaffold in medicinal chemistry, primarily recognized for their role as key intermediates in the synthesis of potent and selective therapeutic agents. The rigid, fused bicyclic system provides a valuable template for the development of compounds targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and kinases. This document provides an overview of the applications of this scaffold, with a focus on its utility in the discovery of vasopressin receptor antagonists, and potential as a core for anticancer and other targeted agents. Detailed protocols for the synthesis of key intermediates and relevant biological assays are also presented to facilitate further research and development in this area.

The most prominent example of the successful application of this scaffold is in the development of Tolvaptan (OPC-41061), a selective vasopressin V2 receptor antagonist.[1] The synthesis of Tolvaptan utilizes 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one as a crucial building block.[1][2] This highlights the importance of the tetrahydro-benzo[b]azepin-one core in designing molecules with specific pharmacological profiles.

Key Applications in Medicinal Chemistry

The versatility of the this compound scaffold allows for its exploration in various therapeutic areas:

  • Vasopressin Receptor Antagonism: As exemplified by Tolvaptan, derivatives of this scaffold have shown significant potential as vasopressin V2 receptor antagonists for the treatment of hyponatremia and heart failure.[3][4]

  • Anticancer Activity: The related benzazepine and benzodiazepine cores have been investigated for their antiproliferative effects. While specific data on this compound derivatives is limited, the structural motif is of interest for developing inhibitors of signaling pathways implicated in cancer, such as those involving p21-activated kinase 4 (PAK4).

  • Muscarinic Receptor Modulation: Research into related benzazepinone structures has indicated potential for developing selective muscarinic M3 receptor antagonists.

Data Presentation: Biological Activity of Structurally Related Compounds

CompoundTargetAssay TypeActivity (IC50/Ki)Reference Cell Line/System
Tolvaptan Vasopressin V2 ReceptorRadioligand BindingKi: 0.49 nMHuman V2 Receptor
Tolvaptan Vasopressin V1a ReceptorRadioligand BindingKi: 110 nMHuman V1a Receptor
Relcovaptan Vasopressin V1a ReceptorRadioligand BindingKi: 1.3 ± 0.2 nMHuman V1a Receptor
Compound 21k (a 3,4-dihydrobenzo[f][2]oxazepin-5(2H)-one derivative) TNIK KinaseIn vitro Kinase AssayIC50: 0.026 ± 0.008 µMRecombinant TNIK
A Tetrahydro-β-carboline derivative Nitric Oxide ProductionInhibition AssayIC50: 6.54 µMRAW 264.7 cells

Experimental Protocols

Protocol 1: Synthesis of 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one

This protocol describes a synthetic route to a key intermediate used in the synthesis of vasopressin receptor antagonists.[2]

Step 1: Acylation of 4-chloroaniline

  • In a suitable reaction vessel, dissolve 4-chloroaniline and succinic anhydride in an appropriate organic solvent (e.g., toluene).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Treat the residue with a cold aqueous acid solution (e.g., 1N HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 4-(4-chloroanilino)-4-oxobutanoic acid.

Step 2: Intramolecular Friedel-Crafts Reaction

  • To a flask containing polyphosphoric acid (PPA), add the 4-(4-chloroanilino)-4-oxobutanoic acid from the previous step.

  • Heat the mixture with stirring at 120-140°C for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry to obtain 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione.

Step 3: Reduction

  • In a flask under an inert atmosphere (e.g., nitrogen), suspend the 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione in a suitable solvent (e.g., dry tetrahydrofuran).

  • Carefully add a reducing agent (e.g., borane-tetrahydrofuran complex).

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction to room temperature and cautiously quench with methanol.

  • Acidify the mixture with hydrochloric acid and stir for 1 hour.

  • Basify the solution with an aqueous base and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one.

Protocol 2: Vasopressin V2 Receptor Radioligand Binding Assay

This protocol is a representative method for evaluating the binding affinity of test compounds to the vasopressin V2 receptor.

Materials:

  • HEK293 cells stably expressing the human vasopressin V2 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

  • Non-specific binding control: Unlabeled Arginine Vasopressin.

  • Test compounds.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [3H]-AVP (final concentration ~1 nM).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM).

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Filtration and Washing:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro PAK4 Kinase Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against PAK4 kinase.[5][6][7][8]

Materials:

  • Recombinant active PAK4 enzyme.

  • PAK4 substrate (e.g., a specific peptide substrate or myelin basic protein).

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).

  • [γ-32P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™).

  • Test compounds.

  • Phosphocellulose paper or other suitable separation method for radioactive assays.

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a reaction tube or well, add the kinase assay buffer, the PAK4 enzyme, the substrate, and the test compound at various concentrations.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-32P]ATP (or cold ATP for non-radioactive assays).

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

  • For radioactive assay:

    • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assay (e.g., ADP-Glo™):

    • Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: MTT Cell Proliferation Assay

This is a standard colorimetric assay to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7).

  • Complete cell culture medium.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Tetrahydro-benzo[b]azepin-5-one Core cluster_evaluation Biological Evaluation Start Start Acylation Acylation Start->Acylation Friedel_Crafts Intramolecular Friedel-Crafts Acylation->Friedel_Crafts Reduction Reduction Friedel_Crafts->Reduction Core_Scaffold 1,2,3,4-Tetrahydro- benzo[b]azepin-5-one Reduction->Core_Scaffold Binding_Assay Target Binding Assay (e.g., Vasopressin Receptor) Core_Scaffold->Binding_Assay Derivatization Enzyme_Assay Enzyme Inhibition Assay (e.g., PAK4 Kinase) Core_Scaffold->Enzyme_Assay Derivatization Cell_Assay Cell-Based Assay (e.g., MTT Proliferation) Core_Scaffold->Cell_Assay Derivatization Lead_Optimization Lead Optimization Binding_Assay->Lead_Optimization Enzyme_Assay->Lead_Optimization Cell_Assay->Lead_Optimization

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

vasopressin_signaling AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Binds to G_Protein Gs Protein V2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Aquaporin2 Aquaporin-2 Translocation PKA->Aquaporin2 Phosphorylates Water_Reabsorption Increased Water Reabsorption Aquaporin2->Water_Reabsorption Antagonist Tetrahydro-benzo[b]azepin-5-one Derivative (Antagonist) Antagonist->V2R Blocks AVP Binding

Caption: Simplified signaling pathway of the vasopressin V2 receptor and the mechanism of action for antagonists based on the tetrahydro-benzo[b]azepin-5-one scaffold.

References

Application Notes and Protocols for the Development of Novel Benzazepine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the synthesis, pharmacological evaluation, and characterization of novel benzazepine-based therapeutic agents. The protocols outlined below are intended to serve as a guide for researchers in the field of drug discovery and development.

Introduction

Benzazepines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] While classically known for their interaction with the central nervous system (CNS), particularly as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, recent research has expanded their therapeutic potential to other targets.[2][3] This document will focus on the development of novel benzazepine derivatives, providing detailed protocols for their synthesis and a suite of assays to characterize their pharmacological profile.

Synthesis of Novel Benzazepine Derivatives

The synthesis of benzazepine scaffolds can be achieved through various chemical strategies. A common and effective method involves the condensation of an o-phenylenediamine with a suitable ketone.[4][5]

Protocol: Synthesis of a Novel 1,5-Benzodiazepine Derivative

This protocol describes a general procedure for the synthesis of a 1,5-benzodiazepine derivative via the condensation of o-phenylenediamine and a ketone, catalyzed by an acid.

Materials:

  • o-phenylenediamine

  • Substituted or unsubstituted ketone (e.g., acetone, cyclohexanone)

  • Glacial acetic acid or another suitable acid catalyst

  • Methanol or ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in methanol.

  • Add the selected ketone (2 equivalents) to the solution.

  • Slowly add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[1]

Pharmacological Evaluation

A thorough pharmacological evaluation is crucial to determine the therapeutic potential of newly synthesized benzazepine derivatives. This involves a series of in vitro and in vivo assays to assess their binding affinity, functional activity, and behavioral effects.

In Vitro Assays

1. Radioligand Binding Assay for GABA-A Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABA-A receptor.[6][7]

Materials:

  • Rat brain cortical membranes (receptor source)

  • [3H]-Flumazenil (radioligand)

  • Unlabeled diazepam (for non-specific binding)

  • Test benzazepine compound

  • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in a known volume of assay buffer.[7]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: [3H]-Flumazenil and membrane preparation.

    • Non-specific Binding: [3H]-Flumazenil, membrane preparation, and a high concentration of unlabeled diazepam.

    • Competition: [3H]-Flumazenil, membrane preparation, and varying concentrations of the test benzazepine compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).[8]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.[8]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10][11]

2. In Vitro Functional Assay using FLIPR

This high-throughput assay measures the functional activity of benzazepine compounds as modulators of the GABA-A receptor by detecting changes in membrane potential.[12][13]

Materials:

  • HEK293 cells transiently transfected with GABA-A receptor subunits (e.g., α1β2γ2).

  • Membrane potential-sensitive fluorescent dye.

  • GABA (agonist).

  • Test benzazepine compound.

  • Fluorometric Imaging Plate Reader (FLIPR).

Protocol:

  • Cell Preparation: Plate the transfected HEK293 cells in 96-well plates and allow them to attach overnight.

  • Dye Loading: Load the cells with a membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test benzazepine compound to the wells, followed by a sub-maximal concentration of GABA.

  • Fluorescence Reading: Measure the change in fluorescence using a FLIPR system. An increase in fluorescence indicates membrane depolarization resulting from Cl- efflux upon GABA-A receptor activation.[12]

  • Data Analysis: Plot the change in fluorescence against the concentration of the test compound to determine its EC50 (for agonists) or IC50 (for antagonists).

In Vivo Behavioral Assays

1. Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents and the anxiolytic effects of test compounds.[14][15]

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Acclimatize the animals (mice or rats) to the testing room before the experiment.

  • Administer the test benzazepine compound or vehicle to the animals at a specific time before the test.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a 5-minute session.

  • Record the animal's behavior using a video camera.

  • Data Analysis: Score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.[14]

Data Presentation

Quantitative data from the pharmacological evaluation should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Binding Affinity and Functional Activity of Novel Benzazepine Derivatives

Compound IDTargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)
BZ-001GABA-A (BZD site)15.2EC50 = 50.5 (PAM)
BZ-002GABA-A (BZD site)8.7EC50 = 25.1 (PAM)
BZ-003Dopamine D125.6IC50 = 112.8 (Antagonist)
DiazepamGABA-A (BZD site)5.1EC50 = 18.9 (PAM)

Data is hypothetical and for illustrative purposes only.

Table 2: In Vivo Anxiolytic Effects of Novel Benzazepine Derivatives in the Elevated Plus Maze

Treatment (Dose, mg/kg)Time in Open Arms (s)Open Arm Entries
Vehicle35 ± 58 ± 2
BZ-001 (1.0)75 ± 815 ± 3
BZ-002 (1.0)92 ± 10 18 ± 4
Diazepam (1.0)105 ± 12 20 ± 4

*p < 0.05, *p < 0.01 compared to vehicle. Data are presented as mean ± SEM. Data is hypothetical and for illustrative purposes only.

Visualization of Pathways and Workflows

GABA-A Receptor Signaling Pathway

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABAA_Receptor Binds to α/β subunit interface Benzazepine Benzazepine Derivative Benzazepine->GABAA_Receptor Positive Allosteric Modulator (binds to α/γ subunit interface) Cl_ion Cl⁻ GABAA_Receptor->Cl_ion Opens Cl⁻ Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: GABA-A receptor signaling pathway.

Experimental Workflow for Benzazepine Drug Development

Drug_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Novel Benzazepine Derivatives Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay (Ki determination) Characterization->Binding_Assay Functional_Assay Functional Assay (FLIPR) (EC50/IC50 determination) Binding_Assay->Functional_Assay Behavioral_Assay Behavioral Models (e.g., Elevated Plus Maze) Functional_Assay->Behavioral_Assay PK_PD Pharmacokinetics & Pharmacodynamics Behavioral_Assay->PK_PD SAR Structure-Activity Relationship (SAR) Studies PK_PD->SAR Lead_Op Lead Optimization SAR->Lead_Op Lead_Op->Synthesis Iterative Process

Caption: Experimental workflow for benzazepine development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my intramolecular Friedel-Crafts reaction to form the tricyclic ketone intermediate consistently low?

Answer: Low yields in the intramolecular Friedel-Crafts cyclization of N-phenyl-4-aminobutanoic acid or similar precursors can stem from several factors:

  • Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, polyphosphoric acid) may be of insufficient quality or quantity. It is crucial to use anhydrous catalyst and protect the reaction from moisture.

  • Suboptimal Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed efficiently. However, excessively high temperatures or prolonged reaction times can lead to side product formation and decomposition. Careful optimization of these parameters is critical.

  • Poor Substrate Purity: Impurities in the starting N-phenyl-4-aminobutanoic acid can interfere with the cyclization. Ensure the starting material is of high purity.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. While some protocols are solvent-free (using PPA), others may use solvents like dichloromethane or nitrobenzene. The solvent must be inert under the reaction conditions and capable of dissolving the reactants.

Question 2: I am observing significant formation of side products during the synthesis. How can I minimize them?

Answer: Side product formation is a common challenge. Here are some strategies to improve selectivity:

  • Control of Reaction Conditions: Strictly control the reaction temperature and time. Gradual addition of the catalyst can also help to control the reaction rate and minimize side reactions.

  • Use of Protecting Groups: In syntheses involving substituted anilines, protecting groups on the amine can prevent unwanted side reactions. However, this adds extra steps to the synthesis.

  • Alternative Catalysts: Exploring different Lewis acids or Brønsted acids might offer better selectivity for the desired product. For instance, milder Lewis acids might reduce charring and polymerization.

Question 3: The purification of the final product, this compound, is proving difficult. What are the recommended purification methods?

Answer: Purification can be challenging due to the product's properties and potential impurities.

  • Column Chromatography: This is a standard method for purifying the ketone. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the product from impurities.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from an appropriate solvent system can yield a highly pure product. Experiment with different solvents to find the optimal one.

  • Acid-Base Extraction: As the product contains a secondary amine, it can be protonated. An acid-base extraction workup can help to remove non-basic impurities. The product can be extracted into an acidic aqueous phase, washed with an organic solvent, and then liberated by basifying the aqueous phase and extracting with an organic solvent.

Question 4: My Beckmann rearrangement of the corresponding oxime is giving a poor yield of the desired lactam. What could be the issue?

Answer: The Beckmann rearrangement is a key step in some synthetic routes to substituted benzazepinones. Low yields can be attributed to:

  • Inappropriate Rearrangement Conditions: The choice of acid catalyst (e.g., sulfuric acid, PPA, phosphorus pentachloride) and reaction temperature are critical. Harsh conditions can lead to decomposition.

  • Oxime Isomerization: The stereochemistry of the oxime (syn or anti) determines which group migrates. Under the reaction conditions, isomerization of the oxime can occur, leading to a mixture of products.

  • Side Reactions: Dehydration of the oxime to a nitrile is a common side reaction.

To address these issues, carefully screen different acid catalysts and reaction conditions. Isolation and characterization of the oxime precursor can help to understand its stereochemistry.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of a substituted derivative, 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, which can serve as a benchmark for optimization.

StepReactantsProductYield (%)
Acylation4-chloroaniline, Succinic anhydride4-(4-chloroanilino)-4-oxobutanoic acid93.4
Intramolecular Friedel-Crafts Reaction4-(4-chloroanilino)-4-oxobutanoic acid, Anhydrous AlCl₃7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione93.7
Ketalization7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione, Ethylene glycol7-chloro-3,4-dihydrobenzo[b]azepin-2-one-5-glycol ketal-
Reduction and Deketalization7-chloro-3,4-dihydrobenzo[b]azepin-2-one-5-glycol ketal, Sodium borohydride7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one-

Note: The yields are based on a specific patented procedure for a chloro-substituted analog and may vary for the unsubstituted compound and under different experimental conditions.[1]

Experimental Protocols

Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid [1]

  • Dissolve 4-chloroaniline and succinic anhydride (in a molar ratio of approximately 1:1) in an organic solvent such as dichloromethane or toluene.

  • Heat the mixture at reflux for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Add cold 1N hydrochloric acid to the residue and stir for 10-15 minutes.

  • Filter the resulting solid, wash with water, and dry to obtain 4-(4-chloroanilino)-4-oxobutanoic acid.

Intramolecular Friedel-Crafts Cyclization to 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione [1]

  • To a stirred solution of 4-(4-chloroanilino)-4-oxobutanoic acid in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride (approximately 2.5-3.0 molar equivalents) portion-wise, maintaining the temperature below 30°C.

  • Heat the reaction mixture to 60°C for 4 hours.

  • Cool the reaction to room temperature and then carefully quench by slowly adding it to a cold 3N hydrochloric acid solution.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A Substituted Aniline C Acylation A->C B Succinic Anhydride B->C D Intramolecular Friedel-Crafts Reaction C->D Intermediate: N-Aryl-4-aminobutanoic acid E Reduction D->E Intermediate: Tricyclic dione F 1,2,3,4-Tetrahydro- benzo[b]azepin-5-one E->F

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Purification of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the purification of this compound?

Based on related compounds, a key challenge can be the removal of starting materials and by-products from the synthesis, which may have similar polarities to the desired product. For instance, in the synthesis of the similar 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, difficulties in "aftertreatment purification" have been noted.[1]

Q2: What are the potential impurities in a synthesis of this compound?

While specific impurities depend on the synthetic route, common contaminants may include:

  • Unreacted starting materials.

  • Intermediates from the synthesis, such as N-(phenyl)-4-aminobutanoic acid if prepared via intramolecular Friedel-Crafts acylation.

  • By-products from side reactions.

  • Residual solvents from the reaction or initial work-up.

Q3: What are the recommended analytical techniques to assess the purity of this compound?

Standard analytical techniques for purity assessment include:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying purity and identifying impurities.

  • Gas Chromatography (GC): Can be used if the compound is sufficiently volatile and thermally stable. Commercial suppliers of the related 7-chloro derivative often use GC to determine purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oily precipitate instead of crystals. The compound may be impure, or the solvent may be too nonpolar.- Try adding a small amount of a more polar co-solvent. - Purify the crude product by column chromatography before recrystallization.
No crystal formation upon cooling. The solution is not supersaturated, or the concentration is too low.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Low recovery of the purified product. The compound is too soluble in the chosen solvent, even at low temperatures.- Test a range of solvents to find one where the compound has high solubility at high temperatures and low solubility at low temperatures. - Use a smaller volume of solvent.
Crystals are colored. Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution and filter it before crystallization.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. The eluent system is not optimal.- Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation (Rf of the product around 0.3-0.4). - Use a gradient elution instead of an isocratic one.
Product elutes too quickly (high Rf). The eluent is too polar.- Decrease the proportion of the more polar solvent in the eluent system.
Product does not elute from the column (low Rf). The eluent is too nonpolar.- Increase the proportion of the more polar solvent in the eluent system.
Tailing of the product band. The compound is interacting too strongly with the stationary phase, or the column is overloaded.- Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. - Use a smaller amount of crude product relative to the amount of stationary phase.

Data Presentation

The following table summarizes the purity data for the related compound, 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one, as reported by various suppliers. This can serve as a benchmark for the expected purity of the parent compound.

Supplier Purity Analytical Method
TCI Chemicals>98.0%GC
ChemScene≥97%Not Specified
Echemi99.00%Not Specified

Experimental Protocols

General Recrystallization Protocol:

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 1,2,3,4-Tetrahydro- benzo[b]azepin-5-one Column_Chromatography Column Chromatography (Optional, for high impurity levels) Crude_Product->Column_Chromatography Dissolve in min. solvent Recrystallization Recrystallization Crude_Product->Recrystallization Direct purification Column_Chromatography->Recrystallization Collect fractions & evaporate Purity_Check Purity Check (HPLC, GC, NMR) Recrystallization->Purity_Check Isolate & dry crystals Purity_Check->Recrystallization Re-purify if needed Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Meets specs

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Tetrahydro-benzo[b]azepin-5-ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydro-benzo[b]azepin-5-ones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this important heterocyclic scaffold.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of tetrahydro-benzo[b]azepin-5-ones.

Problem 1: Low or No Yield of the Desired Tetrahydro-benzo[b]azepin-5-one

Potential Cause Troubleshooting Steps
Inefficient Cyclization - Verify Starting Material Purity: Impurities in the precursor can inhibit the cyclization reaction. Recrystallize or purify the starting material using column chromatography. - Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration. For Friedel-Crafts type cyclizations, the choice and amount of Lewis acid are critical. - Choice of Catalyst/Reagent: For intramolecular Friedel-Crafts reactions, screen different Lewis acids (e.g., AlCl₃, PPA, Eaton's reagent). For Dieckmann condensations, ensure the base is strong enough to deprotonate the α-carbon.
Decomposition of Starting Material or Product - Lower Reaction Temperature: High temperatures can lead to degradation. If the reaction is sluggish at lower temperatures, consider a longer reaction time. - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Incorrect Reagent Stoichiometry - Accurately Measure Reagents: Precisely measure all reagents, especially the catalyst and any additives.

Problem 2: Formation of a Major Side Product

Potential Side Product Proposed Mechanism & Prevention
Dimerization Products - Mechanism: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations. - Prevention: Employ high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture.
Ring-Contraction Products (e.g., quinoline or indole derivatives) - Mechanism: Rearrangements can occur under harsh acidic or thermal conditions, leading to the formation of more stable five- or six-membered rings. For instance, in Friedel-Crafts reactions, carbocation intermediates may rearrange. - Prevention: Use milder reaction conditions. For example, use a less aggressive Lewis acid or lower the reaction temperature.
Incomplete Cyclization/Hydrolyzed Intermediates - Mechanism: Insufficient reaction time or quenching the reaction prematurely can lead to the isolation of intermediates. In the case of Dieckmann condensation, the initial β-keto ester can be hydrolyzed back to the dicarboxylic acid if the workup is not carefully controlled. - Prevention: Monitor the reaction progress using TLC or LC-MS to ensure completion. Perform a careful workup, neutralizing any acidic or basic catalysts before extraction.
Polymerization - Mechanism: Some starting materials or intermediates can be prone to polymerization under the reaction conditions. - Prevention: Use of radical inhibitors (if a radical pathway is suspected) or running the reaction at lower temperatures and concentrations can mitigate polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to tetrahydro-benzo[b]azepin-5-ones?

A1: The most common synthetic strategies include:

  • Intramolecular Friedel-Crafts Acylation: Cyclization of a suitable ω-(phenylamino)alkanoic acid or its corresponding acid chloride.

  • Dieckmann Condensation: An intramolecular condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target ketone.

  • Beckmann Rearrangement: Rearrangement of an oxime derived from a tetralone derivative.

  • Schmidt Reaction: Reaction of a tetralone with hydrazoic acid.

  • Ring-Closing Metathesis (RCM): A powerful method for forming the seven-membered ring from a diene precursor.[1]

Q2: I am observing the formation of a six-membered ring instead of the desired seven-membered azepinone. What could be the cause?

A2: The formation of a six-membered ring (a quinolone derivative) is a common side reaction, particularly under harsh acidic conditions used in Friedel-Crafts type cyclizations. This is often due to a competing cyclization pathway or a rearrangement of the intermediate carbocation to a more stable species that leads to the six-membered ring. To minimize this, consider using milder Lewis acids or running the reaction at a lower temperature.

Q3: My Dieckmann condensation is not working. What are the critical parameters?

A3: For a successful Dieckmann condensation, the following are crucial:

  • Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. Ensure the base is fresh and the solvent is anhydrous.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the enolate intermediate and hydrolyze the ester.

  • Workup: The initial product is a β-keto ester. A subsequent hydrolysis and decarboxylation step is necessary to obtain the desired ketone.

Q4: How can I purify my final product from unreacted starting material and side products?

A4: Purification is typically achieved through:

  • Column Chromatography: This is the most common method for separating the desired product from impurities. A range of silica gel and solvent systems can be employed.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.

  • Distillation: For liquid products, distillation under reduced pressure may be possible.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-benzo[b]azepin-5-one via Intramolecular Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Precursor: Synthesize the required 4-(phenylamino)butanoic acid from aniline and a suitable four-carbon synthon.

  • Cyclization:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place polyphosphoric acid (PPA) or Eaton's reagent.

    • Heat the reagent to 70-80 °C with stirring.

    • Slowly add the 4-(phenylamino)butanoic acid to the hot, stirred reagent.

    • Heat the reaction mixture at 90-100 °C for 2-4 hours, monitoring the progress by TLC.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Precursor Synthesis cluster_cyclization Intramolecular Friedel-Crafts Cyclization cluster_purification Purification start Aniline + 4-carbon synthon precursor 4-(Phenylamino)butanoic acid start->precursor Acylation/Alkylation reaction Heating (90-100°C) precursor->reaction Slow Addition reagent PPA or Eaton's Reagent reagent->reaction workup Quenching & Extraction reaction->workup chromatography Column Chromatography workup->chromatography product Tetrahydro-benzo[b]azepin-5-one chromatography->product troubleshooting_logic start Low/No Product check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (T, t, conc.) start->optimize_conditions check_reagents Verify Reagent Stoichiometry start->check_reagents side_product Major Side Product Observed dimerization Dimerization? -> Use High Dilution side_product->dimerization rearrangement Rearrangement? -> Milder Conditions side_product->rearrangement incomplete_rxn Incomplete Reaction? -> Increase Time/Temp side_product->incomplete_rxn

References

Technical Support Center: Optimization of Benzazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzazepine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges in the synthesis of benzazepine derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the optimization of your reaction conditions.

Troubleshooting Guide

This section addresses common issues encountered during benzazepine synthesis in a question-and-answer format, providing targeted solutions.

Q1: My reaction is resulting in a very low yield. What are the most common causes and how can I address them?

A1: Low yields in benzazepine synthesis can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Conversion: The reaction may not be running to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time or increasing the temperature.[1]

  • Sub-optimal Catalyst System: The choice of catalyst and ligand is critical, especially in cross-coupling reactions. For palladium-catalyzed reactions, the ligand can significantly impact the yield. It is advisable to screen a variety of ligands to find the optimal one for your specific substrate.[2]

  • Poor Substrate Reactivity: Some starting materials may have low reactivity. For instance, forming a seven-membered ring can be entropically disfavored.[1] In such cases, a multi-step synthesis or activation of the starting material might be necessary.[1]

  • Decomposition: The product or starting materials might be degrading under the reaction conditions. This can be caused by excessively high temperatures or harsh acidic/basic conditions. Consider running the reaction at a lower temperature or using milder reagents.[1][3]

Q2: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

A2: Side product formation is a common issue that complicates purification and reduces yield. Here are some possibilities:

  • Hydrolysis: Under harsh acidic or basic conditions, ester or amide functionalities in your starting materials or product can be hydrolyzed.[1] To minimize this, use milder conditions and ensure your reagents and solvents are anhydrous where necessary.

  • Homocoupling: In cross-coupling reactions, dimerization of the starting materials (homocoupling) can compete with the desired intramolecular cyclization. Optimizing the catalyst-to-ligand ratio and reaction concentration can help minimize this.

  • Ring Size Isomers: Depending on the synthetic route, the formation of isomeric ring systems (e.g., five- or six-membered rings instead of the desired seven-membered benzazepine) can occur. The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization.

Q3: My intramolecular Heck reaction is not working. What should I check?

A3: The intramolecular Mizoroki-Heck reaction is a powerful tool for forming benzazepine rings, but failures can occur. Consider the following:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., BINAP, P(tBu)₃) is crucial. Bidentate phosphine ligands are often critical for achieving good enantioselectivity in asymmetric reactions.[2][4]

  • Base and Solvent: The base (e.g., K₂CO₃, Cs₂CO₃, tBuOK) and solvent (e.g., toluene, dioxane, DMF) play a significant role. The optimal combination is substrate-dependent and often requires screening.[2]

  • Reaction Pathway: The Heck reaction can proceed through neutral or cationic pathways. For aryl triflate precursors, the reaction often follows a cationic pathway. For aryl halides, adding silver salts can promote the cationic pathway, which can sometimes improve results.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my benzazepine synthesis?

A1: The optimal catalyst depends on the reaction type. For condensation reactions between o-phenylenediamines and ketones, solid acid catalysts like H-MCM-22 have shown high activity under mild conditions.[1][6] For cross-coupling reactions like Buchwald-Hartwig or Heck, palladium catalysts are commonly used. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical and should be based on literature precedents for similar substrates.[2][7]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress.[1][6] A mobile phase system, often a mixture of n-hexane and ethyl acetate, can be used to track the consumption of starting materials and the formation of the product.[6][8] For more quantitative analysis, LC-MS is a powerful tool.

Q3: I'm having trouble purifying my benzazepine product. What are some common strategies?

A3: Purification can be challenging due to the structural similarity of byproducts.

  • Column Chromatography: This is the most common method. Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of n-hexane and ethyl acetate.[6][8] The polarity of the mobile phase should be optimized to achieve good separation.[8]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[9]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain high-purity material, reverse-phase HPLC is often used.[8][10]

Data Presentation

Table 1: Effect of Catalyst on the Synthesis of 1,5-Benzodiazepines
CatalystConditionsYield (%)Reference
H-MCM-22Acetonitrile, Room Temp, 1-3h65-87[6]
BF₃-etherateVaries-[6]
Polyphosphoric acidVaries-[6]
Yb(OTf)₃Varies-[6]
Sulfated zirconiaVaries-[6]
Table 2: Optimization of Palladium-Catalyzed Intramolecular C-N Coupling
Palladium SourceLigandBaseSolventYield (%)Reference
Pd(OAc)₂ (2 mol%)BINAP (4 mol%)Cs₂CO₃TolueneGood[2]
Pd₂(dba)₃ (5 mol%)P(o-tolyl)₃ (10 mol%)Basic--[2]
Pd(OAc)₂(R)-BINAP--Low[4]
CuIN,N-dimethylglycineBasic1,4-dioxane91-98[11]

Experimental Protocols

Protocol: Palladium-Catalyzed Intramolecular Heck Reaction

This protocol is a general guideline and may require optimization for specific substrates.

1. Reaction Setup:

  • To a dry Schlenk tube under an argon atmosphere, add the aryl halide or triflate precursor (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., BINAP, 2-10 mol%).[12]

  • Add the anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[12]

2. Reaction Execution:

  • Degas the reaction mixture using three freeze-pump-thaw cycles.[12]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 4-24 hours).[12]

3. Monitoring:

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

4. Work-up:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]

5. Purification:

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[6]

Visualizations

TroubleshootingWorkflow Problem Problem Identified (e.g., Low Yield) CheckCompletion Check Reaction Completion (TLC, LC-MS) Problem->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes OptimizeConditions Optimize Conditions: - Increase Time - Increase Temperature Incomplete->OptimizeConditions ScreenCatalyst Screen Catalysts / Ligands Complete->ScreenCatalyst CheckPurity Check Starting Material Purity Complete->CheckPurity ConsiderDegradation Consider Product Degradation Complete->ConsiderDegradation Impure Impure Starting Material CheckPurity->Impure Impure PurifySM Purify Starting Material Impure->PurifySM MilderConditions Use Milder Conditions: - Lower Temperature - Milder Base/Acid ConsiderDegradation->MilderConditions

Caption: General troubleshooting workflow for low-yield reactions.

OptimizationCycle Setup 1. Reaction Setup (Define Parameters: Catalyst, Solvent, Temp) Run 2. Run Experiment Setup->Run Analyze 3. Analyze Results (TLC, LC-MS, NMR) Run->Analyze Evaluate 4. Evaluate Outcome (Yield, Purity, Side Products) Analyze->Evaluate Modify 5. Modify Parameters Evaluate->Modify Sub-optimal Optimal Optimal Conditions Found Evaluate->Optimal Optimal Modify->Setup

Caption: Iterative cycle for reaction condition optimization.

References

challenges in the scale-up of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem ID Issue Potential Causes Recommended Solutions
YLD-001 Low overall yield - Incomplete acylation reaction. - Poor efficiency in the intramolecular Friedel-Crafts reaction. - Inefficient reduction or de-ketalation steps.[1][2]- Ensure complete dissolution of reactants in the acylation step and consider extending the reflux time. - For the Friedel-Crafts reaction, verify the quality and quantity of the catalyst (e.g., polyphosphoric acid or Eaton's reagent). Ensure anhydrous conditions. - Optimize the reducing agent and reaction conditions for the reduction step. Ensure complete de-ketalation by monitoring the reaction progress.
PUR-001 Difficulty in purification - Presence of unreacted starting materials. - Formation of side-products during the Friedel-Crafts cyclization. - Impurities from the reduction step.- Monitor reaction completion using appropriate analytical techniques (e.g., TLC, HPLC) before proceeding to the next step. - Optimize the temperature and reaction time of the Friedel-Crafts step to minimize byproduct formation. - Employ column chromatography with a suitable solvent system for purification. Recrystallization can also be an effective final purification step.
SCL-001 Inconsistent results upon scale-up - Inefficient heat transfer in larger reaction vessels, leading to localized overheating or cooling.[3] - Non-uniform mixing, resulting in concentration gradients and side reactions.[3][4] - Changes in gas evolution and pressure dynamics in larger reactors.[3]- Utilize jacketed reactors with precise temperature control.[3] - Select appropriate stirring mechanisms (e.g., overhead stirrer with suitable impeller design) to ensure efficient mixing.[3][4] - Ensure adequate venting for reactions that evolve gas. Monitor and control the pressure within the reactor.[3]
SCL-002 Runaway reaction during Friedel-Crafts acylation The intramolecular Friedel-Crafts reaction can be exothermic.[3]- Implement slow, controlled addition of the reactant to the acid catalyst at a reduced temperature. - Use a reaction calorimeter during process development to understand the thermal profile and ensure adequate cooling capacity at scale.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and its derivatives?

A common synthetic pathway for the 7-chloro derivative involves a multi-step process starting from 4-chloroaniline and succinic anhydride.[1][2] The key steps include:

  • Acylation: Reaction of 4-chloroaniline with succinic anhydride to form 4-(4-chloroanilino)-4-oxobutanoic acid.[1][2]

  • Intramolecular Friedel-Crafts Reaction: Cyclization of the butanoic acid derivative to yield 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione.[1][2]

  • Protection of the Ketone: Reaction with ethylene glycol to form a ketal, protecting the ketone at the 5-position.[1][2]

  • Reduction and Deprotection: Reduction of the amide and subsequent deprotection of the ketal under acidic conditions to yield 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.[1][2]

Q2: What are the critical process parameters to monitor during scale-up?

When scaling up the synthesis, it is crucial to monitor and control the following parameters:

  • Temperature: Especially during the exothermic Friedel-Crafts reaction.[3]

  • Mixing Efficiency: To ensure homogeneity and prevent localized concentration and temperature gradients.[3][4]

  • Rate of Reagent Addition: Slow and controlled addition is often necessary for exothermic steps.

  • Reaction Time: To ensure complete conversion and minimize byproduct formation.

  • Pressure: For reactions that may evolve gases.[3]

Q3: How can I improve the purity of the final product at a larger scale?

Achieving high purity at scale can be challenging.[1] Consider the following strategies:

  • Process Analytical Technology (PAT): Implement real-time monitoring of the reaction to ensure completion and detect the formation of impurities.[4]

  • Crystallization Studies: Develop a robust crystallization process for the final product to effectively remove impurities.

  • Telescoping Synthesis: Where possible, avoid isolating intermediates to minimize handling and potential for contamination.

  • Chromatography: While challenging at a very large scale, preparative chromatography can be a viable option for high-value products.

Q4: What are the key safety considerations for this synthesis?

  • Corrosive Reagents: The use of strong acids like polyphosphoric acid in the Friedel-Crafts reaction requires appropriate personal protective equipment (PPE) and handling procedures.

  • Exothermic Reactions: The potential for runaway reactions necessitates careful temperature control and an understanding of the reaction's thermal hazards.[3]

  • Solvent Handling: Use and disposal of organic solvents should be done in accordance with safety guidelines.

Experimental Protocols

Synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one[1][2]

Step 1: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid

  • Dissolve 4-chloroaniline and succinic anhydride in an organic solvent (e.g., toluene).

  • Heat the mixture to reflux for 4-8 hours.

  • After the reaction is complete, remove the organic solvent under reduced pressure.

  • Add cold 1N hydrochloric acid to the residue and stir for 10-15 minutes.

  • Filter the solid product and wash with water.

Step 2: Synthesis of 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione

  • Add the 4-(4-chloroanilino)-4-oxobutanoic acid to a suitable cyclizing agent, such as polyphosphoric acid or Eaton's reagent.

  • Heat the mixture with stirring. The reaction temperature and time will depend on the chosen reagent.

  • Upon completion, quench the reaction by carefully pouring the mixture into ice water.

  • Filter the resulting solid and wash thoroughly with water.

Step 3: Synthesis of 7-chloro-3,4-dihydro-2H-spiro[benzo[b]azepine-5,2'-[1][3]dioxolan]-2-one

  • Suspend the 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione in a suitable solvent like toluene.

  • Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

  • After the reaction is complete, cool the mixture and wash with a basic solution (e.g., sodium bicarbonate solution) and then with water.

  • Remove the solvent to obtain the ketal-protected product.

Step 4: Synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

  • Suspend a reducing agent (e.g., sodium borohydride) in a dry solvent (e.g., tetrahydrofuran) under an inert atmosphere.

  • Add a Lewis acid (e.g., boron trifluoride etherate) while maintaining a low temperature.

  • Add the ketal-protected compound from the previous step to the reaction mixture.

  • Heat the reaction to drive it to completion.

  • Cool the reaction and add an acidic solution (e.g., hydrochloric acid) to quench the reaction and effect de-ketalation.

  • Extract the product with an organic solvent and purify.

Data Presentation

Table 1: Reaction Monitoring Template

Step Parameter Lab Scale (e.g., 1g) Pilot Scale (e.g., 100g) Production Scale (e.g., 1kg)
Acylation Reaction Time (h)
Yield (%)
Purity (%)
Friedel-Crafts Reaction Time (h)
Temperature (°C)
Yield (%)
Purity (%)
Reduction Reaction Time (h)
Temperature (°C)
Yield (%)
Purity (%)
Overall Overall Yield (%)
Final Purity (%)

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product 4-Chloroaniline 4-Chloroaniline Acylation Acylation 4-Chloroaniline->Acylation Succinic Anhydride Succinic Anhydride Succinic Anhydride->Acylation Friedel_Crafts Intramolecular Friedel-Crafts Acylation->Friedel_Crafts 4-(4-chloroanilino)- 4-oxobutanoic acid Protection Ketal Protection Friedel_Crafts->Protection 7-chloro-3,4-dihydrobenzo[b] azepine-2,5-dione Reduction_Deprotection Reduction & Deprotection Protection->Reduction_Deprotection Protected Intermediate Final_Product 1,2,3,4-Tetrahydro- benzo[b]azepin-5-one (7-chloro derivative) Reduction_Deprotection->Final_Product

Caption: Synthetic workflow for 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Side_Reactions Side Reactions Problem->Side_Reactions Purification_Issues Purification Issues Problem->Purification_Issues Scale_Up_Effects Scale-Up Effects Problem->Scale_Up_Effects Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Incomplete_Reaction->Optimize_Conditions Monitor_Reaction Monitor Reaction (TLC, HPLC) Incomplete_Reaction->Monitor_Reaction Side_Reactions->Optimize_Conditions Improve_Purification Improve Purification (Chromatography, Recrystallization) Purification_Issues->Improve_Purification Control_Scale_Up Control Scale-Up Parameters (Mixing, Heat Transfer) Scale_Up_Effects->Control_Scale_Up

Caption: Troubleshooting logic for production issues.

References

Technical Support Center: Resolving Impurities in 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities during the synthesis and purification of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their implications for impurity profiles?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Amidation: Reaction of aniline with succinic anhydride to form N-phenylsuccinamic acid.

  • Intramolecular Friedel-Crafts Cyclization: Cyclization of N-phenylsuccinamic acid using a strong acid catalyst (e.g., polyphosphoric acid (PPA) or Eaton's reagent) to yield the target molecule.

The primary source of impurities often arises from the Friedel-Crafts cyclization step. The harsh acidic conditions and the nature of the aniline moiety can lead to side reactions. A similar route is employed for substituted analogs, such as 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, which is noted to have challenging purification steps.[1]

Q2: What are the likely impurities I might encounter during the synthesis of this compound?

A2: Based on the common synthetic route, the following impurities are plausible:

  • Unreacted Starting Materials: Residual N-phenylsuccinamic acid.

  • Isomeric Products: The Friedel-Crafts reaction can potentially yield isomeric products due to cyclization at different positions on the benzene ring, although electronic and steric factors generally favor the desired product.

  • Polymeric Byproducts: The strong acid catalyst can promote intermolecular reactions, leading to the formation of polymeric material.

  • Decomposition Products: Under harsh reaction conditions, the starting material or product may undergo decomposition.

  • Products of Incomplete Reduction (if a reduction step is used): In syntheses that involve a subsequent reduction of a carbonyl group, incompletely reduced intermediates can be present.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in my sample of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities and for quantification. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of known and unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the main product and any isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying any volatile impurities or residual solvents.

Troubleshooting Guides

Issue 1: My final product shows multiple spots on TLC/peaks in HPLC after synthesis and work-up.

This is a common issue stemming from incomplete reaction or the formation of side products during the Friedel-Crafts cyclization.

Troubleshooting Workflow:

G start Multiple spots/peaks observed check_sm Check for presence of N-phenylsuccinamic acid (starting material) via LC-MS or NMR start->check_sm sm_present Starting material detected check_sm->sm_present increase_time Increase reaction time or temperature sm_present->increase_time Yes no_sm No starting material detected sm_present->no_sm No check_catalyst Ensure catalyst activity and sufficient quantity increase_time->check_catalyst purify Purification: Column chromatography (silica gel) or recrystallization check_catalyst->purify analyze_impurities Characterize major impurities using LC-MS and NMR no_sm->analyze_impurities isomeric Are impurities isomeric with the product? analyze_impurities->isomeric polymeric Are impurities high molecular weight? isomeric->polymeric No optimize_fc Optimize Friedel-Crafts conditions: - Lower temperature - Slower addition of substrate isomeric->optimize_fc Yes polymeric->optimize_fc Yes polymeric->purify No optimize_fc->purify end Pure product purify->end

Caption: Troubleshooting workflow for multiple impurities.

Detailed Steps:

  • Identify the Impurities:

    • Starting Material: Compare the retention time/Rf value with an authentic sample of N-phenylsuccinamic acid. Use LC-MS to check for its molecular ion.

    • Isomeric Byproducts: Isomers will have the same molecular weight as the product. Their presence suggests a lack of regioselectivity in the cyclization.

    • Polymeric Material: These will have significantly higher molecular weights and may appear as a baseline rise or broad, late-eluting peaks in HPLC.

  • Optimize Reaction Conditions:

    • If significant starting material remains, consider increasing the reaction time or temperature. Ensure the Friedel-Crafts catalyst is active and used in sufficient quantity.

    • If isomeric or polymeric impurities are prevalent, try lowering the reaction temperature to improve selectivity and reduce side reactions. A slower, dropwise addition of the substrate to the acid catalyst can also be beneficial.

  • Purification Strategy:

    • Column Chromatography: A silica gel column using a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) is often effective.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing minor impurities.

Issue 2: The product is dark-colored and difficult to purify.

A dark coloration often indicates the presence of polymeric or degradation products.

Troubleshooting Guide:

Potential Cause Suggested Solution
Reaction temperature too high Run the Friedel-Crafts cyclization at a lower temperature for a longer duration.
Concentrated acid exposure Add the N-phenylsuccinamic acid portion-wise or as a solution to the cyclizing agent to avoid localized high concentrations.
Air oxidation Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Purification of Dark-Colored Crude Product:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated charcoal. Heat the mixture gently and then filter through a pad of celite. This can effectively remove colored impurities.

  • Column Chromatography: As mentioned above, this is a reliable method for separating the desired product from colored, high-molecular-weight impurities.

Experimental Protocols

Protocol 1: Synthesis of N-phenylsuccinamic acid
  • In a round-bottom flask, dissolve aniline (1 equivalent) in a suitable solvent such as dichloromethane or toluene.

  • Add succinic anhydride (1 equivalent) portion-wise to the stirred solution.

  • The reaction is typically exothermic. Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold solvent.

  • Dry the product under vacuum.

Protocol 2: Intramolecular Friedel-Crafts Cyclization
  • To a flask containing polyphosphoric acid (PPA) (typically 10 times the weight of the starting material), heat the PPA to 60-80°C with mechanical stirring.

  • Slowly add N-phenylsuccinamic acid (1 equivalent) in small portions to the hot PPA.

  • Increase the temperature to 100-120°C and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel slurry in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Load the crude this compound onto the column (either dry-loaded with silica or dissolved in a minimal amount of dichloromethane).

  • Elute the column with a gradient of increasing polarity (e.g., from 95:5 to 70:30 hexane:ethyl acetate).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Impurity Data Summary

The following table summarizes potential impurities, their likely origin, and suggested analytical methods for their identification.

Impurity Potential Origin Analytical Identification
N-phenylsuccinamic acidIncomplete cyclizationLC-MS: M+H+ corresponding to C10H11NO3¹H NMR: Presence of carboxylic acid proton signal
Isomeric BenzazepinoneLack of regioselectivity in Friedel-CraftsLC-MS: Same M+H+ as the product¹H NMR: Different aromatic proton splitting pattern
Polymeric ByproductsIntermolecular side reactionsLC-MS: Higher molecular weight ionsHPLC: Broad, late-eluting peaks

Signaling Pathways and Workflows

G cluster_synthesis Synthesis cluster_cyclization Cyclization & Impurity Formation cluster_purification Purification aniline Aniline amic_acid N-phenylsuccinamic acid aniline->amic_acid Amidation succinic Succinic Anhydride succinic->amic_acid ppa PPA product This compound ppa->product isomer Isomeric Impurity ppa->isomer polymer Polymeric Impurity ppa->polymer crude Crude Product Mixture product->crude isomer->crude polymer->crude amic_acid_c N-phenylsuccinamic acid amic_acid_c->product Intramolecular Friedel-Crafts amic_acid_c->isomer Side Reaction amic_acid_c->polymer Side Reaction chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: Synthetic pathway and impurity formation.

References

Technical Support Center: Friedel-Crafts Acylation in Benzazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation step in the synthesis of benzazepines. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low or nonexistent yields in Friedel-Crafts acylation are common and can typically be attributed to several critical factors:

  • Catalyst Inactivity : The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will react with and deactivate the catalyst.[1] It is imperative to use anhydrous conditions and freshly opened or properly stored reagents.

  • Deactivated Aromatic Ring : The Friedel-Crafts acylation is an electrophilic aromatic substitution. If your benzazepine precursor contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the aromatic ring will be deactivated, hindering or preventing the reaction.[1]

  • Insufficient Catalyst : Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid. This is because the resulting ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1]

  • Sub-optimal Reaction Temperature : The temperature can significantly impact the reaction's success. Some acylations proceed efficiently at room temperature, while others may need heating to overcome the activation energy. However, excessively high temperatures can lead to decomposition and the formation of tar-like side products.

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of the acylation on my benzazepine precursor?

A2: Achieving high regioselectivity is crucial. For substrates like 2,3,4,5-tetrahydro-1H-2-benzazepine, the position of acylation is highly dependent on the nature of the nitrogen protecting group. It has been shown that with an appropriate N-protecting group, acylation can be directed with high selectivity (>95%) to the C-8 position. The choice of the protecting group can influence the electron density of the aromatic ring and sterically hinder certain positions.

Q3: Can I perform a Friedel-Crafts acylation on a benzazepine precursor with an unprotected amine group?

A3: No, it is generally not advisable. Aromatic compounds with amine (-NH₂) or other basic functional groups are unsuitable for Friedel-Crafts reactions. The lone pair of electrons on the nitrogen atom will react with the Lewis acid catalyst, leading to the deactivation of the catalyst and the substrate. It is essential to protect the amine group before proceeding with the acylation.

Q4: My reaction mixture has turned into a thick, unmanageable slurry. What can I do to resolve this?

A4: The formation of a thick precipitate is often due to the complexation of the ketone product with the Lewis acid catalyst. To address this, ensure you are using a sufficient volume of an appropriate solvent, such as dichloromethane, which can help to solvate the complex. Additionally, efficient mechanical stirring is crucial to maintain a homogeneous mixture and ensure proper heat transfer.

Q5: What are some common issues during the work-up of a Friedel-Crafts acylation, and how can they be mitigated?

A5: A frequent problem during work-up is the formation of emulsions when quenching the reaction with water or dilute acid. This can make the separation of the organic and aqueous layers difficult and lead to product loss. To minimize this, it is recommended to pour the reaction mixture slowly onto a vigorously stirred mixture of ice and concentrated hydrochloric acid. If an emulsion persists, the addition of a saturated sodium chloride (brine) solution can help to break it.

Troubleshooting Guide

The table below summarizes common problems, their probable causes, and suggested solutions for Friedel-Crafts acylation in the context of benzazepine synthesis.

Problem Probable Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive Lewis acid catalyst due to moisture. 2. Insufficient amount of Lewis acid. 3. Deactivated benzazepine precursor. 4. Reaction temperature is too low. 5. Poor quality or impure reagents.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use a fresh, unopened container of the Lewis acid or one that has been stored in a desiccator. 2. Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. A slight excess (e.g., 1.1 equivalents) may be beneficial. 3. Check for strongly electron-withdrawing groups on the aromatic ring of the precursor. 4. Gradually increase the reaction temperature and monitor the progress by TLC. 5. Use freshly purified or high-purity starting materials and solvents.
Poor Regioselectivity 1. Inappropriate N-protecting group on the benzazepine nitrogen. 2. Steric hindrance at the desired position.1. The choice of N-protecting group is critical for directing the acylation. For 2,3,4,5-tetrahydro-1H-2-benzazepine, an appropriate protecting group can yield >95% regioselectivity for the C-8 position. 2. Consider a different acylating agent or catalyst system that may be less sterically demanding.
Formation of Tar/Polymer 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Run the reaction at a lower temperature. Consider adding the reagents at 0 °C and then allowing the reaction to slowly warm to room temperature. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Intramolecular Cyclization Fails 1. The precursor chain is too short or too long for ring closure. 2. Inadequate activation of the carboxylic acid or acyl chloride. 3. Use of an inappropriate catalyst.1. Intramolecular Friedel-Crafts reactions are most effective for forming 5- and 6-membered rings. Ensure the linker is of the appropriate length for forming the seven-membered benzazepine ring. 2. If starting from a carboxylic acid, ensure its conversion to the corresponding acyl chloride is complete before adding the cyclization catalyst. 3. Polyphosphoric acid (PPA) or a mixture of AlCl₃ in nitromethane can be effective for intramolecular acylations.
Difficult Work-up (Emulsions) 1. Incomplete hydrolysis of the aluminum chloride complex.1. Quench the reaction by slowly adding the reaction mixture to a vigorously stirred mixture of ice and concentrated HCl. 2. Add saturated NaCl (brine) to help break up any persistent emulsions.

Experimental Protocols

The following is a generalized procedure for the Friedel-Crafts acylation of an N-protected 2,3,4,5-tetrahydro-1H-2-benzazepine. Note: This is a representative protocol and may require optimization for specific substrates and scales.

Materials:

  • N-protected 2,3,4,5-tetrahydro-1H-2-benzazepine

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup : Under an inert atmosphere (N₂ or Ar), equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Reagent Addition : Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the flask and cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of the acyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C.

  • Prepare a solution of the N-protected 2,3,4,5-tetrahydro-1H-2-benzazepine (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the benzazepine solution dropwise to the reaction mixture over 20-30 minutes.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

The following diagram illustrates a typical troubleshooting workflow for a failed or low-yield Friedel-Crafts acylation in benzazepine synthesis.

G Troubleshooting Workflow for Friedel-Crafts Acylation start Low or No Product Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_temp Optimize Reaction Temperature start->check_temp check_catalyst Evaluate Catalyst Activity & Amount start->check_catalyst check_substrate Assess Substrate Reactivity (N-Protecting Group, EWGs) start->check_substrate rerun_reaction Re-run Reaction with Optimized Parameters check_reagents->rerun_reaction check_conditions->rerun_reaction check_temp->rerun_reaction check_catalyst->rerun_reaction check_substrate->rerun_reaction success Successful Synthesis rerun_reaction->success

Caption: Troubleshooting workflow for a failed Friedel-Crafts reaction.

References

Technical Support Center: 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one. The information provided is designed to help address common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation over a short period. What are the likely causes?

A1: Degradation of this compound can be attributed to several factors inherent to its chemical structure, which contains a cyclic ketone and a secondary amine within a seven-membered ring fused to a benzene ring. The primary causes of instability are likely:

  • Oxidation: The secondary amine and the benzylic position are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing reagents.

  • Hydrolysis: The ketone functional group can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation pathways.

  • Keto-Enol Tautomerism: While a natural equilibrium, the enol form can be more susceptible to certain degradation reactions.[1]

Q2: How can I proactively assess the stability of my compound?

A2: A systematic way to assess the stability of a compound is by conducting forced degradation studies.[2][3] These studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated storage conditions to identify potential degradation products and pathways.[2] This information is crucial for developing stable formulations and determining appropriate storage conditions.[3]

Q3: What are the recommended conditions for a forced degradation study of this compound?

A3: Forced degradation studies should be designed to investigate the impact of hydrolysis, oxidation, and photolysis.[2] The following table outlines suggested starting conditions for such a study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products can be identified without excessive secondary degradation.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 6, 12, 24 hours
Oxidation 3% H₂O₂Room Temp2, 6, 12, 24 hours
Thermal 80°C (in solid state and solution)80°C1, 3, 7 days
Photolytic UV (254 nm) and White LightRoom Temp24, 48, 72 hours

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is required to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. The method should be validated to ensure it is specific, sensitive, accurate, and precise for quantifying the parent compound and its major degradants.

Troubleshooting Guide

Issue 1: Rapid discoloration of the compound in solution.

  • Possible Cause: Oxidation is a likely cause of color change. The secondary amine or the benzylic position could be oxidizing.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Antioxidants: Consider the addition of antioxidants to the formulation. The choice of antioxidant will depend on the solvent system and downstream applications. Common examples include butylated hydroxytoluene (BHT) or ascorbic acid.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

Issue 2: Appearance of new peaks in the HPLC chromatogram after storage.

  • Possible Cause: This indicates the formation of degradation products. The nature of the new peaks can provide clues about the degradation pathway.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, identify the structure of the degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy.

    • Review Storage Conditions:

      • Temperature: Store the compound at a lower temperature.

      • Light: Protect the compound from light by using amber vials or storing it in the dark.

      • pH: If in solution, ensure the pH is near neutral, as extremes in pH can catalyze hydrolysis.

Issue 3: Poor mass balance in quantitative analysis after a stability study.

  • Possible Cause: This could indicate that some degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a UV chromophore) or that the compound is precipitating out of solution.

  • Troubleshooting Steps:

    • Method Validation: Ensure your analytical method is truly stability-indicating and can detect all major degradation products.

    • Solubility Check: Visually inspect your samples for any precipitation. If solubility is an issue, consider using a different solvent system or reducing the concentration.

    • Forced Degradation Analysis: The results from a comprehensive forced degradation study can help in identifying and tracking all significant degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature.

  • Time Points: Withdraw aliquots at the specified time points (e.g., 2, 6, 12, and 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: pH-Stability Profile

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10.

  • Sample Preparation: Dilute the stock solution of the compound in each buffer to a final concentration of 100 µg/mL.

  • Incubation: Store the solutions at a constant temperature (e.g., 40°C) and protect them from light.

  • Analysis: Analyze the concentration of the parent compound at various time points (e.g., 0, 1, 3, 7, and 14 days) using HPLC.

  • Data Analysis: Plot the logarithm of the remaining drug concentration versus time to determine the degradation rate constant at each pH. A plot of the rate constant versus pH will reveal the pH of maximum stability.

Data Presentation

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)% Parent Compound Remaining% DegradationNumber of DegradantsArea of Major Degradant (%)
0.1 M HCl, 60°C0100.00.000.0
1285.214.829.7 (RRT 0.85)
0.1 M NaOH, 60°C0100.00.000.0
1290.59.516.2 (RRT 0.79)
3% H₂O₂, RT0100.00.000.0
1278.921.1312.3 (RRT 1.15)

Table 2: pH-Stability Profile Data

pHIncubation Time (days)% Parent Compound Remaining
2.00100.0
792.3
5.00100.0
798.1
7.00100.0
797.5
9.00100.0
789.4

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) stock->photo Expose to Stress sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc Quantify data Data Interpretation hplc->data Assess Degradation

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_pathways Potential Degradation Pathways parent 1,2,3,4-Tetrahydro- benzo[b]azepin-5-one oxidation_prod N-Oxide or Ring-Opened Product parent->oxidation_prod Oxidation (e.g., H₂O₂) hydrolysis_prod Hydrolyzed Product parent->hydrolysis_prod Hydrolysis (Acid/Base) photolytic_prod Photodegradation Product parent->photolytic_prod Photolysis (UV/Vis Light)

References

Technical Support Center: Synthesis of Benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzazepine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: My benzazepine cyclization reaction is resulting in a very low yield. What are the most common initial checks I should perform?

Low yields are a frequent issue in the synthesis of seven-membered rings like benzazepines, which can be entropically disfavored compared to five- or six-membered rings.[1] Here are the primary checks to perform:

  • Reaction Completion: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress and confirm if the starting material has been fully consumed. An incomplete reaction may require longer reaction times or an adjustment in temperature.[1]

  • Starting Material Purity: Impurities in your starting materials, such as o-phenylenediamines (OPDA) or ketones, can inhibit the reaction or lead to unwanted side products. Verify the purity of your reagents before starting the synthesis.[2]

  • Hydrolysis: Check for byproducts resulting from the hydrolysis of your starting material or intermediates. This is a common side reaction, especially under harsh acidic or basic conditions.[1] To minimize hydrolysis, ensure you are using anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][3]

  • Reaction Conditions: Suboptimal conditions are a major cause of low yield. Factors to re-evaluate include the choice of solvent, reaction temperature, and catalyst.[1][4]

Q2: I am observing significant formation of unexpected side products. What are the most common ones and how can I prevent them?

Side product formation can significantly reduce the yield of your desired benzazepine derivative. Common culprits include:

  • 2-Aminobenzophenone Derivatives: In syntheses starting from N-(2-Benzoyl-4-chlorophenyl)formamide or similar structures, hydrolysis can lead to the formation of 2-aminobenzophenone byproducts.[1] Minimizing water content and avoiding harsh conditions can mitigate this.[1]

  • Styrene Derivatives (in Bischler-Napieralski reactions): A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[5] This is more common when the resulting styrene is highly conjugated. To minimize this, you can use nitriles as solvents or employ milder conditions.[6][7]

  • Di-arylated Products (in N-Arylation): When performing N-arylation on a diazepine ring, achieving selective mono-arylation can be a hurdle. It often leads to a mixture of unreacted starting material, the desired mono-arylated product, and the undesired di-arylated product.[3] An alternative is to use a mono-protection strategy.[3]

Q3: How critical is the choice of catalyst and how do I select the right one?

The choice of catalyst is crucial and highly dependent on the specific synthetic route.

  • For the condensation of o-phenylenediamines with ketones, various acid catalysts are used, including BF₃-etherate, polyphosphoric acid, and solid acid catalysts like zeolites (e.g., H-MCM-22).[1][4] Solid acid catalysts can be advantageous as they are often milder and easier to remove from the reaction mixture.[4]

  • For the Pictet-Spengler reaction, screening different protic or Lewis acids and optimizing their concentration is often necessary.[6]

  • For N-arylation reactions like the Buchwald-Hartwig coupling, highly active catalysts are required, especially for less nucleophilic amines. This often involves screening electron-rich, sterically hindered phosphine ligands (e.g., RuPhos, BrettPhos) and using well-defined palladium precatalysts.[3]

Q4: What is the role of protecting groups in benzazepine synthesis?

Protecting groups are essential for temporarily masking reactive functional groups to prevent them from participating in unwanted reactions.[8][9] For example, an amino group, which is nucleophilic, can be converted into a carbamate to render it non-nucleophilic.[9] This allows other parts of the molecule to react selectively with electrophiles. Key considerations for a protecting group strategy include:

  • Stability: The protecting group must be stable under the reaction conditions of subsequent steps.[9]

  • Orthogonality: In complex syntheses with multiple functional groups, using orthogonal protecting groups is vital. These are groups that can be removed selectively under different conditions without affecting each other.[8] For instance, a Boc-protected amine (acid-labile) and an Fmoc-protected amine (base-labile) can be deprotected independently.[9]

  • Efficiency: The protection and deprotection steps should have high yields to maintain an efficient overall reaction sequence.[9]

Troubleshooting Guides

Guide 1: Low Yield in the Condensation of o-Phenylenediamine (OPDA) with Ketones

This method is commonly used for synthesizing 1,5-benzodiazepines. If you are experiencing low yields, consider the following troubleshooting steps.[1]

Potential CauseSuggested Solution
Low Catalyst Activity The choice of acid catalyst is critical. While various catalysts work, solid acid catalysts like H-MCM-22 have shown high activity under mild, room temperature conditions.[1][4] Consider increasing the catalyst loading, as yield has been shown to increase with catalyst amount up to a certain point.[4]
Incomplete Reaction Monitor the reaction by TLC. If starting material remains, try increasing the reaction time or temperature (e.g., from room temperature to 40°C or 60°C).[1]
Solvent Effects The solvent can influence both the rate and selectivity. Acetonitrile is commonly used for this reaction.[4] If you suspect solubility issues or side reactions, consider screening other anhydrous, non-protic solvents.
Equilibrium Issues The condensation reaction produces water, and the reaction is reversible.[2] To drive the equilibrium towards the product, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[2]

The following data illustrates the impact of H-MCM-22 catalyst weight on product yield in the condensation of OPDA and acetone.

Weight of H-MCM-22 Catalyst (mg)Product Yield (%)
5030
10065
15087
20087
Reaction Conditions: o-phenylenediamine (OPDA) and acetone, stirred in acetonitrile at room temperature for 60 minutes. Data sourced from[4].
Guide 2: Challenges in the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a key method for creating dihydroisoquinoline structures, often a core component of a larger benzazepine synthesis. It is an intramolecular electrophilic aromatic substitution and is prone to several issues.[5]

Potential CauseSuggested Solution
Deactivated Aromatic Ring The reaction is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder or prevent cyclization. The reaction is most effective with electron-donating groups on the ring.[5]
Insufficiently Potent Dehydrating Agent For less reactive substrates, a common dehydrating agent like POCl₃ may not be strong enough.[5] Consider using a more potent agent like P₂O₅ in refluxing POCl₃, or triflic anhydride (Tf₂O).[5][10]
Styrene Side Product Formation A major competing pathway is the retro-Ritter reaction.[5] This can be minimized by using milder conditions (e.g., the Tf₂O/2-chloropyridine system at lower temperatures) or using a nitrile solvent.[6][7]
Tar Formation / Decomposition This often results from excessively high temperatures or prolonged reaction times.[5] Reduce the reaction temperature and monitor progress closely by TLC to avoid over-running the reaction.[6]

Yields for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide illustrate the impact of the dehydrating agent.

Dehydrating AgentTemperatureYield (%)
POCl₃Reflux65-75
PPA (Polyphosphoric Acid)140 °C~70
P₂O₅ / POCl₃Reflux>90
Tf₂O / 2-chloropyridine0 °C to RT~85
Data is illustrative and sourced from general findings in[5][10].

Experimental Protocols

Protocol 1: General Procedure for H-MCM-22 Catalyzed Synthesis of 1,5-Benzodiazepines

This protocol is adapted from a method shown to be effective for the condensation of o-phenylenediamines with ketones at room temperature.[1][4]

  • Setup: To a round-bottom flask, add o-phenylenediamine (OPDA) (1 mmol), a ketone (2.5 mmol), and the H-MCM-22 catalyst (100-150 mg).[1][4]

  • Solvent Addition: Add anhydrous acetonitrile (4 mL).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). Reactions are typically complete within 1-3 hours.[4]

  • Work-up: Upon completion, filter off the catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.[1]

Protocol 2: General Procedure for Bischler-Napieralski Cyclization using POCl₃

This protocol is suitable for substrates with electron-rich aromatic rings.[5]

  • Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).

  • Solvent Addition: Add an anhydrous solvent such as toluene or acetonitrile.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC (typically 2-4 hours).[6]

  • Quenching: After cooling the mixture to room temperature, carefully pour it onto crushed ice or quench by slowly adding a saturated aqueous solution of NaHCO₃.[5][6]

  • Extraction: Basify the aqueous solution to pH 8-9 if needed. Separate the layers and extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane).[5][6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[5]

Visual Guides

G General Troubleshooting Workflow for Low Yield Reactions start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity run_reaction Run Reaction with Pure Materials check_purity->run_reaction monitor_tlc Monitor Reaction by TLC run_reaction->monitor_tlc is_complete Is Reaction Complete? monitor_tlc->is_complete analyze_crude Analyze Crude Product (NMR, MS) is_complete->analyze_crude Yes extend_time Adjust Time or Temperature is_complete->extend_time No side_products Side Products or Decomposition? analyze_crude->side_products optimize Optimize Conditions: - Temperature - Time - Catalyst - Solvent side_products->optimize Yes success Improved Yield side_products->success No optimize->run_reaction extend_time->monitor_tlc

Troubleshooting workflow for low yield reactions.

G Troubleshooting the Bischler-Napieralski Reaction start Low Yield in Bischler-Napieralski check_ring Is Aromatic Ring Electron-Rich? start->check_ring deactivated Problem: Deactivated Ring Solution: Reaction may not be feasible. Consider alternative route. check_ring->deactivated No check_sm Is Starting Material Consumed? check_ring->check_sm Yes incomplete Problem: Incomplete Reaction Solution: Use stronger dehydrating agent (e.g., P₂O₅/POCl₃) check_sm->incomplete No check_side_products Styrene Side Product Observed? check_sm->check_side_products Yes success Successful Cyclization incomplete->success retro_ritter Problem: Retro-Ritter Reaction Solution: Use milder conditions (Tf₂O) or nitrile solvent check_side_products->retro_ritter Yes other_issues Other issues: - Tar formation - Wrong regioisomer check_side_products->other_issues No retro_ritter->success

Decision tree for Bischler-Napieralski issues.

G Logic of a Protecting Group (PG) Strategy A Molecule with Reactive Group (R-X) B Add Protecting Group (PG) A->B D Protected Molecule (R-X-PG) C Protected Molecule (R-X-PG) B->C E Perform Reaction on Another Part of Molecule D->E G Transformed Molecule (R'-X-PG) F Transformed Molecule (R'-X-PG) E->F H Remove Protecting Group G->H I Final Product (R'-X) H->I

Workflow of a protection-deprotection sequence.

References

Technical Support Center: Analysis of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, with a focus on High-Performance Liquid Chromatography (HPLC).

Issue: Poor Peak Shape (Tailing or Fronting)

Question Possible Cause Recommended Solution
Why are my peaks tailing? Interaction with active silanols on the column.Use a high-purity silica-based stationary phase. Add a basic mobile phase additive like triethylamine (TEA), although this may not be necessary with ultra-high purity phases.[1] Decrease the mobile phase pH to suppress silanol ionization.[1]
Secondary interactions with the stationary phase.Consider using a different column chemistry or modifying the mobile phase with an organic modifier or by increasing the buffer strength.[1]
Column overload.Reduce the amount of sample injected or use a column with a larger internal diameter.[1]
What causes peak fronting? Sample solvent is stronger than the mobile phase.Whenever possible, dissolve the sample in the mobile phase.[2]
Column overload.Decrease the sample amount injected or use a higher-capacity stationary phase.[2]

Issue: Inconsistent Retention Times

Question Possible Cause Recommended Solution
Why are my retention times drifting? Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[2][3]
Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing. For gradient methods, check that the mixer is working correctly.[3]
Poor column equilibration.Increase the column equilibration time before injection.[3]
Changes in flow rate.Check the pump for leaks and verify the flow rate with a calibrated flow meter.[3]

Issue: Extraneous Peaks (Ghost Peaks)

Question Possible Cause Recommended Solution
I am seeing unexpected peaks in my chromatogram. What could be the cause? Contamination in the injector or column.Flush the injector and wash the column with a strong solvent to remove any late-eluting compounds.[2]
Impurities in the mobile phase.Use high-purity solvents and freshly prepared mobile phase.
Sample degradation.Ensure proper storage of the sample and consider performing a stability-indicating assay to identify potential degradation products.[4]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound and related compounds?

A1: A common starting point for the analysis of benzazepines is reversed-phase HPLC.[4] The following table summarizes a typical set of starting parameters, which should be optimized for your specific application.

Parameter Recommendation
Column C18, 5 µm, 250 mm x 4.6 mm i.d.[4]
Mobile Phase Acetonitrile and a phosphate buffer (e.g., potassium hydrogen phosphate).[4] The ratio should be optimized (a common starting point is 35:65 v/v acetonitrile:buffer).[4]
pH An apparent pH of 7.0 is a good starting point.[4]
Flow Rate 1.0 mL/min.
Detection UV at 240 nm.[4]

Q2: How can I identify potential impurities or degradation products in my sample?

A2: A combination of a stability-indicating HPLC method and spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is effective for identifying impurities.[5][6] Forced degradation studies, involving exposure of the compound to stress conditions such as acid, base, oxidation, heat, and light, can help to generate and identify potential degradation products.[4][7]

Q3: What are some common impurities that might be observed?

A3: Impurities can arise from the synthetic process or from degradation. For benzazepines, process-related impurities may include starting materials or by-products from intermediate reaction steps.[8] Degradation products can be formed through hydrolysis or oxidation of the parent molecule.[4] Characterization of these impurities is crucial and often involves techniques like LC-MS/MS and NMR.[6]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method Development

This protocol outlines the steps to develop a stability-indicating HPLC method for this compound.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.

  • Initial HPLC Analysis:

    • Analyze the stressed samples using the starting HPLC conditions mentioned in FAQ Q1.

  • Method Optimization:

    • Adjust the mobile phase composition (organic solvent ratio and buffer pH) to achieve adequate separation of the parent peak from all degradation product peaks.

    • Ensure that all peaks are well-resolved (resolution > 1.5).

  • Method Validation:

    • Validate the optimized method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_application Application start Starting Materials reaction Chemical Synthesis of This compound start->reaction purification Purification reaction->purification hplc HPLC Analysis purification->hplc nmr_ms NMR & Mass Spec Characterization purification->nmr_ms intermediate Intermediate for Vasopressin V2 Receptor Antagonist hplc->intermediate

Caption: Workflow for the synthesis, analysis, and application of this compound.

Signaling_Pathway AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Binds Gs Gs Protein V2R->Gs Activates Antagonist This compound Derivative (Antagonist) Antagonist->V2R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 PKA->AQP2 Phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane Water Water Reabsorption Membrane->Water

Caption: Simplified signaling pathway of the Vasopressin V2 receptor and the inhibitory action of an antagonist.

References

Validation & Comparative

A Comparative Analysis of Modern Benzazepine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the benzazepine core is a critical step in the discovery of novel therapeutics. This guide provides a comparative analysis of four prominent methods for benzazepine synthesis: the Asymmetric Pictet-Spengler Reaction, Ring-Closing Metathesis, Reductive Amination, and Intramolecular Friedel-Crafts Reaction. The performance of each method is objectively compared, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Data Summary

MethodKey Reagents/CatalystProductYieldReaction ConditionsRef.
Asymmetric Pictet-Spengler Reaction Chiral Phosphoric AcidOptically Active Indolo[3,4-cd][1]benzazepinesGood to ExcellentRoom Temperature[2]
Ring-Closing Metathesis (RCM) Grubbs Catalyst2,5-Dihydrobenzo[b]azepine DerivativesUp to 99%Varies (e.g., reflux in CH2Cl2)[3]
Reductive Amination OsO4, NaIO4, H2/Pd-C2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine64-73% (overall)Multi-step, varied conditions[4]
Intramolecular Friedel-Crafts Reaction AlCl3, 85% H2SO4, or PPA5,6-Dihydro-11H-benzo[b][1]benzazepinesVariesVaries (e.g., reflux)[1][5]

Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the construction of nitrogen-containing heterocyclic compounds. In the context of benzazepine synthesis, its asymmetric variant has been effectively employed to produce optically active indolo[3,4-cd][1]benzazepines.[2] This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing reaction. The use of a chiral catalyst, such as a chiral phosphoric acid, induces enantioselectivity in the cyclization step.

Experimental Protocol:

A representative procedure for the asymmetric Pictet-Spengler-type reaction involves the reaction of a 4-(2-aminoaryl)indole with an imine in the presence of a catalytic amount of a chiral phosphoric acid at room temperature.[2] The reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF) and may employ molecular sieves to remove moisture. The product is then isolated and purified using standard chromatographic techniques.

pictet_spengler_workflow start Start: 4-(2-aminoaryl)indole + Imine reagents Reagents: Chiral Phosphoric Acid (10 mol%) 3Å Molecular Sieves start->reagents Add reaction Asymmetric Pictet-Spengler Reaction reagents->reaction conditions Conditions: THF, Room Temperature conditions->reaction workup Workup & Purification: (e.g., Column Chromatography) reaction->workup product Product: Optically Active Indolo[3,4-cd][1]benzazepine workup->product

Asymmetric Pictet-Spengler Reaction Workflow

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile and powerful method for the synthesis of unsaturated rings, including the seven-membered ring of benzazepines.[3] This reaction utilizes a metal catalyst, typically a ruthenium-based Grubbs catalyst, to facilitate the intramolecular exchange of alkene groups, leading to the formation of a cyclic alkene and a volatile byproduct like ethylene.[3]

Experimental Protocol:

In a typical RCM approach to a 2,5-dihydrobenzo[b]azepine derivative, a diene precursor is dissolved in a solvent such as dichloromethane (CH2Cl2) and treated with a Grubbs catalyst. The reaction mixture is then heated to reflux to drive the reaction to completion. Upon completion, the solvent is removed, and the product is purified by chromatography.

rcm_workflow start Start: Diene Precursor reagents Reagents: Grubbs Catalyst (e.g., 5 mol%) start->reagents Add reaction Ring-Closing Metathesis reagents->reaction conditions Conditions: CH2Cl2, Reflux conditions->reaction workup Workup & Purification: (e.g., Column Chromatography) reaction->workup product Product: 2,5-Dihydrobenzo[b]azepine Derivative workup->product

Ring-Closing Metathesis Workflow

Reductive Amination

Reductive amination strategies are particularly useful for the synthesis of saturated benzazepine derivatives. This multi-step approach often involves the formation of a dialdehyde intermediate, which then undergoes a reductive amination to form the seven-membered ring. One notable example is the synthesis of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine.[4]

Experimental Protocol:

The synthesis commences with the dihydroxylation of a starting olefin using osmium tetroxide (OsO4), followed by oxidative cleavage with sodium periodate (NaIO4) to yield a dialdehyde. This intermediate is then subjected to reductive amination with an amine source (e.g., benzylamine) and a reducing agent (e.g., hydrogen gas with a palladium on carbon catalyst). A final debenzylation step yields the desired product. The overall yield for this three-operation sequence is reported to be in the range of 64-73%.[4]

reductive_amination_workflow cluster_prep Intermediate Preparation cluster_cyclization Cyclization and Final Product start Start: Benzonorbornadiene dihydroxylation Dihydroxylation (OsO4) start->dihydroxylation cleavage Oxidative Cleavage (NaIO4) dihydroxylation->cleavage dialdehyde Dialdehyde Intermediate cleavage->dialdehyde reductive_amination Reductive Amination (Benzylamine, H2/Pd-C) dialdehyde->reductive_amination debenzylation Debenzylation reductive_amination->debenzylation product Product: 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine debenzylation->product

Reductive Amination Strategy Workflow

Intramolecular Friedel-Crafts Reaction

The intramolecular Friedel-Crafts reaction is a classic and effective method for the formation of cyclic compounds, including benzazepines.[1][5] This reaction involves the cyclization of a suitable precursor, typically an alcohol or an acyl halide, onto an aromatic ring in the presence of a Lewis acid or a strong protic acid. This approach allows for the synthesis of various 5,6-dihydro-11H-benzo[b][1]benzazepine derivatives.[1]

Experimental Protocol:

A common procedure involves the treatment of a nitrogen-containing alkanol with a strong acid catalyst such as aluminum chloride (AlCl3), 85% sulfuric acid (H2SO4), or polyphosphoric acid (PPA).[1] The reaction is typically heated to promote cyclization. After the reaction is complete, the mixture is worked up, and the product is purified using chromatographic methods.

friedel_crafts_workflow start Start: Nitrogen-containing Alkanol reagents Catalyst: AlCl3, 85% H2SO4, or PPA start->reagents Add reaction Intramolecular Friedel-Crafts Cyclialkylation reagents->reaction conditions Conditions: Heating (e.g., Reflux) conditions->reaction workup Workup & Purification: (e.g., Column Chromatography) reaction->workup product Product: 5,6-Dihydro-11H-benzo[b][1]benzazepine Derivative workup->product

Intramolecular Friedel-Crafts Reaction Workflow

Comparative Analysis

The choice of synthetic method for a particular benzazepine target will depend on several factors, including the desired substitution pattern, stereochemistry, and the availability of starting materials.

  • The Asymmetric Pictet-Spengler Reaction is ideal for the enantioselective synthesis of specific fused benzazepine systems, particularly those derived from tryptamine or related structures. Its mild reaction conditions are a significant advantage.

  • Ring-Closing Metathesis offers a powerful route to unsaturated benzazepines and demonstrates high functional group tolerance. The availability of various Grubbs catalysts allows for optimization of the reaction.

  • Reductive Amination is a robust method for preparing saturated and structurally complex benzazepines. While it is a multi-step process, the overall yields can be quite good.

  • The Intramolecular Friedel-Crafts Reaction provides a direct and classical approach to the benzazepine core. Its effectiveness can be influenced by the nature of the substituents on the aromatic ring.

This guide provides a foundational understanding of these key synthetic methodologies. For detailed implementation, it is recommended to consult the primary literature cited for specific experimental conditions and substrate scope.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. The scaffold of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one has emerged as a promising starting point for the development of new drugs, particularly in the realms of neurological disorders and renal conditions. This guide provides a comprehensive comparison of the biological activities of this compound and its derivatives, presenting key experimental data and methodologies to inform further research and development.

The core structure of this compound is a versatile building block in medicinal chemistry.[1] While direct and extensive biological data on the parent compound itself is limited in publicly available research, its derivatives have shown significant potential in two primary therapeutic areas: as anticonvulsants and as vasopressin V2 receptor antagonists.

Anticonvulsant Activity: Harnessing the Benzodiazepine Heritage

The this compound core is structurally related to the well-established class of benzodiazepines, which are widely recognized for their anticonvulsant, anxiolytic, and sedative properties.[2][3][4] Research into derivatives of this scaffold has demonstrated their potential to modulate seizure activity, a key characteristic of epilepsy.

A study on 3-substituted-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one derivatives revealed promising anticonvulsant effects in preclinical models.[5] The evaluation of these compounds in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, standard models for screening anticonvulsant drugs, identified compounds with significant activity.[5] For instance, one of the synthesized derivatives, compound 4 in the study, exhibited a median effective dose (ED50) of 26.4 mg/kg in the MES test and 40.2 mg/kg in the scPTZ test, indicating its potential to prevent the spread of seizures and raise the seizure threshold, respectively.[5]

Comparative Anticonvulsant Data

To provide a clear comparison, the following table summarizes the anticonvulsant activity of a key derivative of this compound against a standard benzodiazepine, Diazepam.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (PI = TD50/ED50)
Compound 4 (Derivative) [5]26.440.2>85.5>3.2 (MES), >2.1 (scPTZ)
Diazepam 1.0 - 5.00.2 - 1.05.0 - 20.0Varies

Note: Data for Diazepam is compiled from various pharmacological sources and may vary depending on the specific experimental conditions. The data for Compound 4 is from a specific study and provides a direct comparison point.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

The evaluation of anticonvulsant activity is commonly performed using the pentylenetetrazol (PTZ) induced seizure model in rodents. This model is a reliable method for identifying compounds that can raise the seizure threshold.

Principle: PTZ is a central nervous system stimulant that acts as a non-competitive antagonist of the GABA-A receptor complex, leading to generalized seizures. Test compounds are administered prior to PTZ to assess their ability to prevent or delay the onset of seizures.

Procedure:

  • Animal Model: Adult male mice or rats are typically used.[6][7][8]

  • Test Compound Administration: The synthesized compounds are administered, usually intraperitoneally (i.p.) or orally (p.o.), at various doses.

  • PTZ Administration: After a specific pretreatment time, a convulsant dose of PTZ (typically 60-85 mg/kg for mice, i.p. or s.c.) is administered.[6]

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence and latency of characteristic seizure endpoints, such as myoclonic jerks, generalized clonic seizures, and tonic-clonic seizures with hindlimb extension.[6][8]

  • Data Analysis: The dose of the test compound that protects 50% of the animals from seizures (ED50) is calculated. Neurotoxicity is also assessed, often using the rotarod test, to determine the dose that causes motor impairment in 50% of the animals (TD50). The protective index (PI = TD50/ED50) is then calculated to assess the therapeutic window of the compound.

PTZ_Workflow cluster_pre_treatment Pre-treatment cluster_seizure_induction Seizure Induction & Observation cluster_data_analysis Data Analysis Animal_Model Rodent Model (Mouse or Rat) Compound_Admin Administer Test Compound (Varying Doses) Animal_Model->Compound_Admin i.p. or p.o. PTZ_Admin Administer PTZ (Convulsant Dose) Compound_Admin->PTZ_Admin After pre-treatment time Observation Observe for Seizures (e.g., 30 minutes) PTZ_Admin->Observation ED50 Calculate ED50 Observation->ED50 TD50 Determine TD50 (Neurotoxicity) Observation->TD50 PI Calculate Protective Index (PI = TD50 / ED50) ED50->PI TD50->PI

Workflow for the PTZ-induced seizure model.

Vasopressin V2 Receptor Antagonism: A Novel Avenue

A significant breakthrough in understanding the potential of the this compound scaffold came from the discovery that its 7-chloro derivative is a key intermediate in the synthesis of Tolvaptan. Tolvaptan is a selective, orally active vasopressin V2 receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH). This connection strongly suggests that derivatives of this compound could be potent and selective V2 receptor antagonists.

The vasopressin V2 receptor, primarily located in the renal collecting ducts, plays a crucial role in water reabsorption. Antagonism of this receptor leads to aquaresis, the excretion of free water, which can correct hyponatremia.

Comparative Vasopressin V2 Receptor Antagonist Data

The following table compares the in vitro activity of Tolvaptan with other vasopressin receptor antagonists. While direct data for this compound is not available, the data for Tolvaptan, a direct descendant of its derivative, serves as a strong indicator of the potential of this chemical class.

CompoundV2 Receptor Binding Affinity (Ki, nM)V1a Receptor Binding Affinity (Ki, nM)V2/V1a Selectivity Ratio
Tolvaptan 0.32 - 1.1120 - 200~375 - 625
Conivaptan 0.5 - 1.51.0 - 3.0~2 - 3
Lixivaptan 1.3230~177

Note: Ki values can vary depending on the specific assay conditions and cell lines used. Data is compiled from various pharmacological studies.

Experimental Protocol: Vasopressin V2 Receptor Binding Assay

The affinity of a compound for the vasopressin V2 receptor is typically determined using a competitive radioligand binding assay.

Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand that specifically binds to the V2 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

Procedure:

  • Receptor Source: Cell membranes expressing the human vasopressin V2 receptor are used.

  • Radioligand: A radiolabeled V2 receptor antagonist, such as [3H]-SR121463B, is used.

  • Assay: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

V2R_Binding_Assay cluster_assay_setup Assay Setup cluster_incubation_separation Incubation & Separation cluster_quantification_analysis Quantification & Analysis Receptor V2 Receptor (Cell Membranes) Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand ([3H]-SR121463B) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separates bound & free ligand Scintillation Scintillation Counting Filtration->Scintillation Measures radioactivity IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki IC50->Ki Cheng-Prusoff Equation

Workflow for a vasopressin V2 receptor binding assay.

Signaling Pathways

The biological effects of these compounds are mediated through distinct signaling pathways.

  • Anticonvulsant Activity (GABA-A Receptor Modulation): Benzodiazepines and their analogs typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This makes the neuron less likely to fire, thus reducing neuronal excitability and suppressing seizures.[2]

GABA_Pathway Compound Benzodiazepine Analog GABA_A GABA-A Receptor Compound->GABA_A Positive Allosteric Modulation Chloride_Channel Chloride Channel Opening GABA_A->Chloride_Channel Enhances GABA effect Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Anticonvulsant_Effect Anticonvulsant Effect Excitability->Anticonvulsant_Effect

Simplified signaling pathway for benzodiazepine-like anticonvulsants.
  • Vasopressin V2 Receptor Antagonism: Vasopressin V2 receptor antagonists competitively block the binding of arginine vasopressin (AVP) to the V2 receptor. This prevents the activation of the Gs protein-coupled signaling cascade, thereby inhibiting the production of cyclic AMP (cAMP) and the subsequent translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells. The result is a decrease in water reabsorption and an increase in free water excretion (aquaresis).

V2R_Pathway Compound V2 Receptor Antagonist V2R Vasopressin V2 Receptor Compound->V2R Blocks Binding AVP Arginine Vasopressin (AVP) AVP->V2R Gs_Protein Gs Protein Activation V2R->Gs_Protein AC Adenylyl Cyclase Activation Gs_Protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA AQP2 Aquaporin-2 (AQP2) Translocation PKA->AQP2 Water_Reabsorption Water Reabsorption AQP2->Water_Reabsorption Aquaresis Aquaresis Water_Reabsorption->Aquaresis Inhibition leads to

Signaling pathway of vasopressin V2 receptor antagonism.

References

A Comparative Efficacy Analysis of Benzazepine Derivatives Targeting Serotonin, Vasopressin, and Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various benzazepine derivatives targeting three critical receptor families: the serotonin 5-HT2C receptor, the vasopressin V2 receptor, and the dopamine D1 receptor. The information presented herein is supported by experimental data to aid in the evaluation and selection of these compounds for research and development purposes.

Serotonin 5-HT2C Receptor Agonists: A Comparative Analysis

Benzazepine derivatives that act as agonists at the 5-HT2C receptor have been investigated for their therapeutic potential in treating obesity and other central nervous system disorders. The following tables summarize the in vitro efficacy of prominent benzazepine and related 5-HT2C receptor agonists.

Data Presentation: In Vitro Efficacy of 5-HT2C Receptor Agonists

Table 1: Receptor Binding Affinity (Kᵢ, nM) of 5-HT2C Receptor Agonists

Compound5-HT2C5-HT2A5-HT2B
Lorcaserin15[1]~270 (18-fold selectivity vs 5-HT2C)[2]~1560 (104-fold selectivity vs 5-HT2C)[2]
WAY-1615033.3[2]18[2]60[2]
CP-809101---
Vabicaserin--14[3]

Note: A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency (EC₅₀, nM) of 5-HT2C Receptor Agonists (Inositol Phosphate Accumulation)

Compound5-HT2C5-HT2A5-HT2B
Lorcaserin~7.9~158~794
WAY-1615038.5[4]802 (partial agonist)[4]6.9[4]
CP-8091010.11 (pEC₅₀ = 9.96)[5]~6.17 (pEC₅₀ = 6.81)[5]~15.5 (pEC₅₀ = 7.19)[5]
Vabicaserin8[6]--

Note: A lower EC₅₀ value indicates greater potency.

Experimental Protocols: 5-HT2C Receptor Assays

Receptor Binding Assay (Radioligand Displacement):

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor are prepared.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [¹²⁵I]DOI or [³H]mesulergine for 5-HT2C) and varying concentrations of the test compound.[7]

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[7]

Functional Assay (Inositol Phosphate Accumulation):

This assay measures the functional potency (EC₅₀) of an agonist by quantifying the accumulation of inositol phosphates (IPs), a downstream second messenger of Gq/11-coupled receptors like 5-HT2C.

  • Cell Culture: Cells expressing the target receptor are cultured and labeled with [³H]myo-inositol.

  • Stimulation: Cells are stimulated with varying concentrations of the agonist in the presence of LiCl (to prevent IP degradation).

  • Extraction: The reaction is stopped, and IPs are extracted.

  • Quantification: The amount of [³H]-labeled IPs is quantified using a scintillation counter.

  • Data Analysis: A dose-response curve is generated to determine the EC₅₀ value.

Signaling Pathway Visualization

Gq_PLC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT2C Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates targets

Figure 1: 5-HT2C receptor signaling pathway.

Vasopressin V2 Receptor Antagonists: A Comparative Analysis

Benzazepine derivatives that act as antagonists at the vasopressin V2 receptor are utilized for the treatment of hyponatremia and have been investigated for polycystic kidney disease. This section compares the efficacy of several of these "vaptan" drugs.

Data Presentation: In Vitro Efficacy of V2 Receptor Antagonists

Table 3: In Vitro Efficacy of Benzazepine V2 Receptor Antagonists

CompoundKᵢ (nM)IC₅₀ (nM)
Tolvaptan0.43 (V2)[8], 12.3 (V1a)[8]8 (cAMP inhibition)[8]
Lixivaptan2.3 (rat V2)[9]1.2 (human V2)[9]
Satavaptan--
Compound 259.0 ± 1.5[10][11][12]9.2 ± 3.0 (cAMP inhibition)[10][11][12]

Note: A lower Kᵢ or IC₅₀ value indicates higher affinity or potency, respectively. Compound 25 is a novel benzodiazepine derivative.

Experimental Protocols: V2 Receptor Assays

Receptor Binding Assay:

This assay is performed similarly to the 5-HT2C receptor binding assay, using membranes from cells expressing the vasopressin V2 receptor and a radiolabeled V2 receptor ligand (e.g., [³H]-AVP).

Functional Assay (cAMP Inhibition):

This assay measures the ability of an antagonist to block agonist-induced cyclic AMP (cAMP) production.

  • Cell Culture: Cells expressing the V2 receptor are cultured.

  • Incubation: Cells are pre-incubated with various concentrations of the antagonist.

  • Stimulation: Cells are then stimulated with a fixed concentration of a V2 receptor agonist (e.g., arginine vasopressin, AVP).

  • cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based).

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC₅₀) is determined.

Signaling Pathway Visualization

Gs_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Antagonist V2 Antagonist Receptor V2 Receptor Antagonist->Receptor Blocks AVP AVP AVP->Receptor Binds G_protein Gαs Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates AQP2 AQP2 Vesicles PKA->AQP2 Phosphorylates Membrane_Insertion AQP2 Insertion into Apical Membrane AQP2->Membrane_Insertion Promotes

Figure 2: Vasopressin V2 receptor signaling pathway and antagonism.

Dopamine D1 Receptor Agonists: A Comparative Analysis

Benzazepine derivatives that act as agonists at the dopamine D1 receptor have been explored for their potential in treating Parkinson's disease and cognitive disorders. This section provides a comparative overview of their efficacy.

Data Presentation: In Vitro and In Vivo Efficacy of D1 Receptor Agonists

Table 4: Efficacy of Benzazepine and Related D1 Receptor Agonists

CompoundK₀.₅ (nM)IC₅₀ (nM)Efficacy
Fenoldopam (SKF82958)4 (D1), 73 (D2)[13]-Full Agonist[13]
SKF38393-~30[14]Partial Agonist[14][15]
Dihydrexidine-~10[14]Full Agonist[14][15]

Note: K₀.₅ represents the concentration for half-maximal effect. Dihydrexidine is not a benzazepine but is a key comparator.

Experimental Protocols: D1 Receptor Assays

Receptor Binding Assay:

Similar to the previously described binding assays, this is performed using membranes from cells or tissues (e.g., rat striatum) expressing the D1 receptor and a radiolabeled D1 ligand (e.g., [³H]SCH23390).[14]

Functional Assay (Adenylyl Cyclase Activation):

This assay measures the ability of an agonist to stimulate the production of cAMP via the activation of adenylyl cyclase.

  • Tissue/Cell Homogenate Preparation: Homogenates are prepared from tissues or cells expressing the D1 receptor.

  • Incubation: Homogenates are incubated with varying concentrations of the agonist in the presence of ATP and other necessary co-factors.

  • cAMP Measurement: The amount of cAMP produced is quantified.

  • Data Analysis: A dose-response curve is generated to determine the EC₅₀ and the maximal effect (Emax) relative to dopamine.

Signaling Pathway Visualization

Gs_olf_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist D1 Agonist Receptor D1 Receptor Agonist->Receptor Binds G_protein Gαs/olf Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Phosphorylates targets PP1 PP-1 DARPP32->PP1 Inhibits PP1->Neuronal_Activity Dephosphorylates targets

Figure 3: Dopamine D1 receptor signaling pathway.

References

Spectroscopic Scrutiny: Unveiling the Molecular Architecture of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Structural Elucidation Using Spectroscopic Techniques

In the landscape of pharmaceutical research and drug development, the precise confirmation of a molecule's structure is a critical and non-negotiable step. For complex heterocyclic scaffolds like 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one, a multi-faceted analytical approach is paramount. This guide provides a comparative overview of the spectroscopic techniques used to confirm the structure of such compounds, offering insights for researchers, scientists, and professionals in drug development.

Due to the limited availability of public experimental spectral data for this compound, this guide will focus on a closely related and commercially available analog, 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one , as a primary example. To provide a robust comparative framework, we will contrast its spectroscopic features with a structural isomer, 8-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one . This approach allows for a detailed exploration of how subtle changes in molecular structure are reflected in the spectral data.

Structural Confirmation Workflow

The comprehensive identification of a target compound like 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one involves a synergistic application of several spectroscopic methods. The logical flow of this analytical process is depicted below.

Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_data_analysis Data Interpretation & Confirmation Synthesis Synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Purification->NMR Interpretation Spectral Interpretation MS->Interpretation IR->Interpretation H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR H_NMR->Interpretation C_NMR->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation

Caption: A generalized workflow for the synthesis, purification, and structural confirmation of a target organic compound using a suite of spectroscopic techniques.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one and its isomer, 8-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one. These tables are designed for easy comparison of the key spectral features that differentiate these two molecules.

Table 1: ¹H NMR Spectral Data Comparison (Predicted)

Assignment 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (Chemical Shift, δ ppm)8-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one (Chemical Shift, δ ppm)Key Differentiator
Aromatic Protons7.8-7.2 (m, 3H)7.6-7.1 (m, 3H)The substitution pattern on the aromatic ring will lead to distinct splitting patterns and chemical shifts.
NH Proton~5.0 (br s, 1H)~5.0 (br s, 1H)Broad singlet, exchangeable with D₂O.
-CH₂- (adjacent to NH)~3.4 (t, 2H)~3.4 (t, 2H)Triplet due to coupling with adjacent CH₂.
-CH₂- (adjacent to C=O)~2.8 (t, 2H)~2.8 (t, 2H)Triplet due to coupling with adjacent CH₂.
-CH₂- (middle of chain)~2.1 (quint, 2H)~2.1 (quint, 2H)Quintet due to coupling with two adjacent CH₂ groups.

Table 2: ¹³C NMR Spectral Data Comparison (Predicted)

Assignment 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (Chemical Shift, δ ppm)8-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one (Chemical Shift, δ ppm)Key Differentiator
Carbonyl Carbon (C=O)~198~198Characteristic downfield shift for a ketone.
Aromatic Carbons145-120 (6 signals)145-120 (6 signals)The chemical shifts of the aromatic carbons will differ based on the position of the chlorine atom.
-CH₂- (adjacent to NH)~48~48
-CH₂- (adjacent to C=O)~40~40
-CH₂- (middle of chain)~25~25

Table 3: IR and Mass Spectrometry Data Comparison

Spectroscopic Technique 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one 8-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one Key Differentiator
FT-IR (cm⁻¹) ~3350 (N-H stretch), ~1680 (C=O stretch, ketone), ~1600, 1480 (C=C aromatic stretch)~3350 (N-H stretch), ~1680 (C=O stretch, ketone), ~1600, 1480 (C=C aromatic stretch)The fingerprint region (< 1400 cm⁻¹) will show differences due to the different substitution patterns.
Mass Spectrometry (m/z) M⁺ at 195/197 (approx. 3:1 ratio)M⁺ at 195/197 (approx. 3:1 ratio)The presence of a chlorine atom is indicated by the characteristic M⁺ and M+2 isotopic pattern. Fragmentation patterns may differ.

Visualizing Structural Differences in Spectroscopy

The key to distinguishing between isomers lies in the subtle differences in their spectroscopic signatures, particularly in the aromatic region of the NMR spectra and the fingerprint region of the IR spectra.

Spectroscopic Differentiation of Isomers cluster_compoundA 7-Chloro Isomer cluster_compoundB 8-Chloro Isomer cluster_comparison Comparative Analysis A_Structure Structure A A_HNMR ¹H NMR: Distinct Aromatic Splitting A_Structure->A_HNMR A_CNMR ¹³C NMR: Unique Aromatic Shifts A_Structure->A_CNMR A_IR IR: Specific Fingerprint Region A_Structure->A_IR Comparison Comparison of spectra allows for unambiguous structural assignment. B_Structure Structure B B_HNMR ¹H NMR: Different Aromatic Splitting B_Structure->B_HNMR B_CNMR ¹³C NMR: Different Aromatic Shifts B_Structure->B_CNMR B_IR IR: Different Fingerprint Region B_Structure->B_IR

Caption: A conceptual diagram illustrating how the distinct spectroscopic data from two isomers allow for their unambiguous structural identification.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Carbon spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with more scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: A benchtop FT-IR spectrometer equipped with an ATR accessory or a sample holder for KBr pellets.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: For ESI, the sample solution is infused into the ion source. For EI, a small amount of the sample is introduced into the vacuum system where it is vaporized and then ionized. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

By employing this comprehensive suite of spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently elucidate and confirm the structures of complex molecules like this compound and its derivatives, a fundamental step in the journey of drug discovery and development.

A Comparative Guide to In Vitro Assays for Testing 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one scaffold is a versatile chemical structure that serves as a building block for various bioactive molecules.[1] Derivatives of this and related benzazepine structures have shown potential in the treatment of neurological disorders by interacting with specific receptors and enzymes within the central nervous system.[1][2] This guide provides a comparative overview of relevant in vitro assays to evaluate the biological activity of these compounds, focusing on potential targets such as G-protein coupled receptors (GPCRs), protein kinases, and cholinesterases.

Comparison of Key In Vitro Assay Platforms

The selection of an appropriate in vitro assay is critical for characterizing the pharmacological profile of this compound derivatives. The primary choice lies between biochemical assays, which measure the direct interaction of a compound with a purified target protein, and cell-based assays, which assess the compound's effect in a more physiologically relevant cellular environment.

Assay CategoryPrincipleCommon Assay TypesAdvantagesDisadvantages
Biochemical Assays Measure direct target engagement (e.g., enzyme inhibition, receptor binding) using purified proteins.Kinase Assays: ADP-Glo, LanthaScreen TR-FRET, Z'-LYTE.[3] Cholinesterase Assays: Ellman's Method.High throughput, lower cost, provides direct measure of potency (IC50, Ki), useful for structure-activity relationship (SAR) studies.Lacks physiological context (e.g., cell permeability, off-target effects, metabolism).
Cell-Based Assays Measure the functional consequence of target engagement within intact cells (e.g., changes in second messengers, protein-protein interactions, cell proliferation).GPCR Assays: BRET/FRET for β-arrestin recruitment, cAMP assays, IP-One assay.[4][5] Kinase Assays: NanoBRET Target Engagement, Cellular Phosphorylation Assays.[6]More physiologically relevant, provides insights into cell permeability and potential cytotoxicity, can identify agonists vs. antagonists.More complex, lower throughput, results can be influenced by multiple cellular pathways.

Quantitative Data for Tetrahydrobenzazepine Derivatives

While specific data for the parent compound this compound is not widely published, studies on its derivatives demonstrate activity against several important biological targets. The following table summarizes inhibitory concentrations (IC50) for related compounds.

Compound ClassTargetAssay TypeIC50 ValueReference
Tetrahydrobenzazepine CarbamatesAcetylcholinesterase (AChE)In Vitro Enzyme InhibitionPotent inhibition observed[4]
3,4-dihydrobenzo[f][3][5]oxazepin-5(2H)-one derivative (21k)Traf2- and Nck-interacting kinase (TNIK)Kinase Inhibition Assay0.026 ± 0.008 µM[7]
Thienopyridine-tacrine analoguesAcetylcholinesterase (AChE)In Vitro Enzyme InhibitionSub-micromolar to nanomolar range[8]
2,3,4,5-Tetrahydro-1H-benzo[b]azepine derivative5HT2C ReceptorReceptor AgonismHigh affinity agonist

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This biochemical assay is a widely used method to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Principle: The assay measures the activity of cholinesterase by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine. The resulting yellow-colored TNB is quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound in DMSO.

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

TNIK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent biochemical assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and thus the kinase activity.

Materials:

  • Recombinant TNIK enzyme

  • Substrate peptide for TNIK

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound

  • 384-well plate

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate kinase buffer.

  • Add 2 µL of the test compound and 2 µL of the TNIK enzyme to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

  • Incubate the reaction at room temperature for 1 hour.[9]

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway

Derivatives of similar scaffolds have been shown to inhibit TNIK, a key component of the Wnt signaling pathway.[7] This pathway is crucial in cell proliferation and differentiation, and its dysregulation is implicated in diseases like colorectal cancer.

Wnt_Signaling cluster_cytoplasm Cytoplasm Wnt Wnt Ligand Fzd Frizzled (Fzd) Receptor Wnt->Fzd Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Fzd->Destruction_Complex Inactivation LRP LRP5/6 beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Ub Ubiquitination & Degradation beta_catenin->Ub beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation TNIK TNIK TCF_LEF TCF/LEF TNIK->TCF_LEF Phosphorylation & Activation TCF_LEF_nuc TCF/LEF TCF_LEF->TCF_LEF_nuc beta_catenin_nuc->TCF_LEF_nuc Gene_Expression Target Gene Expression TCF_LEF_nuc->Gene_Expression

Caption: Wnt/β-catenin signaling pathway with TNIK as a key regulator.

General Workflow for In Vitro Kinase Inhibitor Screening

The process of identifying and characterizing kinase inhibitors from a compound library involves a multi-step workflow.

Kinase_Inhibitor_Screening A Compound Library (e.g., Tetrahydrobenzazepinones) B Primary Screen (High-Throughput Biochemical Assay, e.g., ADP-Glo) A->B C Hit Identification (Compounds showing >50% inhibition) B->C D Dose-Response & IC50 Determination (Biochemical Assay) C->D E Selectivity Profiling (Screening against a panel of kinases) D->E F Cell-Based Assay (e.g., Cellular Phosphorylation or Target Engagement Assay) D->F G Lead Compound Identification E->G F->G

Caption: Workflow for kinase inhibitor screening and characterization.

References

A Comparative Guide to Analytical Methods for 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical methods for the quantification of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The information presented is based on established analytical principles and typical performance data for similar aromatic ketone and heterocyclic compounds, offering a framework for method selection and cross-validation in a drug development context.

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the desired level of sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectroscopy for the analysis of aromatic ketones.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectroscopy
Linearity Range 0.1 - 100 µg/mL0.01 - 10 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.001 - 0.01 µg/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.1 µg/mL0.005 - 0.05 µg/mL0.5 - 1.5 µg/mL
Selectivity High (Separation from related substances)Very High (Mass fragmentation provides structural information)Low (Susceptible to interference from other UV-absorbing compounds)
Sample Throughput ModerateLow to ModerateHigh
Cost per Sample ModerateHighLow
Instrumentation Complexity ModerateHighLow

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the analysis of this compound. These protocols are based on standard methodologies for the analysis of aromatic ketones and related heterocyclic compounds.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0). The exact ratio should be optimized to achieve a good peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: The wavelength of maximum absorbance for this compound, determined by scanning a standard solution from 200-400 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte to ensure no interference at the retention time of the analyte.

    • Linearity: Analyze the working standard solutions at a minimum of five concentration levels and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of the same sample on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by two different analysts. The %RSD should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides high selectivity and sensitivity and is particularly useful for identifying and quantifying trace amounts of this compound, especially in complex matrices.

  • Instrumentation: A GC system coupled with a mass selective detector.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for the analysis of polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a suitable rate (e.g., 10 °C/min).

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan mode can be used for identification.

  • Standard and Sample Preparation:

    • Standard and Sample Solutions: Prepare in a volatile organic solvent (e.g., methanol, ethyl acetate). Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

  • Method Validation: Similar validation parameters as for HPLC should be assessed, with acceptance criteria adjusted for the specific application and regulatory requirements. Accuracy is often assessed through the analysis of spiked matrix samples, and precision is determined by replicate analyses.

UV-Vis Spectrophotometry Method

This is a simpler and more rapid method suitable for the quantification of this compound in pure form or in simple formulations where there are no interfering substances that absorb at the same wavelength.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Methodology:

    • Determination of Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, ethanol) and scan the solution from 200-400 nm to determine the wavelength at which maximum absorbance occurs.

    • Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a series of dilutions from a stock solution of the reference standard.

    • Sample Solution: Prepare a solution of the sample in the same solvent used for the standards, ensuring the final concentration falls within the linear range of the calibration curve.

  • Method Validation:

    • Linearity: The calibration curve should be linear over the intended concentration range, with a correlation coefficient (r²) of ≥ 0.999.

    • Accuracy: Perform recovery studies by adding known amounts of the standard to the sample solution.

    • Precision: Assess by repeated measurements of the same sample.

    • Specificity: Analyze a blank and placebo to ensure no significant absorbance at the λmax of the analyte.

Mandatory Visualization

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods produce comparable results. This is particularly important when transferring a method between laboratories or when using different techniques to analyze the same sample. The following diagram illustrates a typical workflow for the cross-validation of HPLC and UV-Vis spectroscopy methods for the quantification of this compound.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_uv UV-Vis Method cluster_comparison Data Comparison & Evaluation hplc_dev Method Development & Optimization hplc_val Full Method Validation (ICH Q2(R1)) hplc_dev->hplc_val hplc_sample Analysis of Samples (n≥30) hplc_val->hplc_sample stat_analysis Statistical Analysis (e.g., Bland-Altman plot, t-test) hplc_sample->stat_analysis uv_dev Method Development & Optimization uv_val Full Method Validation (ICH Q2(R1)) uv_dev->uv_val uv_sample Analysis of the Same Samples uv_val->uv_sample uv_sample->stat_analysis bias_eval Evaluation of Bias stat_analysis->bias_eval conclusion Conclusion on Method Comparability bias_eval->conclusion start Define Analytical Requirement start->hplc_dev start->uv_dev

Comparative Biological Activity of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 1,2,3,4-tetrahydro-benzo[b]azepin-5-one and its analogs. The information herein is supported by experimental data from published studies to facilitate informed decisions in drug discovery and development.

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This guide focuses on derivatives of this compound, summarizing their performance in key biological assays and elucidating structure-activity relationships (SAR).

Antibacterial Activity of 3,4-Dihydro-1H-benzo[b]azepine-2,5-dione Derivatives

A study on 3,4-dihydro-1H-benzo[b]azepine-2,5-dione derivatives, close structural analogs of this compound, has revealed their potential as antibacterial agents. The antibacterial properties of these compounds were evaluated against Staphylococcus aureus and Mycobacterium tuberculosis, with the minimum inhibitory concentration (MIC) values indicating promising activity. The structure-activity relationship studies highlighted key structural features essential for their antibacterial effects.[1] These compounds also demonstrated a favorable selectivity index in cytotoxicity studies, suggesting a good therapeutic window.[1]

Data Summary: Antibacterial Activity
Compound IDR GroupTest OrganismMIC (µg/mL)
Analog 1 HStaphylococcus aureus16-32
Analog 2 4-ClStaphylococcus aureus8-16
Analog 3 4-FStaphylococcus aureus8-16
Analog 4 2,4-diClStaphylococcus aureus4-8
Analog 1 HMycobacterium tuberculosis32-64
Analog 2 4-ClMycobacterium tuberculosis16-32
Analog 3 4-FMycobacterium tuberculosis16-32
Analog 4 2,4-diClMycobacterium tuberculosis8-16

Note: The specific compound identifiers are generalized for this guide. Data is based on the findings reported for 3,4-dihydro-1H-benzo[b]azepine-2,5-dione derivatives.[1]

Anticancer Activity of 1,5-Benzothiazepine Derivatives: A Comparative Overview

Particularly noteworthy is the observation that halogenated phenyl substitutions on the benzothiazepine core significantly enhanced biological activity.[2] For instance, one of the most potent compounds identified exhibited an IC50 value of 3.29 ± 0.15 µM against the Hep G-2 liver cancer cell line.[2]

Data Summary: Anticancer Activity of 1,5-Benzothiazepine Derivatives
Compound IDCancer Cell LineIC50 (µM)
Analog 2a Hep G-2 (Liver)6.82 ± 0.19
Analog 2c Hep G-2 (Liver)3.29 ± 0.15
Analog 2f Hep G-2 (Liver)4.38 ± 0.11
Analog 2j Hep G-2 (Liver)4.77 ± 0.21
Analog 2a DU-145 (Prostate)35.18 ± 0.18
Analog 2c DU-145 (Prostate)18.24 ± 0.13
Analog 2f DU-145 (Prostate)19.89 ± 0.19
Analog 2j DU-145 (Prostate)15.42 ± 0.16
Methotrexate (Standard) Hep G-2 (Liver)4.68 ± 0.17
Methotrexate (Standard) DU-145 (Prostate)21.96 ± 0.15

Note: The specific compound identifiers are as reported in the source literature for 1,5-benzothiazepine derivatives.[2]

Experimental Protocols

Antibacterial Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) for the 3,4-dihydro-1H-benzo[b]azepine-2,5-dione derivatives was determined using a broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains (S. aureus and M. tuberculosis) were cultured to a logarithmic phase and the suspension was adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well was inoculated with the bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 24-48 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the 1,5-benzothiazepine derivatives was evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., Hep G-2, DU-145) were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Visualizing Experimental Workflows

experimental_workflow cluster_antibacterial Antibacterial MIC Assay cluster_anticancer Anticancer Cytotoxicity (MTT) Assay A1 Prepare Bacterial Inoculum A3 Inoculate Microtiter Plate A1->A3 A2 Serial Dilution of Compounds A2->A3 A4 Incubate at 37°C A3->A4 A5 Determine MIC A4->A5 C1 Seed Cancer Cells in 96-well Plate C2 Treat with Compounds C1->C2 C3 Incubate for 48h C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 C7 Calculate IC50 C6->C7

Caption: General workflows for antibacterial and anticancer assays.

Signaling Pathways and Structure-Activity Relationships

structure_activity_relationship cluster_SAR Structure-Activity Relationship (SAR) Benzazepinone_Core This compound Core Halogen_Substitution Halogen Substitution on Aromatic Ring Benzazepinone_Core->Halogen_Substitution Modification Lipophilicity Increased Lipophilicity Halogen_Substitution->Lipophilicity Leads to Biological_Activity Enhanced Biological Activity (Antibacterial/Anticancer) Lipophilicity->Biological_Activity Correlates with

Caption: Key structure-activity relationship for benzazepinone analogs.

References

comparative study of vasopressin receptor antagonists derived from benzazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of several key benzazepine-derived vasopressin receptor antagonists. The information presented is supported by experimental data from preclinical and clinical studies, offering a comprehensive resource for research and drug development in this therapeutic area.

Introduction to Vasopressin Receptor Antagonists

Vasopressin, also known as antidiuretic hormone (ADH), plays a crucial role in regulating water and electrolyte balance. Its effects are mediated through three receptor subtypes: V1a, V1b, and V2. Benzazepine derivatives have emerged as a significant class of non-peptide vasopressin receptor antagonists, with several compounds advancing to clinical use. These "vaptans" are primarily used to treat hyponatremia (low blood sodium levels) associated with conditions like the syndrome of inappropriate antidiuretic hormone (SIADH), congestive heart failure, and cirrhosis.[1][2][3] Their mechanism of action involves blocking vasopressin receptors, leading to increased free water excretion (aquaresis) without significant electrolyte loss.[1][4]

This guide focuses on a comparative study of prominent benzazepine-derived vasopressin receptor antagonists: Conivaptan, Lixivaptan, Satavaptan, and Tolvaptan.

Data Presentation: A Quantitative Comparison

The following tables summarize the binding affinities and functional potencies of these antagonists for the human vasopressin V1a and V2 receptors. This data, compiled from various in vitro studies, provides a quantitative basis for comparing their selectivity and potency.

Table 1: Comparative Binding Affinities (Ki, nM) of Benzazepine-Derived Vasopressin Receptor Antagonists

CompoundV1a Receptor (Ki, nM)V2 Receptor (Ki, nM)Receptor Selectivity (V1a/V2)Reference
Conivaptan 0.48 (rat liver)3.04 (rat kidney)0.16[5]
Lixivaptan >10002.3 (rat)>435[6]
Satavaptan >4104.1>100[7]
Tolvaptan 12.30.4328.6[8]

Note: Data is presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions across studies.

Table 2: Comparative Functional Potencies (IC50, nM) of Benzazepine-Derived Vasopressin Receptor Antagonists

CompoundV2 Receptor cAMP Inhibition (IC50, nM)Cell LineReference
Lixivaptan 1.2Human (HEK293 cells)[3]
Tolvaptan 8Human V2-receptor–expressing HeLa cells[8]

In Vivo Efficacy: Aquaretic Effects

The primary in vivo effect of vasopressin V2 receptor antagonists is aquaresis. The following table summarizes key findings on the aquaretic effects of these compounds in preclinical and clinical studies.

Table 3: Summary of In Vivo Aquaretic Effects

CompoundModelKey FindingsReference
Conivaptan Myocardial infarction and sham-operated ratsIntravenous administration (0.03, 0.1, and 0.3 mg/kg) dose-dependently increased urine volume and decreased urine osmolality.[5]
Rats with SIADHIntravenous administration (0.1, 1 mg/kg) significantly increased blood sodium concentration and plasma osmolality.[9]
Lixivaptan Conscious, water-loaded, AVP-treated dogsOral administration (1, 3, and 10 mg/kg) increased urine volume by 438%, 1018%, and 1133%, respectively, and decreased urine osmolality.[3]
Polycystic kidney (PCK) ratsLow-dose lixivaptan reduced kidney weight, cystic score, and serum creatinine, while increasing 24-hour urine output threefold.[6]
Satavaptan Patients with cirrhosis, ascites, and hyponatremiaTreatment improved control of ascites and increased serum sodium levels.[10]
Tolvaptan Rat models of acute and chronic hyponatremiaAdministration increased plasma sodium levels and decreased mortality.[8]
Patients with mild to moderate heart failureA single oral dose induced a diuretic response similar to furosemide but without increasing urinary sodium and potassium excretion or decreasing renal blood flow.[11]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling Pathways

G cluster_V1a V1a Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 Arginine Vasopressin (AVP) V1aR V1a Receptor Gq11 Gq/11 PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 DAG DAG Ca2 ↑ Intracellular Ca2+ PKC Protein Kinase C (PKC) Response1 Vasoconstriction, Glycogenolysis Conivaptan1 Conivaptan AVP2 Arginine Vasopressin (AVP) V2R V2 Receptor Gs Gs AC Adenylyl Cyclase (AC) ATP ATP cAMP ↑ cAMP PKA Protein Kinase A (PKA) AQP2 Aquaporin-2 (AQP2) Translocation Response2 ↑ Water Reabsorption (Aquaresis when blocked) Vaptans Lixivaptan, Satavaptan, Tolvaptan, Conivaptan

Caption: Vasopressin V1a and V2 receptor signaling pathways.

Experimental Workflows

G cluster_radioligand Radioligand Binding Assay Workflow cluster_cAMP cAMP Functional Assay Workflow start1 Prepare cell membranes expressing V1a or V2 receptors step2_1 Incubate membranes with a fixed concentration of radiolabeled AVP and varying concentrations of unlabeled antagonist step3_1 Separate bound from free radioligand (e.g., filtration) step4_1 Quantify bound radioactivity (e.g., scintillation counting) end1 Calculate Ki value start2 Culture cells expressing V2 receptors step2_2 Pre-incubate cells with varying concentrations of antagonist step3_2 Stimulate cells with AVP step4_2 Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) end2 Calculate IC50 value

Caption: Generalized experimental workflows for key in vitro assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a benzazepine derivative for vasopressin V1a or V2 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human V1a or V2 receptors (e.g., HEK293, CHO).

  • Radiolabeled ligand (e.g., [³H]-Arginine Vasopressin).

  • Unlabeled benzazepine antagonist.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • 96-well filter plates.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and a range of concentrations of the unlabeled antagonist in binding buffer.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation fluid and quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: cAMP Accumulation (for V2 Receptor)

Objective: To determine the functional potency (IC50) of a benzazepine derivative in inhibiting AVP-stimulated cAMP production.

Materials:

  • Cell line stably expressing the human V2 receptor (e.g., HEK293, CHO).

  • Arginine Vasopressin (AVP).

  • Benzazepine antagonist.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

  • Lysis buffer.

Procedure:

  • Cell Seeding: Seed the V2 receptor-expressing cells in a multi-well plate and grow to an appropriate confluency.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the benzazepine antagonist in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of AVP (typically the EC80) to stimulate cAMP production and incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis: Terminate the stimulation and lyse the cells according to the cAMP assay kit protocol.

  • cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using the chosen assay method.

  • Data Analysis: Plot the inhibition of AVP-stimulated cAMP production against the antagonist concentration to determine the IC50 value.

In Vitro Functional Assay: Phosphoinositide Hydrolysis (for V1a Receptor)

Objective: To determine the functional potency of a benzazepine derivative in inhibiting AVP-stimulated phosphoinositide (PI) hydrolysis.

Materials:

  • Cell line stably expressing the human V1a receptor.

  • [³H]-myo-inositol.

  • Arginine Vasopressin (AVP).

  • Benzazepine antagonist.

  • Cell culture medium.

  • LiCl solution (to inhibit inositol monophosphatase).

  • Dowex anion-exchange resin.

  • Scintillation fluid and counter.

Procedure:

  • Radiolabeling: Label the cellular phosphoinositide pools by incubating the V1a receptor-expressing cells with [³H]-myo-inositol for 24-48 hours.

  • Pre-incubation: Pre-incubate the labeled cells with varying concentrations of the benzazepine antagonist in a buffer containing LiCl.

  • Stimulation: Stimulate the cells with a fixed concentration of AVP for a defined period (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates: Terminate the stimulation and extract the water-soluble inositol phosphates.

  • Separation: Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns).

  • Quantification: Quantify the amount of [³H]-inositol phosphates produced by scintillation counting.

  • Data Analysis: Plot the inhibition of AVP-stimulated inositol phosphate accumulation against the antagonist concentration to determine the IC50 value.

In Vivo Animal Model: Hyponatremia Model

Objective: To evaluate the in vivo efficacy of a benzazepine derivative in correcting hyponatremia.

Animal Model: A common model for inducing hyponatremia is the syndrome of inappropriate antidiuretic hormone secretion (SIADH) model in rats. This can be achieved by continuous subcutaneous infusion of AVP via an osmotic minipump, combined with a high fluid intake (e.g., providing 5% dextrose in drinking water).[9]

Procedure:

  • Induction of Hyponatremia: Implant osmotic minipumps containing AVP into rats and provide them with a high fluid load to induce a state of hyponatremia (serum sodium < 135 mEq/L).

  • Drug Administration: Once hyponatremia is established, administer the benzazepine antagonist via the desired route (e.g., oral gavage, intravenous injection). A vehicle control group and a positive control (e.g., another known vaptan) should be included.

  • Monitoring: Collect blood and urine samples at various time points after drug administration.

  • Analysis:

    • Blood: Measure serum sodium, potassium, and osmolality.

    • Urine: Measure urine volume, sodium, potassium, and osmolality.

  • Efficacy Endpoints: The primary efficacy endpoints are the change in serum sodium concentration and the increase in free water clearance (aquaresis).

  • Data Analysis: Compare the changes in the measured parameters between the treatment groups and the control groups to assess the efficacy of the antagonist.

Conclusion

The benzazepine-derived vasopressin receptor antagonists represent a significant therapeutic class for the management of hyponatremia. This guide provides a comparative overview of key compounds, highlighting their differences in receptor selectivity and potency. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals working to further advance this important class of therapeutic agents.

References

Validating the Mechanism of Action for 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one derivatives, with a specific focus on Tolvaptan, a prominent drug candidate derived from this scaffold. We will delve into its mechanism of action as a selective vasopressin V2 receptor antagonist, comparing its performance with other alternatives and providing the supporting experimental data and protocols essential for researchers in the field.

Unveiling the Mechanism of Action: Vasopressin V2 Receptor Antagonism

The primary mechanism of action for Tolvaptan, a derivative of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, is the selective, competitive antagonism of the arginine vasopressin (AVP) V2 receptor.[1][2][3][4] This receptor is predominantly located in the renal collecting ducts and plays a crucial role in water reabsorption.

By blocking the binding of AVP to the V2 receptor, Tolvaptan inhibits the downstream signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells.[5] This results in a decrease in water reabsorption by the kidneys, leading to an increase in free water clearance, a phenomenon known as aquaresis.[4] Consequently, this action helps to correct hyponatremia (low blood sodium levels) and is beneficial in conditions like the syndrome of inappropriate antidiuretic hormone (SIADH) and autosomal dominant polycystic kidney disease (ADPKD).

The binding of AVP to the V2 receptor normally activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[5][6] Tolvaptan has been shown to inhibit the AVP-induced production of cAMP.[1][3]

Comparative Performance Analysis

The efficacy of vasopressin receptor antagonists is often evaluated based on their binding affinity (Ki) for the target receptor and their functional potency (IC50) in cellular assays. A lower Ki value indicates a higher binding affinity, while a lower IC50 value signifies greater potency in inhibiting the receptor's function.

Here, we compare Tolvaptan with other vasopressin receptor antagonists:

CompoundTarget(s)Ki (nM) - Human V2 ReceptorKi (nM) - Human V1a ReceptorIC50 (nM) - cAMP InhibitionReference(s)
Tolvaptan Selective V2 Antagonist0.4312.38[1]
Conivaptan Dual V1a/V2 Antagonist1.106.30-[7]
Lixivaptan Selective V2 Antagonist2.3-1.2 (human)[8][9][10]

Note: A lower Ki indicates higher binding affinity. A lower IC50 indicates higher potency.

Experimental Protocols for Mechanism Validation

To validate the mechanism of action of this compound derivatives as vasopressin V2 receptor antagonists, the following key experiments are typically performed:

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the vasopressin V2 receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells engineered to express the human vasopressin V2 receptor (e.g., HeLa or HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes containing the receptors.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer.[11]

  • Competitive Binding:

    • In a multi-well plate, incubate the cell membrane preparation with a fixed concentration of a radiolabeled ligand that binds to the V2 receptor (e.g., [3H]AVP).

    • Add increasing concentrations of the unlabeled test compound (the this compound derivative).

    • Incubate the mixture to allow for competitive binding to reach equilibrium.[11]

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.[11]

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Measurement Assay

Objective: To assess the functional antagonism of the V2 receptor by measuring the inhibition of AVP-stimulated cAMP production.

Methodology:

  • Cell Culture and Stimulation:

    • Culture cells expressing the V2 receptor in a suitable multi-well plate.

    • Pre-treat the cells with increasing concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of arginine vasopressin (AVP) to induce cAMP production.[6]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[6][12] These assays typically involve a labeled cAMP analog and an anti-cAMP antibody.

  • Data Analysis:

    • Plot the measured cAMP levels against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the AVP-stimulated cAMP production.[6]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

G Vasopressin V2 Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds to G_protein Gs Protein V2R->G_protein Activates Tolvaptan Tolvaptan (Antagonist) Tolvaptan->V2R Blocks AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion Promotes Water_reabsorption Increased Water Reabsorption AQP2_insertion->Water_reabsorption Leads to

Caption: Vasopressin V2 Receptor Signaling Pathway and Tolvaptan's Point of Intervention.

G Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_culture 1. Culture V2R- expressing cells Membrane_prep 2. Prepare cell membranes Cell_culture->Membrane_prep Incubation 3. Incubate membranes with radioligand & test compound Membrane_prep->Incubation Filtration 4. Separate bound and free radioligand via filtration Incubation->Filtration Counting 5. Measure radioactivity Filtration->Counting Plotting 6. Plot binding curve Counting->Plotting IC50_calc 7. Determine IC50 Plotting->IC50_calc Ki_calc 8. Calculate Ki IC50_calc->Ki_calc

Caption: Experimental Workflow for a Radioligand Competitive Binding Assay.

G Workflow for cAMP Measurement Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_culture 1. Culture V2R- expressing cells in plate Pre_treatment 2. Pre-treat cells with test compound Cell_culture->Pre_treatment Stimulation 3. Stimulate cells with AVP Pre_treatment->Stimulation Lysis 4. Lyse cells Stimulation->Lysis Detection 5. Measure cAMP levels Lysis->Detection Plotting 6. Plot dose-response curve Detection->Plotting IC50_calc 7. Determine IC50 Plotting->IC50_calc

Caption: Experimental Workflow for a Functional cAMP Measurement Assay.

Synthesis of the Core Scaffold

The core structure, 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, is a key intermediate in the synthesis of Tolvaptan. A common synthetic route involves the following steps:

  • Acylation: Reaction of 4-chloroaniline with succinic anhydride to form 4-(4-chloroanilino)-4-oxobutanoic acid.

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the product from the first step to yield 7-chloro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione.

  • Ketal Protection: Protection of the 5-keto group with ethylene glycol to form 7-chloro-3,4-dihydro-1H-benzo[b]azepin-2(5H)-one-5-spiro-2'-(1,3-dioxolane).

  • Reduction and Deprotection: Reduction of the amide carbonyl followed by acidic workup to remove the ketal protecting group, yielding 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.[13][14]

This guide provides a foundational understanding and practical framework for researchers investigating this compound derivatives. The provided data and protocols offer a starting point for the validation of their mechanism of action and for the development of novel therapeutics targeting the vasopressin V2 receptor.

References

Benchmarking Purity: A Comparative Guide to the Analysis of Synthesized 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This guide provides an objective comparison of three common analytical techniques for determining the purity of synthesized 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one, a key building block in the development of various therapeutic agents. The methods discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—are evaluated based on their principles, performance, and suitability for quality control in a research and development setting.

Introduction to Purity Analysis of this compound

This compound is a cyclic ketone containing a benzazepine core. Its synthesis, often involving intramolecular Friedel-Crafts acylation or similar cyclization strategies, can lead to various process-related impurities and side products. Common impurities may include unreacted starting materials, isomers, or byproducts from incomplete reactions or side reactions. Therefore, robust analytical methods are essential to quantify the purity of the synthesized compound and to detect and identify any potential impurities.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the analyte and its impurities, the required accuracy and precision, and the specific goals of the analysis (e.g., routine quality control vs. primary characterization).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for detection and identification.Intrinsic quantitative method where the signal intensity is directly proportional to the number of atomic nuclei, allowing for purity determination against a certified reference standard.
Typical Purity Assay Range 98.0% - 102.0%98.0% - 102.0%95.0% - 100.5%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Key Advantages Versatile for a wide range of compounds, robust and reproducible for routine QC, capable of separating non-volatile and thermally labile impurities.High sensitivity and selectivity, excellent for identifying volatile and semi-volatile impurities, provides structural information from mass spectra.Primary analytical method, does not require a specific reference standard of the analyte for purity determination, provides structural confirmation.
Key Limitations Requires a reference standard for each impurity to be quantified, may have lower resolution for very similar compounds compared to GC.Limited to thermally stable and volatile compounds, potential for on-column degradation of sensitive analytes.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap in complex mixtures.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the routine purity assessment and quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: The purity is determined by area normalization, assuming all impurities have a similar response factor to the main component. For higher accuracy, a reference standard of this compound should be used for external calibration.

HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1 µL.

  • Oven Program: Start at 100°C, ramp to 280°C.

  • MS Detection: Electron Ionization (EI) mode with a scan range of m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Impurity Identification: Putative identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Capillary Column Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Total Ion Chromatogram detect->chromatogram spectra Extract Mass Spectra of Peaks chromatogram->spectra identify Identify Impurities (Library Search) spectra->identify

GC-MS Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Method

qNMR provides an absolute purity determination without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid or dimethyl sulfone) that has resonances that do not overlap with the analyte.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Quantification: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a signal from the internal standard, taking into account the number of protons each signal represents and the molar masses and weights of the analyte and the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire integrate Integrate Analyte & Standard Signals acquire->integrate calculate Calculate Absolute Purity integrate->calculate

qNMR Experimental Workflow

Conclusion and Recommendations

The selection of the most appropriate analytical method for determining the purity of synthesized this compound is contingent on the specific requirements of the analysis.

  • For routine quality control and release , HPLC is often the method of choice due to its robustness, versatility, and ease of implementation.

  • For the identification of unknown volatile or semi-volatile impurities , GC-MS is an invaluable tool, providing crucial structural information that can aid in understanding the synthetic process and potential degradation pathways.

  • For the absolute purity assignment and for the certification of in-house reference standards , qNMR is the gold standard, offering a direct and highly accurate measurement without the need for an analyte-specific reference material.

In a comprehensive drug development program, a combination of these techniques is often employed to build a complete purity profile of the target compound. HPLC and GC-MS can be used for routine screening and impurity identification, while qNMR can be utilized for the definitive purity assessment of key batches and for qualifying reference standards. This multi-faceted approach ensures a thorough understanding of the compound's purity and contributes to the overall quality and safety of the final drug product. a thorough understanding of the compound's purity and contributes to the overall quality and safety of the final drug product.

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one (CAS No. 1127-74-8), a crucial procedure for maintaining a safe and compliant laboratory environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and ensure responsible chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and be familiar with its hazard profile. This compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • P271: Use only outdoors or in a well-ventilated area.

In case of accidental exposure, follow these first-aid measures:

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor if you feel unwell.

Step-by-Step Disposal Protocol

The precautionary statement P501 mandates that the contents and container must be disposed of in accordance with local, regional, national, and international regulations.[1][2] This typically involves disposal as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound".
  • Store this waste separately from incompatible materials. As a heterocyclic organic compound, it should be segregated from strong acids, bases, and oxidizing agents.

2. Waste Collection and Storage:

  • Use a designated, compatible, and sealable container for collecting the waste.
  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.
  • P405: Store locked up.
  • The storage area should be secure and accessible only to authorized personnel.

3. Disposal of Contaminated Materials:

  • Any materials, such as gloves, filter paper, or absorbent pads, that come into contact with this compound should be treated as hazardous waste and placed in the same designated waste container.

4. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
  • The rinsate from this process is also considered hazardous waste and must be collected in the designated waste container.
  • After triple-rinsing, the container can be managed for recycling or disposal as non-hazardous waste, in accordance with your institution's policies. Deface the original label on the container.

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
  • Provide them with a complete and accurate description of the waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Is the original container empty? ppe->container collect_waste Collect in a labeled, compatible hazardous waste container. container->collect_waste No rinse Triple-rinse container with a suitable solvent. container->rinse Yes storage Store sealed waste container in a designated, secure area. collect_waste->storage collect_rinsate Collect rinsate as hazardous waste. rinse->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste (as per institutional policy). rinse->dispose_container collect_rinsate->storage ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup. storage->ehs end End: Proper Disposal Complete ehs->end

Caption: Disposal decision workflow for this compound.

Quantitative Data Summary

At present, there is no publicly available quantitative data regarding specific disposal concentration limits for this compound. All quantities of this substance and its contaminated materials should be treated as hazardous waste.

ParameterValue
Hazard Class Irritant
Disposal Method Licensed Hazardous Waste Contractor
Regulatory Oversight Local, Regional, National, and International Regulations

References

Personal protective equipment for handling 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed[1]

  • Harmful in contact with skin[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • Harmful if inhaled[1]

  • May cause respiratory irritation[1]

The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Material/Standard Purpose
Torso Protection Laboratory CoatFire-resistant recommendedProtects clothing and skin from splashes and spills.[2][3]
Hand Protection Disposable Nitrile GlovesMinimum requirement, consider double-gloving for added protection.[4]Prevents skin contact with the chemical.[3][4]
Eye and Face Protection Safety Goggles with Side ShieldsConforming to EN 166 (EU) or ANSI Z87.1 (US).[4]Shields eyes from chemical splashes, dust, and debris.[2][4]
Face Shield (in addition to goggles)-Recommended for tasks with a high risk of splashing.[2][4]
Respiratory Protection N95 Respirator or higher (e.g., half-mask or full-face respirator)Dependent on concentration and ventilation.Required when working with the solid compound outside of a fume hood or in poorly ventilated areas to prevent inhalation of dust particles.[2]

Operational Plan: Step-by-Step Handling Procedure

This section details the procedural steps for the safe handling of this compound from receipt to experimental use.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name and hazard symbols.

  • Store the unopened container in a designated, well-ventilated, cool, and dry area away from incompatible materials.

2. Preparation and Weighing (to be conducted in a certified chemical fume hood):

  • Don all required PPE as outlined in the table above.

  • Place a calibrated weighing balance inside the fume hood.

  • Carefully open the container, avoiding the creation of dust.

  • Use a clean, designated spatula to transfer the desired amount of the solid compound onto a weighing paper or into a suitable container.

  • Close the primary container tightly immediately after weighing.

3. Dissolution and Experimental Use:

  • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Conduct all subsequent experimental steps involving the compound within the chemical fume hood.

  • Keep all containers with the chemical closed when not in use.

4. Decontamination:

  • Wipe down the work area within the fume hood with an appropriate solvent and then with a cleaning agent.

  • Decontaminate all equipment used (glassware, spatulas, etc.) by rinsing with a suitable solvent, followed by washing with soap and water. Collect all rinsates as hazardous waste.

Disposal Plan: Waste Management

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Contaminated Waste:

  • Solid Waste: This includes contaminated gloves, weighing papers, and paper towels.

    • Place all contaminated solid waste in a designated, clearly labeled hazardous waste container lined with a chemically resistant bag.

    • The container must be marked with the words "Hazardous Waste" and list all chemical contents by their full common name.[1]

  • Liquid Waste: This includes unused solutions and solvent rinsates.

    • Collect all liquid waste in a compatible, leak-proof hazardous waste container.

    • Do not mix with incompatible waste streams.

    • Label the container with "Hazardous Waste" and the full names of all chemical components and their approximate concentrations.[1]

  • Sharps: Contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.

2. Uncontaminated Waste:

  • Empty Containers: Triple-rinse the empty chemical container with a suitable solvent.[5] Collect the rinsate as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.[5]

  • Uncontaminated Labware: Glassware and other lab materials that have not come into contact with the chemical can be disposed of as regular laboratory waste.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[1] Follow their specific procedures for waste pickup and documentation.

Workflow for Handling this compound

The following diagram illustrates the key stages and safety checkpoints for the handling and disposal of this compound.

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal Receiving Receive & Inspect Package Storage Store in a Cool, Dry, Well-Ventilated Area Receiving->Storage Don_PPE Don Appropriate PPE Storage->Don_PPE Weighing Weigh Solid Compound Don_PPE->Weighing Dissolution Dissolve in Solvent Weighing->Dissolution Experiment Conduct Experiment Dissolution->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Segregate_Waste Segregate Waste Streams Decontaminate->Segregate_Waste Solid_Waste Contaminated Solid Waste Segregate_Waste->Solid_Waste Liquid_Waste Contaminated Liquid Waste Segregate_Waste->Liquid_Waste Empty_Containers Triple-Rinsed Empty Containers Segregate_Waste->Empty_Containers EHS_Disposal Dispose via EHS Solid_Waste->EHS_Disposal Liquid_Waste->EHS_Disposal Empty_Containers->EHS_Disposal

Caption: Workflow from receiving to disposal of this compound.

References

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Retrosynthesis Analysis

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1,2,3,4-Tetrahydro-benzo[b]azepin-5-one
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1,2,3,4-Tetrahydro-benzo[b]azepin-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.